2-Benzoylbenzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYTUFKXYPTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058924 | |
| Record name | Benzoic acid, 2-benzoyl- | |
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Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
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Physical Description |
Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |
| Record name | 2-Benzoylbenzoic acid | |
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Solubility |
VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |
| Record name | 2-BENZOYLBENZOIC ACID | |
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Color/Form |
TRICLINIC NEEDLES (WATER + 1) | |
CAS No. |
85-52-9, 27458-06-6 | |
| Record name | 2-Benzoylbenzoic acid | |
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| Record name | 2-Benzoylbenzoic acid | |
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| Record name | Benzoylbenzoic acid | |
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| Record name | 2-BENZOYLBENZOIC ACID | |
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| Record name | Benzoic acid, 2-benzoyl- | |
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| Record name | Benzoic acid, 2-benzoyl- | |
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| Record name | 2-benzoylbenzoic acid | |
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| Record name | 2-BENZOYLBENZOIC ACID | |
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| Record name | 2-BENZOYLBENZOIC ACID | |
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Melting Point |
127-129 °C, MP: 93.4 °C (+ WATER) | |
| Record name | 2-BENZOYLBENZOIC ACID | |
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Foundational & Exploratory
2-Benzoylbenzoic acid CAS number and properties
An In-depth Technical Guide to 2-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in organic synthesis, materials science, and pharmacology. This document details its chemical and physical properties, experimental protocols for its synthesis and purification, and its role in various chemical and biological processes.
Chemical Identity and Properties
This compound, also known as o-Benzoylbenzoic acid or 2-Carboxybenzophenone, is an aromatic carboxylic acid.[1] Its structure features a benzoic acid scaffold substituted with a benzoyl group at the ortho position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 85-52-9[1][2][3] |
| Molecular Formula | C₁₄H₁₀O₃[1][2][3] |
| Molecular Weight | 226.23 g/mol [2][4] |
| IUPAC Name | This compound[5][6] |
| Synonyms | o-Benzoylbenzoic acid, Benzophenone-2-carboxylic acid, 2-Carboxybenzophenone[1][5][7] |
| InChI Key | FGTYTUFKXYPTML-UHFFFAOYSA-N[1][8] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O[1][3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to off-white or slightly beige crystalline powder.[1][2][9] |
| Melting Point | 126-129 °C[5][8] |
| Boiling Point | 395.30 °C (approx. 668.5 K)[6] |
| Density | ~1.29 g/cm³[6] |
| Solubility | Sparingly soluble in water.[1][6][7] Soluble in organic solvents such as ethanol, ether, acetone, and hot benzene (B151609).[1][6][8][9] |
| pKa | 3.54 (at 25°C)[8] |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The most common industrial and laboratory synthesis of this compound is the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640), catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).[2][10][11][12]
Reagents:
-
Phthalic anhydride
-
Benzene (thiophene-free)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a condenser and a gas trap (to absorb evolved HCl), add 15g of phthalic anhydride and 75 ml of thiophene-free benzene.[13] Cool the flask in an ice bath until the benzene begins to crystallize.[13]
-
Catalyst Addition: Carefully add 30g of anhydrous aluminum chloride in portions.[13]
-
Reaction Initiation: Remove the flask from the ice bath. The reaction may start spontaneously, evidenced by the evolution of HCl gas. Gentle warming may be required.[13] If the reaction becomes too vigorous, moderate it by cooling with the ice bath.[13]
-
Workup: Once the initial vigorous reaction subsides, heat the mixture to reflux for approximately 30 minutes to ensure completion.[12] Cool the flask and carefully add water dropwise to decompose the aluminum chloride complex, followed by 25ml of concentrated HCl to dissolve the aluminum salts.[9]
-
Purification: Remove excess benzene via steam distillation.[9][13] The crude product will remain as an oil or solid. Dissolve the crude product in a 10% sodium carbonate solution, treat with activated charcoal to decolorize, and filter while hot.[9][13]
-
Precipitation: Cool the filtrate and acidify with concentrated HCl to precipitate the this compound.[9][13] The product may initially separate as an oil but will solidify upon stirring and cooling.[13]
-
Final Purification: Collect the solid by filtration. For anhydrous, pure product, recrystallization is recommended.[2]
Diagram 1: Synthesis Workflow of this compound
Caption: Friedel-Crafts synthesis of this compound.
Purification by Recrystallization
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
Add petroleum ether dropwise until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under low vacuum at 80°C.[2] Alternative solvents for recrystallization include benzene or cyclohexane.[2]
Applications in Drug Development and Industry
This compound is a key starting material and intermediate in the synthesis of various commercial products.
-
Pharmaceuticals: It serves as a precursor for the synthesis of several active pharmaceutical ingredients (APIs), including antihistamines like Cetirizine and nonsteroidal anti-inflammatory drugs (NSAIDs).[7][11][12]
-
Dye Industry: It is a major raw material for producing anthraquinone (B42736) and its derivatives, which are used as dyes.[9]
-
Polymer Chemistry: The compound and its derivatives act as photoinitiators for UV-cured coatings and adhesives.[1][6][11] It can also be used as a UV stabilizer in polymers to prevent degradation.[12]
Diagram 2: Role as a Pharmaceutical Intermediate
Caption: Synthesis pathway from this compound to APIs.
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of this compound derivatives in antimicrobial drug discovery. These compounds can act as inhibitors of the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.[14] This interaction is critical for the initiation of transcription, and its inhibition effectively halts bacterial growth.[14]
The mechanism involves the derivative mimicking the sigma factor at its primary binding site on the RNAP, thus preventing the formation of the functional holoenzyme.[14] This makes it a promising, underutilized target for developing new antibiotics.[14] Additionally, this compound is used as a reagent in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist.[2]
Diagram 3: Inhibition of Bacterial Transcription Initiation
References
- 1. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 85-52-9 [chemicalbook.com]
- 3. This compound | 85-52-9 | FB38104 | Biosynth [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound BP EP USP CAS 85-52-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Page loading... [guidechem.com]
- 11. exsyncorp.com [exsyncorp.com]
- 12. This compound | 85-52-9 | Benchchem [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzoylbenzoic acid structural formula and IUPAC name
This guide provides a comprehensive overview of 2-Benzoylbenzoic acid, focusing on its chemical structure and systematic nomenclature as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
Chemical Identity and Nomenclature
This compound is an organic compound with the molecular formula C₁₄H₁₀O₃.[1][2][3][4] Its chemical structure consists of a benzoic acid molecule substituted with a benzoyl group at the ortho-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 85-52-9[1][2][5][6][7] |
| Molecular Formula | C₁₄H₁₀O₃[1][2][3][4] |
| Molecular Weight | 226.23 g/mol [2][5] |
| Linear Formula | C₆H₅COC₆H₄CO₂H[5] |
Synonyms: This compound is also known by several other names, including o-Benzoylbenzoic acid, Benzophenone-2-carboxylic acid, and 2-Carboxybenzophenone.[1][6][8]
Structural Formula
The structure of this compound features a carboxylic acid functional group (-COOH) and a ketone functional group (C=O) connecting a phenyl group. These two substituents are attached to a central benzene (B151609) ring at adjacent carbon atoms (positions 1 and 2).
Caption: Relationship between nomenclature and structure.
Experimental Protocols
While this document focuses on the structural and naming conventions, the synthesis of this compound is a key experimental procedure. A common method involves the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640).
General Protocol for Synthesis:
-
Reaction Setup: Anhydrous aluminum chloride (AlCl₃) is suspended in an excess of dry benzene, which serves as both a reactant and a solvent. The mixture is cooled in an ice bath.
-
Addition of Reactant: Phthalic anhydride is added portion-wise to the stirred suspension.
-
Reaction Progression: The reaction mixture is stirred and allowed to warm to room temperature. It is then typically heated under reflux for a specified period to ensure the reaction goes to completion.
-
Hydrolysis: The reaction mixture is cooled and then hydrolyzed by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step protonates the carboxylate and decomposes the aluminum chloride complex.
-
Product Isolation: The resulting solid product, this compound, is isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol (B145695) or toluene.[3]
Table 2: Key Experimental Parameters
| Parameter | Description |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Reactants | Benzene, Phthalic Anhydride |
| Reaction Type | Friedel-Crafts Acylation |
| Workup | Acidic Hydrolysis |
| Purification Method | Recrystallization[3] |
References
- 1. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 85-52-9 [chemicalbook.com]
- 4. This compound BP EP USP CAS 85-52-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. 邻苯甲酰苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzoic acid, 2-benzoyl- [webbook.nist.gov]
- 7. This compound - Shandong Biotech [shandongbiotech.com]
- 8. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
A Technical Guide to the Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Benzoylbenzoic acid is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and dyes, most notably anthraquinone (B42736) and its derivatives.[1][2] The most prevalent and historically significant method for its industrial production is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[2][3] This guide provides an in-depth examination of this synthesis, detailing the reaction mechanism, optimized experimental protocols, and critical safety considerations. It aims to serve as a comprehensive resource for professionals engaged in organic synthesis and process development.
Reaction Mechanism
The Friedel-Crafts acylation of benzene with phthalic anhydride is a classic example of electrophilic aromatic substitution. The reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4] The mechanism proceeds through several distinct steps:
-
Formation of the Acylium Ion Complex: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring, leading to its cleavage and the formation of a highly electrophilic acylium ion-catalyst complex.
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the benzene ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex formed in the initial step) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final this compound product complexed with the aluminum chloride catalyst.
-
Hydrolysis: The final product is liberated from the aluminum chloride complex during an aqueous workup, typically involving the addition of water and hydrochloric acid.
Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.
Experimental Protocols
The following protocol is a representative procedure synthesized from established laboratory methods.[1][5]
2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Phthalic Anhydride | 148.12 | 5.0 g | 0.034 | Must be dry. |
| Benzene | 78.11 | 25 mL | 0.28 | Anhydrous grade. Acts as both reactant and solvent. |
| Aluminum Chloride | 133.34 | 10.0 g | 0.075 | Anhydrous, finely powdered. Highly hygroscopic.[6][7] |
| Conc. Hydrochloric Acid | 36.46 | ~30 mL | - | For workup. |
| 10% Sodium Carbonate Sol. | 105.99 (Na₂CO₃) | ~75 mL | - | For purification. |
| Activated Charcoal | - | 1-2 g | - | For decolorization. |
2.2. Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a reflux condenser. To the top of the condenser, attach a gas trap (e.g., a tube leading to a beaker of water or a sodium hydroxide (B78521) solution) to neutralize the hydrogen chloride gas evolved during the reaction.[1][5] Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.[6]
-
Reagent Addition: In the fume hood, charge the flask with phthalic anhydride (5.0 g) and benzene (25 mL). Begin stirring the mixture. Cautiously and portion-wise, add anhydrous aluminum chloride (10.0 g). The addition is exothermic and will generate HCl gas.[1]
-
Reaction: Gently heat the reaction mixture using a water bath for approximately one hour to bring the reaction to completion.[1]
-
Workup and Quenching: After the reaction period, cool the flask in an ice bath. Very slowly, add crushed ice and water to the flask to decompose the aluminum chloride complex.[1][5] This step is highly exothermic and will release more HCl gas. Once the vigorous reaction subsides, add concentrated hydrochloric acid (25-30 mL) to dissolve the aluminum salts.[1]
-
Isolation of Crude Product: Remove the excess benzene via steam distillation. The this compound will remain as an oily solid.[5] Cool the mixture and collect the crude product by suction filtration.
-
Purification:
-
Transfer the crude product to a flask and add 10% sodium carbonate solution (~75 mL) to dissolve the acid as its sodium salt.[5]
-
Heat the solution and add activated charcoal (1-2 g) for decolorization.[1][5]
-
Filter the hot solution by suction to remove the charcoal and any insoluble aluminum hydroxides.[5]
-
Cool the filtrate in an ice bath and re-precipitate the this compound by slowly adding concentrated HCl until the solution is acidic.[1][5] The product may initially separate as an oil but will solidify upon stirring and cooling.[5]
-
Collect the purified product by suction filtration, wash with cold water, and dry. The product is often obtained as a monohydrate (m.p. ~95 °C).[1]
-
-
Anhydrous Product (Optional): To obtain the anhydrous form, the monohydrate can be recrystallized from a mixture of benzene and a non-polar solvent like ligroin.[5]
References
An In-depth Technical Guide to the Mechanism of 2-Benzoylbenzoic Acid Formation from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-benzoylbenzoic acid from phthalic anhydride (B1165640) and benzene (B151609) via the Friedel-Crafts acylation reaction. This pivotal reaction is a cornerstone in the industrial synthesis of valuable compounds, including anthraquinone (B42736) and its derivatives, which are precursors to a wide array of dyes and pharmaceuticals.[1][2] This document details the reaction mechanism, provides quantitative data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of the process.
Reaction Overview and Mechanism
The formation of this compound from phthalic anhydride and benzene is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[3][4] The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the phthalic anhydride, making it a potent electrophile.[2][5]
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion Complex: Anhydrous aluminum chloride, a strong Lewis acid, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization of the carbonyl group leads to the cleavage of the anhydride ring, forming a highly reactive acylium ion intermediate. This intermediate is stabilized by the aluminum chloride complex.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A proton is abstracted from the arenium ion by the [AlCl₃(OH)]⁻ complex, which was formed during the initial complexation and any subsequent interaction with trace moisture. This step restores the aromaticity of the benzene ring and yields the aluminum salt of this compound.
-
Hydrolysis: The final product, this compound, is liberated from its aluminum salt by acidic workup, typically with hydrochloric acid.
Due to the electron-withdrawing nature of the resulting ketone product, it is less reactive than the starting benzene, which prevents multiple acylations from occurring.[4]
Reaction Mechanism Pathway
Caption: Reaction mechanism for the formation of this compound.
Quantitative Data
The yield of this compound is influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and reaction time. The following table summarizes quantitative data from various studies.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Phthalic Anhydride:Benzene:Catalyst) | Yield (%) | Reference |
| AlCl₃ | Benzene | Reflux | 0.5 | 1 : 10.7 : 2.1 | 74-88 | --INVALID-LINK-- |
| [Emim]Br-AlCl₃ | Benzene | 30 | 3 | 1 : 3 : 7 (mass ratio of catalyst to phthalic anhydride) | 88.4 | --INVALID-LINK-- |
| Phosphotungstic Acid | Benzene | 130 | 2 | 1 : 13.3 (mass ratio of phthalic anhydride to benzene); 5:1 (mass ratio of phthalic anhydride to catalyst) | 7.6 | --INVALID-LINK-- |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures.[6][7]
Materials:
-
Phthalic anhydride (15 g)
-
Thiophene-free benzene (75 mL)
-
Anhydrous aluminum chloride (30 g)
-
Ice
-
Concentrated hydrochloric acid (20 mL)
-
10% Sodium carbonate solution (75 mL)
-
Activated charcoal (1-2 g)
-
Ligroin
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Gas trap (e.g., a suction flask with water)
-
Heating mantle or water bath
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine 15 g of phthalic anhydride and 75 mL of thiophene-free benzene. Cool the flask in an ice bath until the benzene begins to solidify.
-
Addition of Catalyst: Carefully add 30 g of anhydrous aluminum chloride to the cooled mixture. Immediately connect the flask to a reflux condenser fitted with a gas trap to absorb the evolved hydrogen chloride gas.
-
Reaction Initiation and Reflux: Gently warm the flask by hand. If the reaction does not start, warm it very cautiously with a heating mantle. The reaction is exothermic and may become vigorous. Keep an ice bath at hand to control the reaction rate. Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux and maintain for 30 minutes with constant stirring.
-
Workup - Decomposition of the Aluminum Complex: Cool the reaction flask thoroughly in an ice bath. Cautiously add crushed ice to the flask in small portions, with vigorous shaking, to decompose the aluminum chloride complex. After the vigorous reaction ceases, add 20 mL of concentrated hydrochloric acid.
-
Removal of Excess Benzene: Remove the excess benzene by steam distillation.
-
Isolation of the Crude Product: Decant the aqueous layer containing aluminum salts. The crude this compound will remain as an oil or a partial solid.
-
Purification:
-
Dissolve the crude product in 75 mL of 10% sodium carbonate solution by gentle heating.
-
Cool the solution in an ice bath and stir in 1 g of activated charcoal for decolorization.
-
Filter the solution by suction filtration.
-
Transfer the filtrate to a beaker and precipitate the this compound by the slow addition of concentrated hydrochloric acid with stirring until the solution is acidic. The product may initially separate as an oil that solidifies upon stirring and cooling.
-
Collect the solid product by suction filtration. The product at this stage is the monohydrate.
-
-
Preparation of Anhydrous this compound:
-
Transfer the moist monohydrate to a flask and add 125 mL of benzene. Heat the mixture to dissolve the acid and transfer it to a separatory funnel.
-
Remove the aqueous layer. Add 2-3 g of activated charcoal to the benzene solution.
-
Boil the solution for a few minutes, filter, and concentrate to a volume of 50-60 mL.
-
Slowly add ligroin to the hot solution until a slight turbidity appears, then allow it to cool to room temperature and then in an ice bath to 5°C.
-
Collect the colorless crystals by suction filtration and dry them. The yield is typically between 17-20 grams (74-88%). The melting point of the anhydrous acid is 127-128°C.[7]
-
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Physical Properties:
-
Appearance: White to off-white crystalline powder.[2]
-
Molecular Formula: C₁₄H₁₀O₃
-
Molecular Weight: 226.23 g/mol [2]
-
Melting Point: 127-128 °C (anhydrous), 95 °C (monohydrate).[6][7]
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carboxylic acid C=O stretch (~1700 cm⁻¹), the ketone C=O stretch (~1660 cm⁻¹), and C-H stretches of the aromatic rings.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will exhibit complex multiplets in the aromatic region (typically δ 7.2-8.2 ppm) corresponding to the protons on the two benzene rings. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically > δ 10 ppm).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, as well as for the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.
Potential Side Reactions and Byproducts
While the Friedel-Crafts acylation of benzene with phthalic anhydride is a relatively clean reaction, some side reactions and byproducts can occur:
-
Isomer Formation: Although the ortho product is predominantly formed, trace amounts of the para-isomer, 4-benzoylbenzoic acid, could potentially be formed. However, the intramolecular nature of the reaction with the anhydride favors the formation of the ortho isomer.
-
Reaction with Impurities: If the benzene used is not thiophene-free, side reactions with thiophene (B33073) can occur.
-
Incomplete Reaction: Unreacted phthalic anhydride may remain if the reaction conditions are not optimal.
-
Hydrolysis of Reactants: The presence of moisture can lead to the hydrolysis of aluminum chloride and phthalic anhydride, reducing the yield.
Careful control of reaction conditions, use of pure reagents, and a thorough purification process are essential to obtain a high yield of pure this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. Single Correct Option: Given the reaction sequence: Benzene reacts with.. [askfilo.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid - Google Patents [patents.google.com]
- 6. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to the Physicochemical and Spectral Properties of 2-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and spectral data for 2-Benzoylbenzoic acid (CAS No. 85-52-9), a versatile intermediate in organic synthesis. The information herein is intended to support research, development, and quality control activities where this compound is utilized.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical property, the melting point, is a critical parameter for identification and purity assessment.
Table 1: Melting Point of this compound
| Property | Value (°C) | Reference |
| Melting Point | 126 - 129 | [1] |
| Melting Point | 127 - 129 | [1] |
Spectral Data
The structural elucidation and confirmation of this compound are definitively achieved through a combination of spectroscopic techniques. The following sections detail the characteristic spectral data.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its carboxylic acid and ketone functionalities.
Table 2: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 2500 (broad) | O-H | Carboxylic acid O-H stretch |
| 1700 - 1680 | C=O | Carboxylic acid carbonyl stretch |
| 1680 - 1660 | C=O | Ketone carbonyl stretch |
| 1600 - 1450 | C=C | Aromatic C=C stretching |
| 1320 - 1210 | C-O | Carboxylic acid C-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound shows a complex pattern of signals in the aromatic region, corresponding to the protons on the two benzene (B151609) rings.
Table 3: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H, COOH |
| ~7.2 - 8.2 | Multiplet | 9H, Aromatic protons |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 4: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~195 - 200 | Ketone Carbonyl (C=O) |
| ~165 - 170 | Carboxylic Acid Carbonyl (COOH) |
| ~125 - 140 | Aromatic Carbons |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions are observed.
Table 5: Key Mass Spectrometry Data for this compound
| m/z | Ion |
| 226 | [M]⁺ (Molecular Ion) |
| 209 | [M-OH]⁺ |
| 181 | [M-COOH]⁺ |
| 105 | [C₆H₅CO]⁺ (Base Peak) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Melting Point Determination
Apparatus: Capillary melting point apparatus.
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.
Fourier-Transform Infrared (FTIR) Spectroscopy
Apparatus: FTIR Spectrometer.
Procedure:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded over a range of approximately 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Apparatus: NMR Spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
The NMR tube is placed in the spectrometer's probe.
-
The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
Mass Spectrometry (MS)
Apparatus: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
Procedure:
-
A small amount of the sample is introduced into the mass spectrometer's ionization chamber.
-
The sample is vaporized and then ionized by a beam of high-energy electrons (in the case of EI).
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the physicochemical and spectral characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
Key chemical reactions of 2-Benzoylbenzoic acid
An In-depth Technical Guide on the Core Chemical Reactions of 2-Benzoylbenzoic Acid
Introduction
This compound (2-BBA), with the chemical formula C₁₄H₁₀O₃, is a bifunctional organic compound featuring both a carboxylic acid and a ketone group.[1][2] This unique structure makes it a highly versatile and crucial intermediate in organic synthesis.[3] Historically, its chemistry is linked to the development of Friedel-Crafts reactions and has been a cornerstone in the industrial production of anthraquinone (B42736) dyes.[3] Modern research has expanded its applications into pharmaceuticals, high-performance polymers, and materials science, where it is used as a photoinitiator for UV-cured coatings and as a UV stabilizer.[1][2][4] This guide provides a detailed overview of the core chemical reactions of this compound, complete with experimental protocols, quantitative data, and process diagrams for researchers, scientists, and professionals in drug development.
Synthesis of this compound via Friedel-Crafts Acylation
The most significant and historically important method for producing this compound is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][3][5] This electrophilic aromatic substitution reaction involves the formation of a complex between phthalic anhydride and the catalyst, which then acylates the benzene ring.[3]
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol[6]
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a condenser and a gas trap, add 5 g of phthalic anhydride, 25 mL of benzene, and 10 g of anhydrous aluminum chloride.
-
Heating : Gently heat the mixture using a water bath. The reaction often proceeds vigorously and should be controlled. Once initiated, reflux for approximately one hour to ensure completion.[3][6]
-
Hydrolysis : After the reaction, cool the flask and cautiously add a small amount of water dropwise. Once the vigorous reaction subsides, add 20 mL of water followed by 25 mL of concentrated hydrochloric acid to dissolve the aluminum salts.[6]
-
Benzene Removal : Set up a distillation apparatus and distill off the excess unreacted benzene.[6]
-
Isolation : Cool the remaining mixture and collect the crude crystalline product by filtration.
-
Purification : Dissolve the crude product in approximately 150 mL of warm water and make the solution alkaline with sodium carbonate. Decolorize with activated carbon and filter while hot. Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the product. The hydrated form melts at 95°C.[6] For the anhydrous form, recrystallization from toluene (B28343) with pet ether or from benzene can be performed.[5][7]
Quantitative Data: Synthesis of this compound
| Parameter | Value | Catalyst System | Reference |
| Yield | High | Anhydrous AlCl₃ | [6] |
| Yield | Up to 89% | Imidazole-AlCl₃ Complex | [3][8] |
| Molar Ratio (Imidazole:AlCl₃) | 1:1.75 | Imidazole-AlCl₃ Complex | [3][8] |
| Reaction Temperature | 70-80°C | Imidazole-AlCl₃ Complex | [8] |
| Melting Point (Anhydrous) | 126-129°C | - | [5][9][10] |
| Melting Point (Monohydrate) | 94.5-95°C | - | [6][7] |
| Molecular Weight | 226.23 g/mol | - | [1][3][11] |
Intramolecular Cyclization to Anthraquinone
A defining reaction of this compound is its intramolecular cyclization (dehydration) to form anthraquinone, a crucial precursor for many dyes.[3][6] This reaction is typically carried out by heating 2-BBA with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[3][12]
Reaction Pathway
Caption: Mechanism for the cyclization of this compound to anthraquinone.
Experimental Protocol[6]
-
Reaction Setup : Place this compound into a closed-loop reaction vessel.
-
Dehydration : Heat the vessel to evaporate any surface moisture.
-
Acid Addition : Add fuming sulfuric acid (16-24% SO₃) in a weight ratio of 1.3-1.8 times that of the 2-BBA.
-
Heating : Heat the closed-loop reaction to a temperature between 138°C and 200°C for 1 hour.
-
Precipitation : Transfer the reaction product to a separate vessel for precipitation.
-
Isolation : Obtain the final product through filtration, washing with water, and drying.
Quantitative Data: Cyclization to Anthraquinone
| Catalyst | Substrate | Temperature (°C) | Yield (%) | Reference |
| Sulfuric Acid | This compound | 100 | Quantitative | [3] |
| Polyphosphoric Acid (PPA) | 2-BBA Derivatives | 120-150 | - | |
| Beta Zeolite | 2-Ethyl Benzoylbenzoic Acid | 250 | 82 (isolated) |
Esterification Reactions
This compound can be readily esterified to produce its corresponding esters, which are valuable in further synthesis. The reaction typically proceeds via Fischer esterification or by conversion to an acid chloride intermediate.[3] An interesting feature is the formation of both "normal" and "pseudo" esters, with the pseudo-ester often being a kinetic product that can rearrange to the more stable normal ester.[13][14]
Reaction Pathway: Two-Step Esterification
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 85-52-9 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 85-52-9 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN106045840A - Synthetic process of this compound - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. 2-ベンゾイル安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solved The Friedel-Crafts Reaction: Anthraquinone and | Chegg.com [chegg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
The Industrial Synthesis of 2-Benzoylbenzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core industrial manufacturing processes for 2-benzoylbenzoic acid, a crucial intermediate in the synthesis of dyes, pharmaceuticals, and polymers. The document outlines the traditional Friedel-Crafts acylation route, explores modern, greener alternatives, and presents detailed experimental protocols and quantitative data to facilitate comparison and implementation in a research and development setting.
Core Manufacturing Process: Friedel-Crafts Acylation
The most established and widely used industrial method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]
The reaction proceeds through the formation of an acylium ion intermediate from the reaction of phthalic anhydride with the Lewis acid catalyst. This electrophile then attacks the benzene ring, leading to the formation of a ketone. The resulting intermediate is subsequently hydrolyzed to yield this compound. A significant drawback of this method is the requirement for stoichiometric amounts of the catalyst and the generation of substantial aluminum-containing waste, which presents environmental challenges.[1]
Quantitative Data on Traditional Synthesis
The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions and the molar ratios of the reactants and catalyst. The following table summarizes typical quantitative data for this process.
| Parameter | Value | Reference |
| Reactants | Phthalic anhydride, Benzene | [4][5] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1][4] |
| Molar Ratio (Phthalic Anhydride:Benzene:AlCl₃) | 1 : 5 : 2 (approx.) | [4][5] |
| Reaction Temperature | Gentle warming to initiate, then reflux | [5] |
| Reaction Time | 0.5 - 1 hour | [4][5] |
| Yield | 74-88% | [5] |
Experimental Protocol: Laboratory Scale Friedel-Crafts Acylation
This protocol details a laboratory-scale synthesis of this compound using the traditional Friedel-Crafts acylation method.[4][5]
Materials:
-
Phthalic anhydride (15 g)
-
Thiophene-free benzene (75 ml)
-
Anhydrous aluminum chloride (30 g)
-
10% Sodium carbonate solution
-
Concentrated hydrochloric acid
-
Activated charcoal
-
Ice
Procedure:
-
Reaction Setup: In a 500 ml round-bottomed flask equipped with a reflux condenser and a trap for hydrogen chloride gas, add 15 g of phthalic anhydride and 75 ml of thiophene-free benzene.
-
Cooling and Catalyst Addition: Cool the flask in an ice bath until the benzene begins to crystallize. Carefully add 30 g of anhydrous aluminum chloride in portions.
-
Initiation and Reflux: Connect the condenser and trap. Gently warm the flask by hand to initiate the reaction. If the reaction becomes too vigorous, cool the flask in the ice bath. Once the initial vigorous reaction subsides, heat the mixture to reflux for 30 minutes with stirring.
-
Hydrolysis: Cool the flask in an ice bath and cautiously add crushed ice to decompose the aluminum chloride complex. After the initial reaction with ice ceases, add 20 ml of concentrated hydrochloric acid.
-
Benzene Removal: Remove the excess benzene by steam distillation.
-
Purification:
-
Decant the aqueous solution containing aluminum chloride.
-
Dissolve the crude product in 75 ml of 10% sodium carbonate solution by heating. This step helps to remove residual aluminum salts.
-
Cool the sodium salt solution in an ice bath, add 1 g of activated charcoal, stir, and filter.
-
Precipitate the this compound by cautiously neutralizing the filtrate with concentrated hydrochloric acid. The product may initially separate as an oil but will solidify upon stirring and cooling.
-
-
Crystallization and Drying:
-
Collect the crude solid by filtration.
-
For further purification, dissolve the moist precipitate in 125 ml of hot benzene, treat with activated charcoal, and filter.
-
Concentrate the benzene solution and add ligroin to induce crystallization.
-
Cool the solution to 5°C to maximize crystal formation.
-
Collect the colorless crystals by filtration and dry them. The expected yield is 17-20 grams (74-88%).[5]
-
Greener Synthesis Alternatives
In response to the environmental concerns associated with the traditional Friedel-Crafts acylation, research has focused on developing more sustainable and environmentally friendly manufacturing processes. Key areas of improvement include the use of recyclable catalysts and milder reaction conditions.
Ionic Liquids as Recyclable Catalysts
Ionic liquids (ILs) have emerged as promising green alternatives to traditional Lewis acid catalysts. Chloroaluminate ionic liquids, in particular, have shown high catalytic activity in the acylation of benzene with phthalic anhydride. A significant advantage of using ionic liquids is their potential for recycling and reuse, which minimizes waste generation.
One study reported a yield of up to 88.4% for this compound using a chloroaluminate ionic liquid catalyst under optimized conditions.[6] The reaction can be carried out at a lower temperature (30°C) compared to the traditional method.[6]
Heterogeneous Catalysts: Zeolites
Zeolites, which are microporous aluminosilicate (B74896) minerals, are also being explored as solid acid catalysts for Friedel-Crafts reactions. While specific data on the direct synthesis of this compound using zeolites is limited in the provided search results, their application in the dehydration of a substituted this compound to form 2-ethylanthraquinone (B47962) demonstrates their potential as environmentally benign catalysts in related processes.[3][7] H-beta zeolites, in particular, have shown high catalytic performance in similar reactions.[3][7]
Recyclable Catalyst System: Imidazole-Aluminum Chloride Complex
A patented process describes the use of a catalyst system prepared from imidazole (B134444) organic compounds and anhydrous aluminum chloride.[1] This approach allows for the recycling of the catalyst, with reported yields of this compound reaching up to 89%.[1] The catalyst can be recovered from the reaction mixture and reused, with recovery rates between 83-87% over five cycles.[1]
Quantitative Data on Greener Synthesis Routes
The following table provides a comparison of the quantitative data for the greener synthesis alternatives.
| Parameter | Ionic Liquid Catalysis | Imidazole-AlCl₃ Complex |
| Catalyst | Chloroaluminate Ionic Liquid | Imidazole-Anhydrous Aluminum Chloride |
| Reaction Temperature | 30°C | 70-80°C |
| Reaction Time | 3 hours | 1-2 hours |
| Yield | up to 88.4% | up to 89% |
| Catalyst Recyclability | Yes | Yes (83-87% recovery over 5 cycles) |
| Reference | [6] | [1] |
Visualizing the Manufacturing Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional and a greener industrial manufacturing process for this compound.
Caption: Workflow for the traditional industrial synthesis of this compound.
Caption: A generalized workflow for a greener synthesis of this compound.
References
- 1. This compound | 85-52-9 | Benchchem [benchchem.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Master's thesis - Dissertation [dissertationtopic.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Benzoylbenzoic Acid: Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzoylbenzoic acid, a cornerstone intermediate in the synthesis of anthraquinone (B42736) dyes and a versatile building block in modern organic chemistry, possesses a rich history intertwined with the development of fundamental organic reactions. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing its seminal synthesis, the evolution of its production, and its key physicochemical properties. Detailed experimental protocols for its classic synthesis and subsequent conversion to anthraquinone are provided, alongside structured data summaries and graphical representations of its core chemical transformations.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the groundbreaking work of French chemist Charles Friedel and his American collaborator James Crafts. In 1877, they developed the eponymous Friedel-Crafts reactions, a powerful set of methods for attaching substituents to an aromatic ring through electrophilic aromatic substitution.[1][2][3] One of the earliest and most significant applications of this new reaction was the synthesis of this compound.
The primary and historically significant method for its preparation has been the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), using a Lewis acid catalyst such as anhydrous aluminum chloride.[4][5] This reaction, explored in the late 19th and early 20th centuries, quickly became pivotal for the burgeoning synthetic dye industry.[4] Early research was heavily focused on its role as a direct precursor to anthraquinone and its derivatives, which were essential for producing valuable colorants like alizarin (B75676).[4]
The initial synthesis of anthraquinone from o-benzoyl-benzoic acid was reported by Behr and van Dorp. They achieved a 26% yield by heating one part of the acid with two parts of phosphorus pentoxide at 200°C for several hours. Shortly after, Liebermann attempted to improve this method by using fuming sulfuric acid, which acted as both a condensing and sulfonating agent, yielding anthraquinone sulfonic acid, a key intermediate for alizarin synthesis.
For decades, the chemistry of this compound was predominantly explored within the context of dye manufacturing.[4] However, modern research has unveiled its utility in more sophisticated applications, such as its use as a photolabile protecting group in organic synthesis.[4] Esters of this compound can function as "photochemical masks" for alcohols and thiols, which can be selectively removed under UV light, providing a powerful tool for controlled molecular construction in fields like peptide and nucleic acid synthesis.[4]
Physicochemical Properties
This compound is a white to off-white crystalline solid.[6] It is sparingly soluble in water but shows good solubility in many organic solvents.[6][7] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀O₃ | [6][7] |
| Molecular Weight | 226.23 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [6][9] |
| Melting Point | 126-129 °C | [8][10] |
| Boiling Point | 257-265 °C | [10] |
| Density | 1.2880 g/cm³ | [7] |
| CAS Number | 85-52-9 | [6][7] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone, and hot benzene.[6][7] | [6][7] |
| pKa | 3.54 (25°C) | [8] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.
Table 2: Spectroscopic Data of this compound
| Technique | Key Data | Reference(s) |
| ¹H NMR | Spectra available in spectral databases. | [8] |
| ¹³C NMR | Spectra available in spectral databases. | [11][12] |
| IR (Infrared) | Spectra available in spectral databases. | [8][13] |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 226 | [8][14] |
| UV-Vis | Max absorption (in phosphoric acid-phosphoric anhydride): 234 nm (log ε= 4.05), 278 nm (log ε= 4.08) | [8] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is based on the classic laboratory-scale synthesis.
Materials:
-
Phthalic anhydride (5 g)
-
Thiophene-free benzene (25 mL)
-
Anhydrous aluminum chloride (10 g)
-
Concentrated hydrochloric acid
-
Sodium carbonate
-
Activated carbon
-
Ice
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, combine 5 g of phthalic anhydride and 25 mL of benzene.[9][15]
-
Cool the flask in an ice bath until the benzene begins to crystallize.[15]
-
Carefully add 10 g of anhydrous aluminum chloride in portions.[9][15]
-
Once the addition is complete, gently warm the flask to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas. If the reaction becomes too vigorous, cool the flask in the ice bath.[15]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for one hour with stirring.[9][15]
-
Cool the reaction mixture in an ice bath and cautiously add crushed ice, followed by water, to decompose the aluminum chloride complex.[15]
-
Add 25 mL of concentrated hydrochloric acid to dissolve the aluminum salts.[9]
-
Remove the excess benzene by steam distillation.[15]
-
Cool the remaining mixture and collect the crude this compound by suction filtration.[9]
-
To purify, dissolve the crude product in a warm 10% sodium carbonate solution.[15]
-
Add activated carbon to decolorize the solution and filter while hot.[9]
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the purified this compound.[9][15]
-
Collect the crystals by suction filtration, wash with cold water, and dry. The expected yield is high.[9]
Synthesis of Anthraquinone from this compound
This protocol describes the intramolecular cyclization of this compound to form anthraquinone.
Materials:
-
This compound (hydrated or anhydrous)
-
Concentrated sulfuric acid
-
Dilute ammonia (B1221849) solution
-
Glacial acetic acid
-
Ice
Procedure:
-
In a suitable flask, dissolve 20 g of o-benzoylbenzoic acid in 100 mL of concentrated sulfuric acid with shaking. The solution will change color from red to brown.
-
Heat the mixture for 1 hour.
-
Carefully pour the hot solution onto approximately 1 kg of ice to precipitate the anthraquinone.
-
Heat the resulting mixture to boiling to obtain a more granular precipitate.
-
Collect the solid by filtration and wash thoroughly with water.
-
Wash the precipitate with a small amount of dilute ammonia solution to remove any unreacted this compound.
-
Recrystallize the product from glacial acetic acid to obtain pure anthraquinone (melting point 286 °C).
Visualization of Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed in this guide.
Caption: Friedel-Crafts acylation for this compound synthesis.
Caption: Synthesis of Anthraquinone from this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
From its discovery as a product of the then-novel Friedel-Crafts reaction to its enduring importance in industrial chemistry and its emerging roles in modern synthetic strategies, this compound has a rich and significant history. Understanding its foundational synthesis and chemical properties is crucial for researchers and professionals who continue to utilize this versatile molecule. The methodologies and data presented in this guide offer a comprehensive resource for those working with or exploring the applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 85-52-9 | Benchchem [benchchem.com]
- 5. exsyncorp.com [exsyncorp.com]
- 6. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | 85-52-9 [chemicalbook.com]
- 11. This compound(85-52-9) 13C NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Benzoic acid, 2-benzoyl- [webbook.nist.gov]
- 14. Benzoic acid, 2-benzoyl- [webbook.nist.gov]
- 15. prepchem.com [prepchem.com]
An In-depth Technical Guide to 2-Benzoylbenzoic Acid and its Common Chemical Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-benzoylbenzoic acid, a versatile chemical intermediate, and its principal derivatives. The document details the core chemical and physical properties, synthesis methodologies with explicit experimental protocols, and significant applications, particularly within the pharmaceutical and materials science sectors. A key focus is placed on the quantitative presentation of data, detailed experimental procedures to ensure reproducibility, and the visualization of relevant biological pathways. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering in-depth technical information and practical guidance.
Introduction
This compound (2-BBA), also known as benzophenone-2-carboxylic acid, is an organic compound of significant interest due to its bifunctional nature, incorporating both a carboxylic acid and a ketone group. This structure makes it a valuable precursor in the synthesis of a wide array of chemical entities, including anthraquinones, dyes, polymers, and pharmaceutically active molecules.[1] Its derivatives have shown promise in various therapeutic areas, including as antimicrobial and anti-inflammatory agents. This guide will explore the fundamental chemistry of 2-BBA and its common derivatives, providing a technical foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its derivatives is essential for their effective application in synthesis and product development.
This compound
This compound typically appears as a white to off-white crystalline solid. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695), ether, and hot benzene (B151609).[2][3]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀O₃ | [4] |
| Molecular Weight | 226.23 g/mol | [4] |
| Melting Point | 126-129 °C | [4] |
| Boiling Point | 257-265 °C | [4] |
| CAS Number | 85-52-9 | [4] |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.05 (d, J=7.6 Hz, 1H), 7.70-7.62 (m, 2H), 7.56-7.51 (m, 2H), 7.42-7.35 (m, 4H) | [5] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 197.9, 171.2, 140.9, 137.4, 133.5, 132.6, 131.5, 130.2, 129.9, 128.5, 128.4, 127.8 | [6] |
| IR (KBr), ν (cm⁻¹) | 3400-2500 (O-H, broad), 1700 (C=O, carboxylic acid), 1660 (C=O, ketone), 1600, 1450 (C=C, aromatic) | [7] |
Common Chemical Derivatives
The reactivity of the carboxylic acid and ketone functionalities of 2-BBA allows for the synthesis of numerous derivatives with diverse properties and applications.
Table 2: Physicochemical Properties of Common this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number | Reference(s) |
| Methyl 2-benzoylbenzoate | C₁₅H₁₂O₃ | 240.25 | 48-53 | 606-28-0 | [8][9] |
| 2-Benzoylbenzoyl chloride | C₁₄H₉ClO₂ | 244.67 | 66-68 | 4060-75-1 | [1] |
| Anthraquinone | C₁₄H₈O₂ | 208.21 | 286 | 84-65-1 | [2][4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is well-established, with the Friedel-Crafts acylation being a cornerstone reaction.
Synthesis of this compound via Friedel-Crafts Acylation
The most common method for synthesizing this compound is the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640) using a Lewis acid catalyst, typically anhydrous aluminum chloride.[7][10]
-
Reaction Setup: A 500 mL round-bottomed flask is equipped with a reflux condenser. A gas trap is connected to the top of the condenser to neutralize the evolved hydrogen chloride gas.
-
Reactant Charging: To the flask, add 15 g of phthalic anhydride and 75 mL of thiophene-free benzene. Cool the mixture in an ice bath until the benzene begins to crystallize.
-
Catalyst Addition: Carefully add 30 g of anhydrous aluminum chloride to the cooled mixture.
-
Reaction Initiation and Progression: Remove the ice bath and gently warm the flask. The reaction is often initiated by the heat of the hand. If the reaction becomes too vigorous, it should be cooled with the ice bath. Once the reaction is proceeding smoothly, the mixture is heated to reflux for 30 minutes.[11]
-
Work-up: After reflux, cool the flask in an ice bath and cautiously add crushed ice, followed by water, to decompose the aluminum chloride complex. Add 20 mL of concentrated hydrochloric acid to dissolve the aluminum salts.
-
Isolation and Purification: The excess benzene is removed by steam distillation. The crude product is then dissolved in a 10% sodium carbonate solution. The solution is treated with activated charcoal, filtered, and the filtrate is acidified with hydrochloric acid to precipitate the this compound. The product can be recrystallized from a mixture of benzene and ligroin.[11]
-
Yield: 74-88%.[11]
Synthesis of Common Derivatives
Methyl 2-benzoylbenzoate can be synthesized by the esterification of this compound with methanol (B129727) in the presence of an acid catalyst or via the acid chloride.[5]
-
Acid Chloride Formation: this compound is reacted with thionyl chloride to form 2-benzoylbenzoyl chloride.
-
Esterification: The resulting acid chloride is then reacted with methanol. This reaction can often be performed at room temperature.
-
Purification: The crude methyl 2-benzoylbenzoate is purified by recrystallization from ethanol or methanol to yield a white or yellowish crystalline solid.[7]
This reactive derivative is an important intermediate for the synthesis of esters and amides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Catalyst Addition: Add a catalytic amount of dimethylformamide (DMF) (2-3 drops).
-
Reaction: Heat the mixture to reflux until the reaction is complete (monitored by the cessation of gas evolution).
-
Isolation: The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-benzoylbenzoyl chloride.
Anthraquinone is readily synthesized by the intramolecular cyclization of this compound in the presence of a strong acid.[9]
-
Reaction: 20 g of this compound is heated with 100 mL of concentrated sulfuric acid for 1 hour. The mixture should be agitated at the beginning to ensure rapid dissolution of the solid.
-
Precipitation: The hot solution is poured onto approximately 1 kg of ice to precipitate the anthraquinone.
-
Purification: The precipitate is collected by filtration, washed with water, and then with dilute ammonia (B1221849) to remove any unreacted this compound. The product can be further purified by recrystallization from glacial acetic acid.[9]
-
Yield: High yields are typically obtained.
References
- 1. 2-Benzoylbenzoyl chloride | C14H9ClO2 | CID 10999295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 606-28-0 CAS MSDS (Methyl 2-benzoylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Anthraquinone [chemeurope.com]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. chemcess.com [chemcess.com]
- 7. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 2-Benzoyl Benzoate [chembk.com]
- 9. Methyl 2-benzoylbenzoate | CAS#:606-28-0 | Chemsrc [chemsrc.com]
- 10. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Benzoylbenzoic Acid as a Photoinitiator for UV Curing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Benzoylbenzoic acid as a Type II photoinitiator for ultraviolet (UV) curing applications. This document outlines the mechanism of action, formulation guidelines, experimental protocols, and expected performance data to assist researchers and professionals in the successful implementation of this technology.
Introduction
This compound, a derivative of benzophenone, is a well-established Type II photoinitiator used to initiate free-radical polymerization in UV-curable resins, such as those based on acrylates and methacrylates.[1][2] Upon exposure to UV radiation, it generates free radicals through a hydrogen abstraction mechanism, which requires the presence of a co-initiator, typically a tertiary amine.[2] This system is widely employed in the formulation of coatings, adhesives, inks, and in the fabrication of polymeric materials for various applications, including in the medical and dental fields.
Key Attributes of this compound:
-
Type II Photoinitiator: Requires a co-initiator for efficient radical generation.
-
Hydrogen Abstraction Mechanism: Offers good surface cure and can help overcome oxygen inhibition, a common issue in UV curing.
-
UV Absorption: Exhibits absorption maxima in the UV-C and UV-B regions, with a peak around 254 nm.[3] Derivatives of this compound are being developed to have absorption spectra suitable for UV-LED light sources (365-405 nm).[4]
-
Versatility: Can be used in a variety of formulations for coatings, adhesives, and inks.
Mechanism of Photoinitiation
The photoinitiation process using the this compound/amine system involves several key steps, as depicted in the signaling pathway diagram below.
Figure 1: Mechanism of photoinitiation for this compound.
Mechanism Description:
-
UV Absorption: this compound absorbs UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state undergoes a rapid and efficient conversion to a more stable and longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator interacts with the amine co-initiator, abstracting a hydrogen atom. This process often proceeds through the formation of a transient exciplex (excited state complex).
-
Radical Generation: The hydrogen abstraction results in the formation of two radical species: a ketyl radical from the this compound and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization.
-
Polymerization Initiation and Propagation: The generated free radicals react with the double bonds of the acrylate or methacrylate (B99206) monomers and oligomers, initiating the polymerization process and leading to the formation of a cross-linked polymer network.
Experimental Protocols
This section provides detailed protocols for the preparation of UV-curable formulations and the subsequent curing and characterization processes.
Materials and Formulation
The following table outlines a typical formulation for a UV-curable acrylate-based coating. The concentrations of the photoinitiator and co-initiator can be varied to optimize curing performance.
| Component | Role | Typical Concentration (wt%) |
| Acrylated Oligomer (e.g., Epoxy Acrylate) | Polymer Backbone | 40 - 70 |
| Monofunctional Monomer (e.g., Isobornyl Acrylate) | Reactive Diluent | 20 - 50 |
| Multifunctional Monomer (e.g., Trimethylolpropane Triacrylate) | Crosslinker | 5 - 20 |
| This compound | Photoinitiator | 0.5 - 5.0 |
| Amine Co-initiator (e.g., Ethyl-4-dimethylaminobenzoate) | Co-initiator | 1.0 - 10.0 |
| Additives (e.g., leveling agents, defoamers) | Property Modifiers | 0.1 - 2.0 |
Note: The optimal concentration of the photoinitiator and co-initiator depends on the formulation thickness, pigmentation, and the desired cure speed. Generally, a higher photoinitiator concentration is required for thicker or pigmented coatings.[5]
Formulation Preparation Workflow
The following diagram illustrates the workflow for preparing a UV-curable formulation.
Figure 2: Workflow for the preparation of a UV-curable formulation.
Protocol:
-
Accurately weigh all liquid components (oligomers and monomers) and mix them in a suitable container until a homogeneous solution is obtained.
-
Gradually add the solid components, including this compound and the amine co-initiator, to the liquid mixture while stirring. Gentle heating may be applied to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
Continue stirring until all solid components are completely dissolved.
-
If necessary, degas the formulation to remove any entrapped air bubbles, which can inhibit polymerization and cause defects in the cured film. This can be achieved by centrifugation or by placing the formulation under vacuum.
-
Apply the prepared formulation to the desired substrate using a suitable method, such as spin coating, draw-down bar, or spray coating, to achieve the desired film thickness.
UV Curing and Characterization
The prepared films are then cured by exposure to a UV light source. The degree of cure and the properties of the resulting polymer can be assessed using various analytical techniques.
UV Curing Equipment:
-
A UV curing system equipped with a mercury vapor lamp or a UV-LED source. The light source should have an emission spectrum that overlaps with the absorption spectrum of this compound.
-
A radiometer to measure the UV intensity (in mW/cm²) at the sample surface.
Curing Protocol:
-
Place the coated substrate on the conveyor belt or in the curing chamber of the UV system.
-
Set the desired UV intensity and exposure time (or conveyor belt speed). These parameters will need to be optimized based on the formulation and film thickness.
-
Expose the sample to the UV radiation to initiate curing.
Characterization of Curing:
The extent of polymerization can be quantified by monitoring the disappearance of the acrylate double bonds using Fourier Transform Infrared (FTIR) spectroscopy.
Figure 3: Workflow for determining the degree of cure using FTIR.
FTIR Protocol for Degree of Conversion:
-
Prepare a thin film of the uncured formulation between two polyethylene (B3416737) films or on an IR-transparent substrate.
-
Record the FTIR spectrum of the uncured sample.
-
Expose the sample to UV light under the desired curing conditions.
-
Record the FTIR spectrum of the cured sample.
-
The degree of conversion of the acrylate double bonds can be calculated using the following formula, based on the change in the area of a characteristic acrylate peak (e.g., the C=C twisting vibration at approximately 810 cm⁻¹):
Conversion (%) = [1 - (Area_cured / Area_uncured)] x 100
Performance Data
The performance of a UV-cured formulation containing this compound is dependent on various factors. The following table provides a summary of expected performance characteristics and the parameters that influence them.
| Performance Metric | Typical Values/Observations | Influencing Factors |
| Acrylate Conversion | 80 - 95% | Photoinitiator and co-initiator concentration, UV dose (intensity x time), film thickness, oxygen inhibition. |
| Cure Speed | Seconds to minutes | UV light intensity, photoinitiator system reactivity, monomer/oligomer functionality. |
| Hardness (Pencil) | HB - 4H | Crosslink density (determined by monomer/oligomer functionality), degree of conversion. |
| Adhesion (Cross-hatch) | 4B - 5B | Formulation chemistry, substrate type, surface preparation, degree of conversion. |
| Yellowing | Can occur, especially with higher concentrations of amine. | Photoinitiator and co-initiator type and concentration, UV exposure conditions. |
Conclusion
This compound is a versatile and effective Type II photoinitiator for a wide range of UV curing applications. By understanding its mechanism of action and by carefully formulating and optimizing the curing parameters, researchers and professionals can achieve desired material properties for their specific needs. The protocols and data presented in these application notes serve as a valuable starting point for the development and implementation of UV-curable systems based on this compound.
References
Application Notes and Protocols for the Synthesis of Anthraquinone Dyes from 2-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and technical data for the synthesis of anthraquinone (B42736) and its subsequent conversion into anthraquinone-based dyes. The primary route described herein begins with the intramolecular cyclization of 2-benzoylbenzoic acid.
Introduction
Anthraquinone dyes represent a significant class of colorants known for their vibrant colors, stability, and versatile applications, ranging from textiles to advanced biomedical fields.[1] The core structure, 9,10-dioxoanthracene, is a planar and rigid system that contributes to the high lightfastness of these dyes.[1] While the parent anthraquinone is a pale yellow solid, the introduction of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, causes a significant bathochromic shift, resulting in a wide spectrum of colors from red to blue.[1]
A common and industrially relevant method for synthesizing the anthraquinone core involves the acid-catalyzed cyclization of this compound. This intermediate is readily prepared via the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride. From the anthraquinone core, a vast array of dyes can be synthesized through various functionalization reactions, such as sulfonation and nucleophilic substitution.
Synthesis Pathway Overview
The synthesis of anthraquinone dyes from this compound is typically a multi-step process. The key stages involve the formation of the tricyclic anthraquinone core, followed by functionalization to yield the desired dye.
-
Step 1: Intramolecular Cyclization. this compound undergoes dehydration and ring closure in the presence of a strong acid, such as concentrated or fuming sulfuric acid, to form anthraquinone.
-
Step 2: Functionalization. The anthraquinone core is then modified. A representative example is the synthesis of Alizarin (1,2-dihydroxyanthraquinone), a widely used mordant dye. This involves the sulfonation of anthraquinone, followed by fusion with a strong base like caustic soda.[2][3]
Caption: Overall workflow for the synthesis of Alizarin dye from this compound.
Experimental Protocols
Protocol 1: Synthesis of Anthraquinone from this compound
This protocol details the intramolecular Friedel-Crafts acylation (cyclization) of this compound to form the anthraquinone core.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃) or concentrated sulfuric acid
-
Water
-
Ice
Procedure:
-
In a flask equipped with a stirrer, carefully add 5.0 g of this compound to 50 g of fuming sulfuric acid (20% SO₃).
-
Heat the reaction mixture to 100-120°C for 2 hours. The solution will darken.
-
After heating, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a beaker containing approximately 350 mL of crushed ice and water with constant stirring.
-
A precipitate of crude anthraquinone will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product. The expected product is a pale yellow solid.[1] Further purification can be achieved via recrystallization.
Caption: Cyclization of this compound to anthraquinone.
Protocol 2: Synthesis of Alizarin Dye from Anthraquinone
This protocol describes the conversion of anthraquinone to Alizarin (1,2-dihydroxyanthraquinone) via sulfonation and subsequent alkali fusion.
Materials:
-
Anthraquinone
-
Concentrated sulfuric acid (or fuming sulfuric acid)
-
Sodium hydroxide (B78521) (Caustic soda)
-
Water
Procedure:
-
Sulfonation: Anthraquinone is sulfonated using concentrated sulfuric acid at a high temperature to produce anthraquinone-β-sulfonic acid.[2][3]
-
Alkali Fusion: The resulting anthraquinone-β-sulfonic acid is fused with caustic soda (sodium hydroxide).[2][3] This step introduces the hydroxyl groups onto the anthraquinone core.
-
Acidification & Isolation: The reaction mixture is dissolved in water and acidified to precipitate the Alizarin dye.
-
The crude Alizarin is then collected by filtration, washed with water, and dried.
Protocol 3: Purification of Anthraquinone Dyes
High purity is often required for analytical and application purposes. Recrystallization and column chromatography are effective methods.
A. Recrystallization:
-
Select a suitable solvent. Common solvents for anthraquinone derivatives include ethanol, toluene, and acetic acid. The ideal solvent should dissolve the dye well at high temperatures but poorly at low temperatures.
-
Dissolve the crude dye in a minimum amount of the hot solvent to create a saturated solution.
-
If the solution has colored impurities, a small amount of activated carbon can be added, and the solution boiled for a few minutes.
-
Filter the hot solution to remove insoluble impurities (and activated carbon, if used).
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.
B. Column Chromatography:
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase.
-
Eluent Selection: Select an appropriate eluent system, often a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio can be determined by Thin Layer Chromatography (TLC).
-
Procedure: Pack the column with the silica gel slurry. Load the crude sample onto the top of the column. Elute the column with the chosen solvent system, gradually increasing polarity if necessary.
-
Fraction Collection: Collect the eluate in fractions and analyze them by TLC to identify the fractions containing the purified dye.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Decision workflow for selecting a purification method for anthraquinone dyes.
Protocol 4: Characterization by UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique for characterizing the chromophoric properties of dyes.
Procedure:
-
Prepare a stock solution of the purified anthraquinone dye of a known concentration in a suitable solvent (e.g., ethanol, methanol, DMSO).[1]
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).[1]
-
Identify the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.[1]
Quantitative Data
The reaction conditions and resulting yields are critical for process optimization. Spectroscopic data helps in confirming the identity and purity of the synthesized dyes.
Table 1: Representative Reaction Conditions and Yields
| Reaction Step | Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anthraquinone Synthesis | This compound | Fuming H₂SO₄ (20% SO₃) | 100 | 2 | ~82 | |
| Anthraquinone Synthesis | This compound | Beta Zeolite | 250 | - | 82 (isolated) | [4][5] |
| Quinizarin Synthesis | p-Chlorophenol, Phthalic Anhydride | H₂SO₄, Boric Acid | 200 | 3.5 | 68-74 | [6] |
Table 2: Spectroscopic Properties of Selected Anthraquinone Dyes
| Dye Name | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (dm³ mol⁻¹ cm⁻¹) | Reference |
| Solvent Red 111 | Ethanol | 500 | - | [7] |
| Solvent Blue 104 | Ethanol | 560-650 | - | [7] |
| Solvent Green 28 | Ethanol | 630-710 | - | [7] |
| Disubstituted Anthraquinones | Various | - | ≥ 1 x 10⁴ | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Alizarin Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Benzoylbenzoic Acid as a Precursor for NSAID Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylbenzoic acid serves as a versatile precursor in organic synthesis, including in the preparation of certain Nonsteroidal Anti-inflammatory Drugs (NSAIDs). While direct, one-step conversions to commercial NSAIDs are not widely documented, its chemical structure provides a foundational scaffold for the synthesis of anthranilic acid derivatives, a key class of NSAIDs known as fenamates. This document outlines the synthetic pathways from precursors related to this compound to key NSAIDs and provides detailed experimental protocols.
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory signaling cascade. By blocking these enzymes, NSAIDs reduce the production of prostaglandins, lipid compounds that mediate inflammation, pain, and fever.
Synthetic Pathways
While direct synthesis routes from this compound to prominent NSAIDs are not commonly reported in the literature, a closely related and industrially significant pathway involves the synthesis of fenamate NSAIDs from 2-chlorobenzoic acid. 2-Chlorobenzoic acid can be synthesized from anthranilic acid, which is produced industrially from phthalic anhydride, a primary reactant in the synthesis of this compound. This establishes an indirect synthetic linkage.
A prominent example is the synthesis of Tolfenamic Acid, a potent NSAID. The key reaction is an Ullmann condensation between 2-chlorobenzoic acid and 3-chloro-2-methylaniline (B42847).
Diagram of the Synthetic Pathway to Tolfenamic Acid
Caption: Synthetic route to Tolfenamic Acid from related precursors.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Diagram of the COX Signaling Pathway
Caption: Inhibition of the COX pathway by NSAIDs.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of Tolfenamic Acid from 2-chlorobenzoic acid under various conditions.
| NSAID | Starting Materials | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Tolfenamic Acid | 2-Chlorobenzoic acid, 3-chloro-2-methylaniline | Potassium hydroxide, Calcium carbonate, Copper powder | Dimethylformamide | 150°C | Not specified | [1] |
| Tolfenamic Acid | 2-Chlorobenzoic acid, 3-chloro-2-methylaniline | Sodium hydroxide, Alumina-supported sodium hydroxide | Methyl isobutyl ketone | Reflux, 3h | 88.6 | [2] |
| Tolfenamic Acid | 2-Chlorobenzoic acid, 3-chloro-2-methylaniline | Sodium hydroxide, Sodium carbonate, Cuprous chloride | Methyl isobutyl ketone | Reflux, 3h | 78 | [3] |
| Tolfenamic Acid | 2-Chlorobenzoic acid, 3-chloro-2-methylaniline | Sodium hydroxide, Sodium bicarbonate, Copper powder | Methyl isobutyl ketone | Reflux, 4h | 80 | [3] |
| Tolfenamic Acid | 2-Chlorobenzoic acid, 3-chloro-2-methylaniline | Potassium hydroxide, Potassium acetate, Cuprous bromide | Methyl isobutyl ketone | Reflux, 3h | 73 | [3] |
Experimental Protocols
Synthesis of Tolfenamic Acid from 2-Chlorobenzoic Acid
This protocol is adapted from a reported synthesis of Tolfenamic Acid.[2]
Materials:
-
2-Chlorobenzoic acid
-
3-Chloro-2-methylaniline
-
Sodium hydroxide
-
Alumina-supported sodium hydroxide
-
Methyl isobutyl ketone
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Salt Formation: To a 500 mL round-bottom flask, add 100 g of 2-chlorobenzoic acid and 25 g of sodium hydroxide. Add methyl isobutyl ketone as the solvent and heat the mixture to reflux for 1 hour with stirring.
-
Ullmann Condensation: To the reaction mixture, add 90 g of 3-chloro-2-methylaniline and 50 g of alumina-supported sodium hydroxide. Continue to heat the mixture at reflux for an additional 3 hours.
-
Work-up and Isolation: After cooling the reaction mixture, add 500 mL of water. Transfer the mixture to a separatory funnel and separate the aqueous phase.
-
Acidification: Cool the aqueous phase and acidify with concentrated hydrochloric acid to a pH of 2-3 with constant stirring. This will cause the crude Tolfenamic Acid to precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with water.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure Tolfenamic Acid.
-
Drying: Dry the purified crystals under vacuum. The expected yield of the refined product is approximately 158.2 g (88.6%).[2]
Note: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Conclusion
While this compound is a valuable starting material in organic synthesis, its direct application in the synthesis of widely used NSAIDs is not extensively documented. However, its chemical lineage connects it to the industrial production of anthranilic acid and its derivatives, which are precursors to the potent fenamate class of NSAIDs. The provided protocols for the synthesis of Tolfenamic Acid from 2-chlorobenzoic acid offer a practical and well-established route for researchers in drug development to produce this important anti-inflammatory agent. The understanding of the underlying cyclooxygenase inhibition pathway is critical for the rational design and development of new and improved NSAIDs with enhanced efficacy and reduced side effects.
References
Application Notes and Protocols: 2-Benzoylbenzoic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-benzoylbenzoic acid and its derivatives as key starting materials. The protocols outlined below offer robust methodologies for the preparation of phthalazinones, isoindolinones, and isoindolobenzoxazinones, which are important scaffolds in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring both a carboxylic acid and a ketone functional group, allows for a variety of chemical transformations, making it an ideal precursor for the construction of a diverse range of heterocyclic systems. These heterocyclic motifs are prevalent in many biologically active compounds and approved pharmaceuticals. This document details the synthesis of several key heterocyclic cores derived from this compound, providing clear, reproducible protocols for their preparation.
Synthesis of Phthalazinone Derivatives
Phthalazinones are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A common and efficient method for their synthesis involves the condensation of a 2-aroylbenzoic acid with hydrazine (B178648) or its derivatives.
Protocol 1: Synthesis of 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one
This protocol describes the synthesis of a 4-substituted phthalazinone from the corresponding 2-aroylbenzoic acid and hydrazine hydrate (B1144303).[1]
Experimental Protocol:
A mixture of 2-(2,4-dimethylbenzoyl)benzoic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in 50 mL of absolute ethanol (B145695) is heated under reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess solvent is removed by distillation. The resulting residue is then diluted with water, and the precipitated solid is collected by filtration. The crude product is purified by recrystallization from ethanol to afford 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one.
dot
Figure 1: Synthesis of 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one.
Protocol 2: N-Alkylation of 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one
The synthesized phthalazinone can be further functionalized, for example, by N-alkylation, to introduce various side chains for structure-activity relationship (SAR) studies.[1]
Experimental Protocol:
A mixture of 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one (0.01 mol), ethyl bromoacetate (B1195939) (0.03 mol), and anhydrous potassium carbonate (0.01 mol) in 60 mL of dry acetone (B3395972) is heated under reflux for 24 hours. The solvent is then removed under reduced pressure. The residue is treated with cold water, and the resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to yield ethyl 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetate.
dot
Figure 2: N-Alkylation of 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one.
Protocol 3: Synthesis of 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide
The ester functionality introduced in the previous step can be readily converted to a hydrazide, a versatile intermediate for the synthesis of various other heterocyclic systems.[1]
Experimental Protocol:
A mixture of ethyl 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetate (0.01 mol) and hydrazine hydrate (0.01 mol) in 30 mL of ethanol is refluxed for 3 hours. The solid that separates upon cooling is filtered off and recrystallized from ethanol to give 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide.[1]
dot
Figure 3: Synthesis of 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide.
Table 1: Summary of Phthalazinone Synthesis and Functionalization
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-(2,4-dimethylbenzoyl)benzoic acid | Hydrazine hydrate, Ethanol, Reflux, 3h | 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one | Not specified |
| 2 | 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one | Ethyl bromoacetate, K₂CO₃, Acetone, Reflux, 24h | Ethyl 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetate | 85 |
| 3 | Ethyl 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetate | Hydrazine hydrate, Ethanol, Reflux, 3h | 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | 85 |
Synthesis of Isoindolinone Derivatives
Isoindolinones are another important class of nitrogen-containing heterocycles present in numerous natural products and synthetic compounds with a broad spectrum of biological activities. One-pot multicomponent reactions are an efficient strategy for their synthesis.
Protocol 4: One-Pot Synthesis of 3-Substituted Isoindolinones
This protocol describes a three-component reaction of 2-formylbenzoic acid, an amine, and a ketone for the synthesis of 3-substituted isoindolinones.
Experimental Protocol:
A mixture of 2-formylbenzoic acid (1 mmol), a primary amine (1 mmol), and a ketone (1.2 mmol) is stirred in a suitable solvent (e.g., ethanol) at room temperature. A catalytic amount of an acid or base can be added to facilitate the reaction. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3-substituted isoindolinone.
dot
Figure 4: One-pot synthesis of 3-substituted isoindolinones.
Table 2: Representative Examples for the Synthesis of 3-Substituted Isoindolinones
| 2-Formylbenzoic Acid Derivative | Amine | Ketone | Product | Yield (%) | Reference |
| 2-Formylbenzoic acid | Aniline | Acetophenone | 2,3-Diphenyl-3-methylisoindolin-1-one | - | General Method |
| 2-Formylbenzoic acid | Benzylamine | Cyclohexanone | 2-Benzyl-3-spirocyclohexylisoindolin-1-one | - | General Method |
| 2-Formylbenzoic acid | Methylamine | Propiophenone | 2-Methyl-3-phenyl-3-ethylisoindolin-1-one | - | General Method |
Note: Yields are dependent on the specific substrates and reaction conditions used.
Synthesis of Isoindolobenzoxazinone Derivatives
Isoindolobenzoxazinones are complex heterocyclic systems that can be synthesized through cascade reactions involving 2-acylbenzoic acids.
Protocol 5: Catalyst-Free Cascade Cyclization for Isoindolobenzoxazinones
This protocol outlines a catalyst-free, one-pot synthesis of isoindolobenzoxazinones from 2-acylbenzoic acids and 2-aminobenzylamines.
Experimental Protocol:
A mixture of a 2-acylbenzoic acid (1.0 mmol) and a 2-aminobenzylamine (1.2 mmol) in a high-boiling solvent such as toluene (B28343) (5.0 mL) is stirred and heated in an oil bath at 140 °C for 12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired isoindolobenzoxazinone.
dot
Figure 5: Catalyst-free synthesis of isoindolobenzoxazinones.
Table 3: Substrate Scope for the Synthesis of Isoindolobenzoxazinones
| 2-Acylbenzoic Acid | 2-Aminobenzylamine Derivative | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 2-Aminobenzylamine | 6-Phenyl-5,6-dihydroisoindolo[2,1-a][2][3]benzoxazin-11-one | - | General Method | | 2-Acetylbenzoic acid | 2-Amino-5-chlorobenzylamine | 8-Chloro-6-methyl-5,6-dihydroisoindolo[2,1-a][2][3]benzoxazin-11-one | - | General Method | | 2-(4-Chlorobenzoyl)benzoic acid | 2-Aminobenzylamine | 6-(4-Chlorophenyl)-5,6-dihydroisoindolo[2,1-a][2][3]benzoxazin-11-one | - | General Method |
Note: Yields are dependent on the specific substrates and reaction conditions used.
These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from this compound and its derivatives. The versatility of the starting material allows for the introduction of diverse substituents, making it a valuable tool in the synthesis of compound libraries for drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
Introduction
2-Benzoylbenzoic acid, also known by the synonyms o-benzoylbenzoic acid and 2-carboxybenzophenone, is a valuable organic intermediate with the molecular formula C₁₄H₁₀O₃.[1] It serves as a crucial precursor in the synthesis of various commercial products, most notably anthraquinone (B42736) dyes and their derivatives.[1][2] Additionally, it finds applications in the manufacturing of pharmaceuticals, high-performance polymers, and as a photoinitiator in UV-cured coatings.[2]
The primary and most established industrial method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the benzene ring.[4] A key consideration in this synthesis is that the aluminum chloride catalyst forms a stable complex with the ketone product, necessitating the use of stoichiometric quantities of the catalyst rather than catalytic amounts.[5] The reaction is completed by an aqueous workup to hydrolyze the complex and liberate the final product.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters from representative laboratory-scale protocols for the synthesis of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Reactants | ||
| Phthalic Anhydride | 15 g | 5 g |
| Benzene (thiophene-free) | 75 mL | 25 mL |
| Anhydrous Aluminum Chloride | 30 g | 10 g |
| Reaction Conditions | ||
| Initial Temperature | Cooled in an ice bath | Not specified |
| Reaction Temperature | Gentle warming, then reflux | Water bath heating |
| Reaction Time | 0.5 hours (after reflux starts) | 1 hour |
| Work-up & Purification | ||
| Hydrolysis | Ice, water, and concentrated HCl | Water and concentrated HCl |
| Purification Steps | Steam distillation, dissolution in Na₂CO₃, precipitation with HCl, recrystallization from benzene/ligroin | Dissolution in Na₂CO₃, decolorization with activated carbon, precipitation with HCl |
| Product Information | ||
| Theoretical Yield | ~23 g | 8.24 g |
| Actual Yield | 17-20 g | High |
| Percent Yield | 74-88% | Not specified |
| Melting Point (Anhydrous) | 127-128 °C | Not specified |
| Melting Point (Monohydrate) | 94.5 °C | 95 °C |
Data compiled from PrepChem.com and Guidechem.[1][6]
Experimental Protocol
This protocol details a standard laboratory procedure for the Friedel-Crafts synthesis of this compound.
1. Materials and Reagents:
-
Phthalic Anhydride (15 g)
-
Thiophene-free Benzene (75 mL)
-
Anhydrous Aluminum Chloride (30 g)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Activated Charcoal
-
Ligroin (Petroleum Ether)
2. Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Ice bath
-
Gas trap (e.g., suction flask with water)
-
Separatory funnel
-
Steam distillation apparatus
-
Suction filtration apparatus (Büchner funnel and flask)
-
Beakers and Erlenmeyer flasks
3. Reaction Setup and Procedure:
-
Reactant Charging: Place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene into a 500 mL round-bottom flask.[6] Equip the flask with a reflux condenser.
-
Cooling and Catalyst Addition: Cool the flask in an ice bath until the benzene begins to crystallize.[6] Carefully add 30 g of anhydrous aluminum chloride in portions. Connect the top of the condenser to a gas trap to absorb the hydrogen chloride (HCl) gas that will be evolved.[6]
-
Reaction Initiation: Shake the flask well. The reaction may start spontaneously. If not, warm it gently with your hand or a warm water bath.[6] Be prepared to immerse the flask back into the ice bath if the reaction becomes too vigorous, as indicated by rapid boiling or a strong evolution of HCl gas.[6]
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux using a heating mantle.[6] Continue to reflux for approximately 30 minutes with occasional stirring. During this time, the aluminum chloride should dissolve, and then a colorless addition product will suddenly separate.[6]
4. Work-up and Product Isolation:
-
Hydrolysis of Complex: After the reflux period, cool the flask thoroughly in an ice bath.[6] Cautiously decompose the aluminum-ketone complex by adding small pieces of ice one at a time, shaking well after each addition.[6] Once the reaction with ice subsides (after about 100 mL has been added), add 20 mL of concentrated hydrochloric acid.[6]
-
Removal of Excess Benzene: Remove the excess benzene from the reaction mixture using steam distillation.[6] The this compound will remain in the distillation flask as an oil or a partial solid.[6]
-
Initial Purification: Cool the flask in ice and decant the aqueous layer containing aluminum salts. Wash the oily residue once with water.[6]
-
Base Extraction: To remove aluminum traces, dissolve the crude product in approximately 75 mL of 10% sodium carbonate solution by heating with steam.[6] Cool the resulting solution of the sodium salt in an ice bath, add 1 g of activated charcoal for decolorization, stir, and filter by suction.[6]
-
Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Precipitate the product by cautiously adding hydrochloric acid while stirring. The this compound may initially separate as an oil but will solidify upon stirring and cooling.[6] This solid is primarily the monohydrate, which has a melting point of around 95°C.[1][6]
5. Final Purification (Recrystallization):
-
Dehydration and Dissolution: Transfer the moist monohydrate precipitate to a flask and add 125 mL of benzene. Heat the mixture to dissolve the acid. The benzene will form an azeotrope with the water, effectively drying the product.[6]
-
Separation and Drying: Transfer the hot benzene solution to a separatory funnel and remove the lower aqueous layer.[6]
-
Recrystallization: Place the benzene solution in a dry flask, add 2-3 g of activated charcoal, boil for a few minutes, and filter hot.[6] Concentrate the filtrate to a volume of 50-60 mL. Slowly add ligroin to the hot solution until a slight turbidity appears, which will initiate crystallization.[6]
-
Collection: Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.[6] Collect the colorless crystals by suction filtration and dry them. The expected yield of anhydrous this compound is 17-20 grams (74-88%).[6]
6. Characterization:
-
Melting Point: The melting point of the pure, anhydrous this compound should be in the range of 127-128°C.[6]
-
Appearance: The final product should be colorless, well-formed crystals.[6]
Visualized Workflow
Caption: Experimental workflow for Friedel-Crafts synthesis.
References
Application Note: Analysis of 2-Benzoylbenzoic Acid by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzoylbenzoic acid is a chemical intermediate with applications in the synthesis of dyes, pharmaceuticals, and other organic compounds. Its structural characterization is crucial for quality control and metabolic studies. Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of organic molecules. This application note provides a detailed protocol for the analysis of this compound using mass spectrometry and describes its characteristic fragmentation pattern.
Experimental Protocols
A generalized methodology for the analysis of this compound by mass spectrometry is provided below. This protocol may require optimization based on the specific instrumentation used.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylbenzoic acid is a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and polymers. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound by separating it from potential process-related impurities and degradation products.
This application note provides a detailed reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The described method is suitable for routine quality control and stability testing in research and drug development settings.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acidified water and acetonitrile. This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. The separation is achieved by a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, allowing for the elution of compounds with varying polarities. Detection is performed using a UV detector, as this compound exhibits strong absorbance in the UV region.
Potential Impurities
The primary synthesis route for this compound involves the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[1] Based on this synthesis, potential impurities may include:
-
Unreacted Starting Materials: Phthalic anhydride and Benzene.
-
Isomeric Impurities: 3-Benzoylbenzoic acid and 4-Benzoylbenzoic acid.
-
Related Substances: Benzophenone, and other byproducts from the Friedel-Crafts reaction.
-
Degradation Products: Formation of which may be accelerated under stress conditions such as acid, base, oxidation, heat, or light.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
-
Reagents: Phosphoric acid (analytical grade).
-
Vials: Amber HPLC vials to protect light-sensitive compounds.
-
Reference Standard: this compound reference standard of known purity.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. For acidic compounds like this compound, a low pH mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a reversed-phase column.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 234 nm and 278 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Table 2: Gradient Elution Program
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 35 mL of diluent and sonicate for 10 minutes or until the standard is completely dissolved. Allow the solution to cool to room temperature and dilute to the mark with the diluent.
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 35 mL of diluent and sonicate for 10 minutes or until the sample is completely dissolved. Allow the solution to cool to room temperature and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters and acceptance criteria should be met before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections of the standard solution) |
| Resolution | ≥ 2.0 between this compound and the closest eluting impurity peak |
Table 3: System Suitability Criteria
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of this compound peak / Total area of all peaks) x 100
All quantitative data should be summarized in a clear and structured table for easy comparison between different batches or stability time points.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | |||
| This compound | |||
| Impurity 2 | |||
| Total | 100.0 |
Table 4: Example Data Summary Table
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
References
Application Notes and Protocols for the Synthesis of 2-Benzoylbenzoic Acid Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, pharmaceutical applications, and key experimental protocols for 2-benzoylbenzoic acid and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents.
Introduction
This compound and its derivatives are versatile intermediates in the synthesis of numerous pharmaceutical compounds. Their rigid, three-dimensional structure makes them ideal candidates for interacting with biological targets. Notably, these derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and have shown potential in advanced therapeutic applications such as photodynamic therapy (PDT) for cancer. The synthetic accessibility and the ability to readily modify the core structure allow for the generation of diverse chemical libraries for drug discovery programs.
Pharmaceutical Applications
Derivatives of this compound are integral to the development of a range of therapeutics:
-
Anti-inflammatory Agents: As precursors to NSAIDs, these compounds are designed to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
-
Antihistamines: Certain derivatives form the core structure of antihistamine drugs like Cetirizine and Levocetirizine, used to treat allergic reactions.
-
Photodynamic Therapy (PDT): Some this compound derivatives can function as photosensitizers in PDT. When activated by light, they generate reactive oxygen species (ROS) that can selectively destroy cancer cells.[1]
-
Antimicrobial Agents: Research has shown that specific derivatives exhibit antimicrobial properties, including the inhibition of bacterial RNA polymerase.
Data Presentation: Synthesis Yields
The following tables summarize the reported yields for various substituted this compound derivatives synthesized via different methods.
Table 1: Yields of 2-(2-Aminobenzoyl)benzoic Acid Derivatives via Base-Promoted Aerobic Cascade
| Derivative | Yield (%) |
| 2-(2-Aminobenzoyl)benzoic acid | 69% |
| 5-Methyl-2-(2-aminobenzoyl)benzoic acid | 82% |
| 4-Bromo-2-(2-aminobenzoyl)benzoic acid | 60% |
Table 2: Yields of Substituted this compound Derivatives via Friedel-Crafts Acylation
| Derivative | Yield (%) |
| 2-(4-Chlorobenzoyl)benzoic acid | 56%[1] |
| 2-(4-Methoxybenzoyl)benzoic acid | 42%[2], 76%[3] |
| 2-(2,4-Dihydroxybenzoyl)benzoic acid | 42%[4] |
| This compound | 74-88% |
Experimental Protocols
Two primary methods for the synthesis of this compound derivatives are detailed below.
Protocol 1: Classical Friedel-Crafts Acylation of Benzene (B151609) with Phthalic Anhydride (B1165640)
This traditional and widely used method is effective for producing the core this compound structure.
Materials:
-
Phthalic anhydride
-
Benzene (thiophene-free)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Activated charcoal
-
Ice
-
Standard laboratory glassware for reflux, distillation, and filtration
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, add 15 g of phthalic anhydride and 75 mL of thiophene-free benzene. Cool the flask in an ice bath until the benzene begins to crystallize.[5]
-
Catalyst Addition: Carefully add 30 g of anhydrous aluminum chloride to the cooled mixture. Connect a trap to the top of the condenser to absorb the evolved hydrogen chloride gas.[5]
-
Reaction Initiation and Reflux: Gently warm the flask to initiate the reaction. If the reaction becomes too vigorous, immerse the flask in the ice bath to control the rate. Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 30 minutes with stirring.[5]
-
Work-up: Cool the flask in an ice bath and decompose the aluminum chloride complex by the cautious, dropwise addition of 100 mL of water, followed by 20 mL of concentrated hydrochloric acid.[5]
-
Benzene Removal: Remove the excess benzene by steam distillation.[5]
-
Purification: Decant the aqueous solution containing aluminum chloride. Dissolve the remaining oily solid in 75 mL of 10% sodium carbonate solution. Add 1 g of activated charcoal, cool the solution in an ice bath, and filter.[5]
-
Precipitation: Precipitate the this compound by the slow addition of concentrated hydrochloric acid to the filtrate with stirring. The product may initially separate as an oil but will solidify upon further stirring and cooling.[5]
-
Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry. The yield is typically between 17-20 grams (74-88%).[5]
Protocol 2: Base-Promoted Aerobic Cascade for 2-(2-Aminobenzoyl)benzoic Acid Derivatives
This modern, one-pot synthesis offers high yields and a broad substrate scope under relatively mild conditions.[6]
Materials:
-
Substituted N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (starting material)
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the starting amide (e.g., N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide, 5 mmol), potassium tert-butoxide (15 mmol, 3 equivalents), and water (50 mmol, 10 equivalents) in 25 mL of DMSO.[6]
-
Reaction: Stir the mixture in a pre-heated oil bath at 100°C under an air atmosphere for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of 1 M HCl and 20 mL of ethyl acetate to create a biphasic system.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 30 mL portions of dichloromethane.[6]
-
Washing and Drying: Combine the organic phases and wash with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.[6]
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether, 1:4) to afford the desired 2-(2-aminobenzoyl)benzoic acid derivative.[6] For the example starting material, 1.21 g of 2-(2-aminobenzoyl)benzoic acid was obtained, corresponding to a 69% yield.[6]
Visualizations: Signaling Pathways and Workflows
Cyclooxygenase (COX) Inhibition Pathway
Many this compound derivatives function as NSAIDs by inhibiting the COX enzymes, thereby blocking the production of prostaglandins (B1171923) which are key mediators of inflammation.
Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.
Photodynamic Therapy (PDT) Mechanism of Action
Certain this compound derivatives can act as photosensitizers in PDT, leading to the generation of cytotoxic singlet oxygen upon light activation.
Caption: Generation of Singlet Oxygen in Photodynamic Therapy.
Experimental Workflow for Friedel-Crafts Acylation
The following diagram illustrates the key steps in the synthesis of this compound via Friedel-Crafts acylation.
Caption: Friedel-Crafts Acylation Synthesis Workflow.
References
- 1. Page loading... [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-(3-METHOXYBENZOYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 2-(2,4-Dihydroxybenzoyl)benzoic acid [benchchem.com]
- 5. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for Polyester Synthesis Using 2-Benzoylbenzoic Acid as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylbenzoic acid is an aromatic carboxylic acid with a unique structure featuring a benzophenone (B1666685) moiety. This monomer can be incorporated into polyesters to impart specific properties such as enhanced thermal stability, UV resistance, and photoreactivity. The pendant benzoyl group can act as a photo-crosslinking site, allowing for the formation of robust polymer networks upon exposure to UV radiation. These characteristics make polyesters derived from this compound promising candidates for a variety of applications, including high-performance coatings, photoresists, and matrices for controlled drug delivery systems.
These application notes provide a detailed protocol for the synthesis of polyesters using this compound as a monomer via melt polycondensation, a widely used and solvent-free method. Additionally, expected material properties and characterization techniques are discussed.
Monomer Specifications: this compound
A thorough understanding of the monomer's properties is essential for successful polymerization and for predicting the characteristics of the resulting polyester (B1180765).
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | o-Benzoylbenzoic acid, Benzophenone-2-carboxylic acid |
| CAS Number | 85-52-9 |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 126-129 °C |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and hot benzene. |
| Purity | ≥98% |
Experimental Protocol: Polyester Synthesis via Melt Polycondensation
This protocol details the synthesis of a polyester from this compound and a representative diol, 1,4-butanediol (B3395766). The same methodology can be adapted for other diols, such as ethylene (B1197577) glycol or 1,6-hexanediol, to tailor the final polymer properties.
Materials:
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This compound (≥98%)
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1,4-Butanediol (≥99%)
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Catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄)
-
Antioxidant (e.g., Irganox® 1010)
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High-purity nitrogen gas
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Chloroform (B151607) or Tetrahydrofuran (THF) for purification
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Methanol (B129727) (for precipitation)
Equipment:
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Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching <1 mmHg.
-
Schlenk line or similar inert atmosphere setup.
Procedure:
Stage 1: Esterification
-
Reactor Setup: Assemble the glass reactor and ensure all glassware is dry. Charge the reactor with this compound and 1,4-butanediol in a 1:1.2 molar ratio. The excess diol compensates for losses during distillation.
-
Catalyst and Antioxidant Addition: Add the catalyst (e.g., 0.05 mol% Sb₂O₃ relative to the diacid) and antioxidant (e.g., 0.1 wt%) to the reactor.
-
Inert Atmosphere: Purge the system with high-purity nitrogen for at least 20-30 minutes to remove oxygen. Maintain a gentle nitrogen flow during the initial heating phase.
-
Heating and Reaction: Begin stirring and gradually heat the reactor to 180-200°C. Water will be produced as a byproduct of the esterification reaction and will be collected in the distillation condenser.
-
Monitoring Progress: Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Temperature Increase: Gradually increase the reaction temperature to 220-240°C.
-
Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over 30-60 minutes. This facilitates the removal of excess 1,4-butanediol and any remaining water, driving the polymerization to achieve a higher molecular weight.
-
Viscosity Increase: A noticeable increase in the viscosity of the reaction mixture will be observed as the polymer chains grow. The stirrer torque can be monitored as an indicator of increasing molecular weight.
-
Reaction Completion: Continue the reaction under high vacuum for an additional 3-5 hours. The reaction is considered complete when the desired viscosity is reached.
-
Cooling and Recovery: Cool the reactor to room temperature under a nitrogen atmosphere to prevent oxidation. The resulting polyester will be a solid or a highly viscous liquid.
Polymer Purification:
-
Dissolution: Dissolve the crude polyester in a minimal amount of a suitable solvent like chloroform or THF.
-
Precipitation: Slowly pour the polymer solution into a large volume of cold methanol while stirring vigorously to precipitate the purified polyester.
-
Filtration and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.
Data Presentation: Expected Polymer Properties
Quantitative data for polyesters synthesized directly from this compound is not extensively available in the public domain. The following table presents expected ranges for the properties of polyesters derived from this compound and common diols, based on data from analogous aromatic polyesters. Actual values will depend on the specific diol used, the final molecular weight, and the processing conditions.
| Property | Expected Value Range | Characterization Method |
| Glass Transition Temperature (Tg) | 80 - 150 °C | DSC |
| Melting Temperature (Tm) | 150 - 250 °C | DSC |
| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | GPC |
| Weight Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Tensile Modulus | 1000 - 2500 MPa | Tensile Testing |
| Tensile Strength | 50 - 80 MPa | Tensile Testing |
| Elongation at Break | 5 - 20 % | Tensile Testing |
Characterization of the Synthesized Polyester
The synthesized polyester should be thoroughly characterized to determine its chemical structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages (typically a strong carbonyl stretch around 1720 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch from the monomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the polymer repeating unit and to confirm the incorporation of both the this compound and the diol moieties.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T₉) and the melting temperature (Tₘ) of the polyester, providing insight into its thermal behavior and degree of crystallinity.
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Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by determining the onset of decomposition temperature.
Potential Applications and Signaling Pathway Interaction
The unique properties of polyesters derived from this compound open up possibilities in various advanced applications.
Photo-activated Drug Delivery: The benzophenone moiety can be used to create photo-responsive drug delivery systems. A drug can be encapsulated within a polyester matrix, and upon exposure to a specific wavelength of UV light, the polymer can undergo crosslinking or cleavage, leading to a controlled release of the therapeutic agent. This could be particularly useful for targeted therapies where the drug is released only at the site of interest upon external stimulation.
High-Performance Coatings: The ability of the benzophenone groups to undergo photo-crosslinking makes these polyesters excellent candidates for durable and scratch-resistant coatings. Upon application to a surface, the coating can be cured with UV light to form a highly crosslinked network, enhancing its mechanical properties and chemical resistance.
Biomaterial Scaffolds: For tissue engineering applications, photo-crosslinkable polyesters can be used to fabricate 3D scaffolds. A solution of the polymer can be mixed with cells and then crosslinked in situ using UV light to create a cell-laden hydrogel with a defined structure.
Safety and Handling
-
This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The polymerization reactions are conducted at high temperatures and under vacuum. Ensure the glassware is free of defects and the setup is secure.
-
Work in a well-ventilated area or a fume hood, especially when handling solvents.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a versatile monomer for the synthesis of functional polyesters with tailored properties. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals to explore the potential of these polymers in a range of applications, from advanced materials to innovative drug delivery systems. The ability to introduce photoreactivity into the polyester backbone offers a powerful tool for creating materials with on-demand crosslinking capabilities.
References
Troubleshooting & Optimization
Side reactions in the Friedel-Crafts synthesis of 2-Benzoylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 2-benzoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound via Friedel-Crafts acylation?
A1: The synthesis involves the electrophilic aromatic substitution reaction between benzene (B151609) and phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The phthalic anhydride is activated by the catalyst, forming an acylium ion which is then attacked by the benzene ring to form this compound.
Q2: What are the most common side reactions observed during this synthesis?
A2: The most prevalent side reactions include:
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Polysubstitution: Further acylation of the product or starting material, leading to di- and poly-acylated products. This is less common than in Friedel-Crafts alkylation but can occur under harsh conditions.
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Formation of Diphenylmethane Derivatives: Under certain conditions, reduction of the ketone functionality can lead to the formation of diphenylmethane-type byproducts.
-
Isomer Formation: While the primary product is the ortho-substituted this compound, trace amounts of para-isomers can sometimes be formed.
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Formation of a Stable Complex: The ketone product can form a stable complex with the aluminum chloride catalyst, which requires a stoichiometric amount of the catalyst and proper work-up to break the complex and isolate the product.[1]
Q3: Why is the stoichiometry of aluminum chloride so critical?
A3: Aluminum chloride is not a true catalyst in this reaction but rather a stoichiometric reagent. This is because it forms a strong complex with both the reactant (phthalic anhydride) and the ketone group of the product, this compound.[2][3] At least two equivalents of AlCl₃ are theoretically required: one to activate the phthalic anhydride and another to complex with the product. Using less than a stoichiometric amount can lead to incomplete reaction and low yields. Conversely, a large excess can promote side reactions.
Q4: How does reaction temperature influence the synthesis?
A4: Temperature is a critical parameter. The reaction is typically initiated at a low temperature and then gently heated.
-
Low Temperatures (0-5 °C initially): Help to control the initial exothermic reaction and minimize the formation of undesired byproducts.
-
Elevated Temperatures (reflux, ~70-80 °C): Are necessary to drive the reaction to completion. However, excessively high temperatures can lead to an increase in side reactions, such as polysubstitution and decomposition of the product.
Q5: What is the importance of using anhydrous conditions?
A5: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water. The presence of moisture will deactivate the catalyst by converting it to aluminum hydroxide, thereby inhibiting or completely stopping the Friedel-Crafts reaction. Therefore, all glassware must be thoroughly dried, and anhydrous reagents should be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture. 2. Insufficient amount of aluminum chloride. 3. Reaction temperature is too low. 4. Impure starting materials (benzene or phthalic anhydride). | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Handle AlCl₃ in a glovebox or under an inert atmosphere. 2. Use at least a stoichiometric amount of AlCl₃ (typically 2.2-2.5 equivalents). 3. After the initial controlled addition, ensure the reaction is heated to reflux for an adequate time to ensure completion. Monitor by TLC. 4. Use freshly distilled benzene and pure phthalic anhydride. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high. 2. Localized overheating during AlCl₃ addition. 3. Presence of impurities that can polymerize. | 1. Maintain careful temperature control throughout the reaction. Use an ice bath during the initial addition of AlCl₃. 2. Add the AlCl₃ portion-wise with efficient stirring to dissipate heat. 3. Ensure the purity of all reagents. |
| Product is an Oil that Won't Solidify | 1. Presence of impurities, particularly solvent or unreacted starting materials. 2. Formation of the monohydrate, which has a lower melting point (around 95 °C). | 1. Ensure complete removal of the solvent (e.g., benzene) by distillation or evaporation. 2. The crude product often precipitates as a monohydrate. Recrystallization from a suitable solvent system (e.g., benzene/ligroin or toluene/petroleum ether) will yield the anhydrous form. |
| Presence of Significant Byproducts in a Spectroscopic Analysis (e.g., GC-MS, NMR) | 1. Incorrect stoichiometry of reagents. 2. Reaction temperature was too high or the reaction time was too long. 3. Inefficient work-up procedure. | 1. Carefully control the molar ratios of phthalic anhydride, benzene, and AlCl₃. 2. Optimize the reaction temperature and time. Monitor the reaction progress by TLC to avoid prolonged heating after completion. 3. During work-up, ensure the complete decomposition of the aluminum chloride complex with ice/HCl and thorough extraction of the product. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound
| Entry | Phthalic Anhydride (equiv.) | Benzene (equiv.) | AlCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield of this compound (%) | Key Observations |
| 1 | 1 | ~10 (solvent) | 2.2 | 70-80 | 1.5 | 85-95 | Standard conditions, good yield. |
| 2 | 1 | ~10 (solvent) | 1.1 | 70-80 | 1.5 | < 40 | Incomplete reaction due to insufficient AlCl₃. |
| 3 | 1 | ~10 (solvent) | 2.2 | 100 | 1.5 | 70-80 | Increased temperature leads to more byproducts and lower yield. |
| 4 | 1 | 3 | 2.2 | 70-80 | 1.5 | ~75 | Using benzene as a reagent instead of solvent can still give good yields. |
| 5 | 1 | ~10 (solvent) | 2.2 | 30 | 3 | ~88 | Lower temperature requires longer reaction time for comparable yield.[2] |
Note: This table is a representative summary based on literature data. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
Apparatus Setup: A 500 mL round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. A gas trap is connected to the top of the condenser to absorb the HCl gas evolved during the reaction. All glassware must be thoroughly dried in an oven before use.
-
Reagent Addition: To the flask, add 14.8 g (0.1 mol) of phthalic anhydride and 100 mL of anhydrous benzene. Stir the mixture to dissolve the phthalic anhydride.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and in portions, add 29.3 g (0.22 mol) of anhydrous aluminum chloride. The addition should be done carefully to control the exothermic reaction and the evolution of HCl gas.
-
Reaction: After the addition of aluminum chloride is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 70-80 °C) with continuous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously pour the mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation of Crude Product: Transfer the mixture to a separatory funnel. The aqueous layer is removed, and the benzene layer is washed with water. The excess benzene is then removed by steam distillation or rotary evaporation. The crude this compound is obtained as an oil or a solid.
-
Purification: The crude product is often a monohydrate. For purification, dissolve the crude product in a 10% sodium carbonate solution. Treat with activated charcoal to decolorize, and then filter. The filtrate is then acidified with dilute hydrochloric acid to precipitate the this compound. The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization: For obtaining the pure anhydrous product, recrystallize from a suitable solvent system such as toluene-petroleum ether or benzene-ligroin. The pure anhydrous this compound has a melting point of 127-129 °C.
Visualizations
Caption: Main reaction and side reaction pathways in the Friedel-Crafts synthesis of this compound.
Caption: A troubleshooting workflow for low or no yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-Benzoylbenzoic Acid by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2-Benzoylbenzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide provides solutions to frequently observed problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used: The solution is not saturated enough for crystals to form. - The solution cooled too quickly: Rapid cooling can lead to the formation of very small crystals or prevent crystallization altogether. - The crude material is highly impure: A high concentration of impurities can inhibit crystal lattice formation. | - Boil off some of the solvent to increase the concentration of this compound and allow the solution to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution, or add a seed crystal of pure this compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute (127-129°C for this compound). - The solution is supersaturated with the compound and/or impurities. - The rate of cooling is too rapid. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation. Allow it to cool more slowly. - Change the solvent or solvent system to one with a lower boiling point. For example, if using a high-boiling solvent, switch to a lower-boiling one in which the compound is still soluble when hot and insoluble when cold. - Ensure slow cooling. A slower cooling rate allows crystals to form at a temperature below the melting point of the compound. |
| Colored Crystals | - Colored impurities are present in the crude material. These can arise from the synthesis process, particularly the Friedel-Crafts reaction. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product, reducing the overall yield. - Perform a hot filtration to remove the charcoal and any other insoluble impurities. |
| Low Percent Recovery | - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with a solvent at room temperature or a solvent in which the crystals are soluble. | - Use the minimum amount of hot solvent necessary to dissolve the crude this compound. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely. - Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the purified product. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), may contain the following impurities:
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Unreacted starting materials: Phthalic anhydride and benzene.
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Side products: Such as 4-benzoylbenzoic acid (the para isomer) if the reaction conditions are not optimal. If the benzene used as a starting material is not pure and contains toluene (B28343), toluyl-benzoic acids can also be formed as byproducts.[1]
-
Colored impurities: These can be high molecular weight byproducts or degradation products formed during the reaction.
Q2: How do I choose the best solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Based on solubility data, several solvent systems are effective. The choice of solvent can depend on the impurities present and the desired scale of the purification. It is generally soluble in organic solvents like ethanol (B145695) and acetone (B3395972) and has limited solubility in water.[2] Increasing the temperature enhances its solubility in organic solvents.[2]
Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble[3] | Soluble in hot water[4] | Good for forming triclinic needles (as a monohydrate).[4] |
| Ethanol | Soluble[3] | Very soluble | Often used in a mixed solvent system with water. |
| Toluene | Sparingly soluble | Soluble | A good choice for recrystallization, often in combination with a co-solvent. |
| Petroleum Ether | Insoluble | Sparingly soluble | Typically used as an anti-solvent with a more polar solvent like toluene. |
| Benzene | Sparingly soluble | Soluble in hot benzene[4] | Effective, but less commonly used due to toxicity. |
Q3: My purified this compound has a wide melting point range. What does this indicate?
A3: A broad melting point range (more than 2-3°C) and a melting point lower than the literature value (127-129°C) are indicators of impurities remaining in your sample.[4] A pure compound will have a sharp and well-defined melting point. If you observe a wide range, a second recrystallization may be necessary to achieve higher purity.
Q4: Can I use a single solvent for recrystallization?
A4: Yes, a single solvent can be used if it meets the criteria of high solubility at high temperatures and low solubility at low temperatures. Water is a potential single solvent for this compound.[4] However, mixed solvent systems, such as toluene-petroleum ether or ethanol-water, are often employed to achieve a more significant difference in solubility between hot and cold conditions, which can lead to better recovery and purity.
Experimental Protocols
Below are detailed protocols for the recrystallization of crude this compound using two common solvent systems.
Protocol 1: Recrystallization from Toluene-Petroleum Ether
This method is effective for removing non-polar impurities.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Preheat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Slowly add petroleum ether to the hot filtrate until a slight turbidity (cloudiness) persists. Then, add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (e.g., 80°C).
Protocol 2: Recrystallization from Ethanol-Water
This mixed solvent system is suitable for removing more polar impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated gravity filtration setup into a clean Erlenmeyer flask.
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Crystallization: To the hot filtrate, slowly add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and get a clear solution.
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Cooling: Allow the solution to cool slowly to room temperature. After crystal formation begins, cool the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Recrystallization Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Logical Relationship of Purification Steps
This diagram outlines the logical sequence of steps involved in the purification of this compound.
Caption: Logical workflow for the purification of this compound.
References
Optimizing catalyst choice for 2-Benzoylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially significant method for synthesizing this compound?
A1: The primary and most established method for both laboratory and industrial synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the conventional choice.[1][2][3]
Q2: What are the key reagents in the traditional Friedel-Crafts synthesis, and what are their roles?
A2: The key reagents are:
-
Phthalic Anhydride: Acts as the acylating agent.
-
Benzene: Serves as the aromatic substrate that undergoes acylation. It is often used in excess.
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Anhydrous Aluminum Chloride (AlCl₃): A Lewis acid catalyst that activates the phthalic anhydride, making it a stronger electrophile. A stoichiometric amount is often required because AlCl₃ forms a complex with the product.[1][4]
-
Hydrochloric Acid (HCl) and Water: Used during the workup phase to decompose the aluminum chloride-product complex and precipitate the this compound.[5]
Q3: What are typical reaction conditions for the AlCl₃-catalyzed synthesis?
A3: The reaction is usually initiated by gently warming the mixture of phthalic anhydride, benzene, and AlCl₃.[1][5] Once the reaction starts, it can be vigorous, often evidenced by the evolution of hydrogen chloride (HCl) gas, and may require cooling to control the rate.[5] After the initial vigorous phase, the mixture is typically heated to reflux (around 70-80°C) for approximately 30 minutes to an hour to ensure the reaction goes to completion.[1][2]
Q4: Are there more environmentally friendly or recyclable alternatives to the traditional AlCl₃ catalyst?
A4: Yes, significant research has focused on developing greener alternatives to overcome the challenges associated with AlCl₃, such as the large quantities required and the generation of acidic aluminum-containing waste.[1] Alternatives include:
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Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., HBEA), acid bentonite (B74815) clays, and various metal oxides on supports like MCM-41 offer advantages such as easier separation, regeneration, and reuse.[1][6]
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Ionic Liquids: Chloroaluminate ionic liquids have been shown to be effective, recyclable catalysts for this reaction, allowing for milder conditions and easier product separation without catalyst destruction.[7]
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Other Metal Triflates and Chlorides: Catalysts like bismuth triflate, hafnium triflate, and iron(III) chloride are being explored as more efficient and water-tolerant alternatives.[4][8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yields can stem from several factors. Systematically check the following:
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Reagent Quality: Ensure all reagents are pure and, critically, that the aluminum chloride is anhydrous. Moisture can deactivate the catalyst.[9] Similarly, the benzene should be thiophene-free.[5]
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Catalyst Stoichiometry: The Friedel-Crafts acylation of phthalic anhydride requires a molar excess of AlCl₃ (typically >2 equivalents) because both the anhydride carbonyls and the carboxylic acid product coordinate with the Lewis acid. Insufficient catalyst will result in an incomplete reaction.
-
Reaction Temperature and Time: The reaction may require gentle initial heating to overcome the activation energy.[5] If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Monitor the reaction's progress via Thin Layer Chromatography (TLC) if possible.[9]
-
Inefficient Workup: The product is often an oily substance that solidifies upon cooling and stirring.[5] Ensure the pH is sufficiently acidic during workup to fully precipitate the carboxylic acid. Losses can also occur during filtration and washing steps.
Problem 2: Reaction Control and Safety
Q: The reaction started very vigorously and was difficult to control. How can this be managed?
A: The reaction between phthalic anhydride, benzene, and AlCl₃ is exothermic and can proceed with dangerous vigor.
-
Initial Cooling: Start the reaction by cooling the mixture of phthalic anhydride and benzene in an ice bath before adding the aluminum chloride.[5]
-
Portion-wise Addition: Add the AlCl₃ catalyst slowly and in small portions to the cooled reactant mixture.
-
Temperature Monitoring: Keep an ice bath on hand to immerse the reaction flask if the rate of HCl evolution and boiling becomes too rapid.[5] Only after the initial vigorous phase subsides should controlled heating be applied to complete the reaction.
Problem 3: Product Purification and Characterization
Q: I've obtained a crude product, but I'm struggling with purification. What is the recommended procedure?
A: Purification of this compound involves removing unreacted starting materials and, crucially, the aluminum salts from the workup.
-
Decomposition of the Complex: After the reaction, the mixture must be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum-product complex.[5]
-
Removal of Aluminum Salts: The crude product, which may be an oil or a partial solid, should be dissolved in a sodium carbonate solution. This converts the carboxylic acid to its water-soluble sodium salt, leaving insoluble aluminum hydroxides behind, which can be removed by filtration.[5]
-
Precipitation and Crystallization: The filtrate containing the sodium salt is then re-acidified with HCl to precipitate the this compound. The product may initially separate as an oil; vigorous stirring and cooling will induce crystallization.[5]
-
Recrystallization: For high purity, recrystallization is effective. A common method involves dissolving the crude product in hot benzene, adding activated charcoal to decolorize, filtering, and then adding ligroin to induce the crystallization of the pure, anhydrous product (m.p. 127-128°C).[5] Note that precipitating from water can yield the monohydrate, which has a lower melting point (94.5°C).[5]
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Reactants | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Anhydrous AlCl₃ | Phthalic Anhydride, Benzene | Reflux for 0.5-1 hour | High reactivity, well-established | Stoichiometric amounts needed, corrosive, large waste stream, moisture sensitive | [1][2][5] |
| FeCl₃ | Phthalic Anhydride, Benzene | High temperature | Lower cost than AlCl₃, moderately active | Requires higher temperatures, lower yields than AlCl₃ | [4] |
| Zeolites (e.g., HBEA) | Phthalic Anhydride, Benzene | 200°C | Reusable, environmentally friendly | High temperatures required, potential for catalyst deactivation | [6] |
| Chloroaluminate Ionic Liquid | Phthalic Anhydride, Benzene | Mild conditions | Recyclable, high yield (up to 88.4%), low vapor pressure | Can be moisture sensitive, requires extraction to separate product | [7] |
| Imidazole-AlCl₃ Complex | Phthalic Anhydride, Benzene | 70-80°C for 1-2 hours | Recyclable catalyst | Requires pre-synthesis of the catalyst complex | [10] |
Experimental Protocols
Protocol 1: Classical Synthesis using Anhydrous Aluminum Chloride
This protocol is adapted from established laboratory procedures.[2][5]
Materials:
-
Phthalic anhydride (15 g)
-
Thiophene-free benzene (75 mL)
-
Anhydrous aluminum chloride (30 g)
-
Ice
-
Concentrated hydrochloric acid (20 mL)
-
10% Sodium carbonate solution
-
Activated charcoal
Procedure:
-
Setup: Equip a 500 mL round-bottomed flask with a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the HCl gas evolved during the reaction.[5]
-
Initial Mixture: Place phthalic anhydride (15 g) and benzene (75 mL) into the flask. Cool the flask in an ice bath until the benzene begins to solidify.[5]
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (30 g) to the cooled mixture. Connect the condenser and trap immediately.[5]
-
Reaction Initiation: Remove the flask from the ice bath and warm it gently by hand. If the reaction does not start, warm it very carefully with a water bath. At the first sign of vigorous boiling or HCl evolution, be prepared to immerse the flask back into the ice bath to moderate the reaction.[5]
-
Reflux: Once the initial vigorous reaction has subsided, heat the mixture to a gentle reflux and maintain for 30 minutes with stirring. The product complex often separates as a solid during this time.[5]
-
Quenching: Cool the flask thoroughly in an ice bath. Decompose the aluminum complex by adding small pieces of ice one at a time, allowing the reaction from each piece to subside before adding the next. This step can be very vigorous.[5]
-
Workup: After adding about 100 g of ice, add 20 mL of concentrated hydrochloric acid. Remove the excess benzene via steam distillation.[5]
-
Purification: Decant the aqueous layer containing aluminum salts. Dissolve the remaining crude product (an oil or solid) in 75 mL of 10% sodium carbonate solution with warming to form the sodium salt. Filter this solution to remove any insoluble aluminum hydroxides.[5]
-
Precipitation: Cool the filtrate and carefully acidify it with concentrated HCl. The this compound will precipitate. Stir and cool to ensure complete crystallization.[5]
-
Isolation: Collect the solid product by suction filtration, wash with cold water, and dry. This will likely be the monohydrate.[2] For the anhydrous form, recrystallization from a benzene/ligroin mixture is recommended.[5] The typical yield is 74-88%.[5]
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. This compound | 85-52-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]
- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. CN106045840A - Synthetic process of this compound - Google Patents [patents.google.com]
Identifying impurities in 2-Benzoylbenzoic acid via NMR spectroscopy
Technical Support Center: 2-Benzoylbenzoic Acid Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are identifying impurities in this compound via NMR spectroscopy.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities found in a sample of this compound synthesized via Friedel-Crafts acylation?
The synthesis of this compound typically involves the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride. Consequently, common impurities may include:
-
Unreacted Starting Materials: Benzene and phthalic anhydride.
-
Solvents: Residual solvents from the reaction or purification steps are very common. Toluene is often used for recrystallization.[1]
-
Water: Water can be introduced during the reaction workup or absorbed from the atmosphere, potentially forming the monohydrate of this compound.[2]
Q2: I see unexpected peaks in the aromatic region (7.0-8.2 ppm) of my ¹H NMR spectrum. What could they be?
Unexpected aromatic signals often correspond to starting materials or solvents. Compare the chemical shifts of the unknown peaks to the values in the data table below.
-
A sharp singlet around 7.36 ppm in CDCl₃ is characteristic of benzene .
-
A multiplet around 7.9-8.0 ppm could indicate the presence of unreacted phthalic anhydride .
-
Signals corresponding to toluene (multiplets around 7.2 ppm and a singlet at 2.35 ppm) may be present if it was used as a recrystallization solvent.[3]
Q3: There is a broad singlet in my spectrum around 1.5-1.8 ppm. What is it?
A broad singlet in this region of an NMR spectrum run in CDCl₃ is typically due to residual water .[4][5] The exact chemical shift of water can vary depending on the sample's concentration, temperature, and the presence of other hydrogen-bonding species. The carboxylic acid proton (-COOH) of this compound itself also appears as a very broad singlet at a much lower field (typically >10 ppm) and may be difficult to observe.
Q4: My NMR spectrum has a poor lineshape, with broad peaks and a rolling baseline. What are the likely causes and solutions?
Poor spectral quality can arise from several issues:
-
Poor Magnetic Field Homogeneity (Shimming): The magnetic field may need to be optimized for your sample. This is a common instrument operation issue.
-
Particulate Matter: Undissolved solids in the NMR tube will severely degrade spectral quality.[6] Always filter your sample solution into the NMR tube.
-
High Sample Concentration: An overly concentrated sample can lead to viscosity-related peak broadening and difficulty in shimming.[7] If your sample is too concentrated, dilute it with more deuterated solvent.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. These are less common but can be introduced from reagents or glassware.
Q5: How can I definitively confirm the identity of a suspected solvent impurity?
The most straightforward method is to "spike" your sample.
-
Acquire the ¹H NMR spectrum of your sample.
-
Add a single drop of the suspected impurity (e.g., toluene) directly into the NMR tube.
-
Shake the tube gently to mix and re-acquire the spectrum.
-
If the intensity of the suspect peak increases significantly relative to your product peaks, you have confirmed its identity.
¹H NMR Data for this compound and Common Impurities
The following table summarizes the approximate ¹H NMR chemical shifts for this compound and potential impurities in CDCl₃. Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS).
| Compound | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Notes |
| This compound | ~11.0 - 13.0~8.05 - 8.10~7.3 - 7.7 | br smm | Carboxylic acid proton (very broad).Complex multiplets from the 9 aromatic protons. Specific assignments can be complex.[8][9] |
| Phthalic Anhydride | ~7.80 - 8.05 | m | A complex multiplet (AA'BB' system) for the 4 aromatic protons.[2][10] |
| Benzene | ~7.36 | s | A sharp singlet.[6] |
| Toluene | ~7.17 - 7.25~2.35 | ms | Aromatic protons appear as a multiplet.Methyl (-CH₃) protons appear as a sharp singlet.[1][3][11] |
| Water (H₂O) | ~1.56 | br s | Appears as a broad singlet. The chemical shift is highly variable and depends on sample conditions.[5] |
| Chloroform (B151607) (residual CHCl₃) | ~7.26 | s | Residual protio-solvent peak in CDCl₃. This is always present and is a useful chemical shift reference.[6] |
Experimental Protocol: NMR Sample Preparation
Following a proper sample preparation protocol is critical for obtaining a high-quality NMR spectrum free from artifacts.
-
Weigh Sample: Weigh approximately 5-20 mg of your this compound sample into a clean, dry glass vial.[4]
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]
-
Dissolve Sample: Gently swirl or vortex the vial until the sample is completely dissolved. If the sample does not dissolve easily, you may sonicate it for a few minutes.
-
Prepare Filtration Pipette: Tightly pack a small plug of glass wool or a Kimwipe into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[6]
-
Filter Sample: Using the prepared pipette, transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube. Filtering removes any suspended solid particles that can ruin the magnetic field homogeneity.[12]
-
Check Sample Height: The final height of the solution in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL).[7]
-
Cap and Label: Cap the NMR tube securely. Label the tube clearly near the top with a permanent marker.
-
Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for the identification and resolution of impurities in a sample of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based impurity analysis of this compound.
References
- 1. stableisotope.tn-sanso.co.jp [stableisotope.tn-sanso.co.jp]
- 2. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. This compound(85-52-9) 1H NMR [m.chemicalbook.com]
- 9. 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) 1H NMR [m.chemicalbook.com]
- 10. Phthalic anhydride(85-44-9) 1H NMR spectrum [chemicalbook.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168) [hmdb.ca]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in the synthesis of 2-benzoylbenzoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this synthesis can stem from several factors. The most common culprits include:
-
Moisture in Reagents or Glassware: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will react with the AlCl₃, deactivating it and reducing the yield. Ensure all glassware is oven-dried and cooled in a desiccator before use, and that all reagents are anhydrous.
-
Poor Quality of Reagents: The purity of phthalic anhydride, benzene, and aluminum chloride is crucial. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed at room temperature, this specific acylation often requires heating to overcome the activation energy. However, excessively high temperatures can promote side reactions and decomposition. The reaction is typically initiated by gentle warming and then refluxed to ensure completion[1].
-
Incorrect Stoichiometry: The molar ratio of the reactants and the catalyst is critical. A common issue is using an insufficient amount of aluminum chloride. Since AlCl₃ forms a complex with the product, more than a catalytic amount is required. Often, a slight excess of the catalyst and benzene (which can also serve as the solvent) is used.
-
Inefficient Mixing: Inadequate stirring can lead to localized overheating and incomplete reaction, thereby reducing the overall yield.
Q2: I am observing the formation of multiple products or unexpected byproducts. What could be the cause?
The formation of multiple products can be attributed to several factors:
-
Isomer Formation: Although the primary product is this compound, small amounts of the para-isomer, 4-benzoylbenzoic acid, can sometimes be formed. The reaction conditions, including the catalyst and solvent, can influence the regioselectivity.
-
Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can occur if the reaction conditions are too harsh or if the aromatic ring is highly activated. However, the introduction of the first acyl group deactivates the ring, making a second acylation less likely.
-
Side Reactions of Benzene: At high temperatures, benzene can undergo side reactions, leading to the formation of biphenyl (B1667301) and other condensation products.
Q3: How can I improve the purity of my this compound?
Several purification techniques can be employed to improve the purity of the final product:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from non-acidic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to form the sodium salt of this compound, which is water-soluble. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and then acidified (e.g., with hydrochloric acid) to precipitate the purified this compound[1].
-
Recrystallization: This is a standard method for purifying solid organic compounds. Suitable solvents for the recrystallization of this compound include aqueous ethanol (B145695), benzene, or a mixture of toluene (B28343) and heptane. The choice of solvent will depend on the impurities present.
-
Activated Charcoal Treatment: If the product is colored due to high-molecular-weight byproducts, treatment with activated charcoal during the purification process can help to decolorize it[1].
Q4: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A stalled reaction can be frustrating. Here are a few things to consider:
-
Catalyst Deactivation: As mentioned, the Lewis acid catalyst is sensitive to moisture and can be deactivated. If you suspect this is the case, it may be necessary to add more anhydrous catalyst to the reaction mixture.
-
Insufficient Temperature: The reaction may require more thermal energy to proceed. If the reaction is being run at a lower temperature, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) may be beneficial.
-
Reaction Time: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Some sources suggest a reflux time of at least 30 minutes to an hour to ensure the reaction goes to completion[1].
Quantitative Data on Reaction Parameters
The following table summarizes how different reaction parameters can affect the yield of this compound. Please note that these are generalized values, and optimal conditions may vary.
| Parameter | Condition | Expected Yield (%) | Notes |
| Molar Ratio (Benzene:Phthalic Anhydride:AlCl₃) | 3:1:2.2 | ~85-95% | A significant excess of benzene is often used as both reactant and solvent. At least two equivalents of AlCl₃ are necessary due to complexation with the product. |
| 1.5:1:1.1 | ~70-80% | Reducing the amount of catalyst and benzene can lower the yield. | |
| Reaction Temperature | 40-60°C | Moderate to Good | Lower temperatures may require longer reaction times and can lead to incomplete reactions. |
| 70-80°C (Reflux in Benzene) | High | This is a commonly cited temperature range for this reaction, providing a good balance between reaction rate and minimizing side products. | |
| > 90°C | Variable (Potentially Lower) | Higher temperatures can lead to increased byproduct formation and decomposition of the product. | |
| Reaction Time | 1-2 hours | Good to High | Sufficient time is needed for the reaction to go to completion. Progress should be monitored by TLC. |
| > 3 hours | Diminishing Returns | Prolonged reaction times at high temperatures may increase the likelihood of side reactions. | |
| Catalyst | Anhydrous AlCl₃ | High | The standard and most effective Lewis acid for this reaction. |
| Ionic Liquid ([Emim]Br-AlCl₃) | Up to 88.4% | Offers potential for catalyst recycling and milder reaction conditions (e.g., 30°C)[2]. |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Phthalic anhydride
-
Anhydrous benzene (thiophene-free)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Activated charcoal
-
Ice
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers
Procedure:
-
Reaction Setup: In a clean, dry 500 mL round-bottom flask, place 15 g of phthalic anhydride and 75 mL of anhydrous benzene. Equip the flask with a reflux condenser and a magnetic stirrer.
-
Cooling and Catalyst Addition: Cool the flask in an ice bath until the benzene begins to solidify. Carefully add 30 g of anhydrous aluminum chloride in portions while stirring. A trap for hydrogen chloride gas should be connected to the top of the condenser[1].
-
Initiation and Reflux: Remove the ice bath and allow the mixture to warm to room temperature. Gentle warming with a heating mantle may be necessary to initiate the reaction, which is indicated by the evolution of HCl gas. Once the reaction begins, it may become vigorous. Control the reaction rate by intermittent cooling with the ice bath as needed. Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux and maintain for at least 30 minutes with continuous stirring[1].
-
Workup - Decomposition of the Complex: After the reflux period, cool the flask in an ice bath. Cautiously add crushed ice to the reaction mixture in small portions to decompose the aluminum chloride complex. This step should be performed slowly as the reaction can be highly exothermic. After the initial vigorous reaction with ice has ceased, add 100 mL of water followed by 20 mL of concentrated hydrochloric acid[1].
-
Removal of Excess Benzene: Steam distill the mixture to remove the excess benzene. The this compound will remain in the flask as an oily solid[1].
-
Purification - Acid-Base Extraction: Decant the aqueous layer. To the remaining crude product, add 100 mL of a 10% sodium carbonate solution and heat to dissolve the acid. If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Isolation of the Product: Filter the hot solution to remove the charcoal and any insoluble impurities. Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid with stirring. The this compound will precipitate out.
-
Final Steps: Collect the precipitated product by vacuum filtration using a Büchner funnel, wash with cold water, and dry. The yield of the crude product is typically high. For further purification, the product can be recrystallized from a suitable solvent like aqueous ethanol or benzene[1].
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
References
Preventing byproduct formation in the acylation of benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the acylation of benzene (B151609).
Troubleshooting Guides
Guide 1: Low Product Yield
Low yields in Friedel-Crafts acylation can be attributed to several factors. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.
Question: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this issue?
Answer:
Several factors can contribute to low yields in a Friedel-Crafts acylation reaction. The most common issues include a deactivated aromatic ring, inactive catalyst, insufficient catalyst, suboptimal reaction temperature, and impure reagents.[1][2]
Troubleshooting Steps:
-
Assess the Reactivity of the Aromatic Substrate:
-
Problem: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the benzene ring deactivates it towards electrophilic aromatic substitution, hindering the acylation reaction.[2] Aromatic compounds less reactive than mono-halobenzenes are generally unsuitable for Friedel-Crafts acylation.[3]
-
Solution: If your substrate is highly deactivated, consider using a more reactive derivative or a more potent Lewis acid catalyst.[4]
-
-
Verify the Activity of the Lewis Acid Catalyst:
-
Problem: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1] Any water present in the reaction setup (glassware, solvent, or reagents) will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
-
-
Evaluate the Stoichiometry of the Catalyst:
-
Problem: In many cases, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2]
-
Solution: Use at least one full equivalent of the Lewis acid catalyst.[5] In some protocols, 1.1 to 1.3 equivalents are recommended to ensure the reaction goes to completion.
-
-
Optimize the Reaction Temperature:
-
Problem: The reaction temperature significantly impacts the reaction rate and yield. A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants and products, leading to byproduct formation.[2]
-
Solution: The optimal temperature should be determined experimentally. Some reactions proceed well at room temperature, while others may require gentle heating. For the acylation of benzene with ethanoyl chloride, heating to 60°C for about 30 minutes after the initial addition is common.[1][6]
-
-
Ensure the Purity of Reagents:
-
Problem: Impurities in the acylating agent (acyl chloride or anhydride) or the benzene substrate can interfere with the reaction and lead to the formation of unwanted byproducts.[2]
-
Solution: Use high-purity reagents. If necessary, purify the reagents before use (e.g., distillation of the solvent and benzene, sublimation of aluminum chloride).
-
Guide 2: Formation of Multiple Products
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of multiple products can still occur. This guide addresses the common reasons for the formation of multiple products and provides strategies to minimize them.
Question: I am observing the formation of multiple products in my acylation reaction. What is the cause and how can I improve the selectivity?
Answer:
The formation of multiple products in Friedel-Crafts acylation can be due to polysubstitution, the formation of isomers, or side reactions with the solvent.
Troubleshooting Steps:
-
Minimizing Polysubstitution:
-
Problem: Although the acyl group deactivates the aromatic ring to further substitution, highly activated aromatic rings (e.g., phenols, anilines) can still undergo polyacylation.[1]
-
Solution:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.
-
Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can decrease the likelihood of a second acylation.
-
-
-
Controlling Isomer Formation:
-
Problem: Acylation of substituted benzenes can lead to a mixture of ortho, meta, and para isomers. The product distribution is influenced by the directing effects of the existing substituents and the reaction conditions.
-
Solution:
-
Solvent Choice: The polarity of the solvent can affect the isomer distribution. For instance, in some cases, non-polar solvents may favor the kinetically controlled product, while polar solvents might lead to the thermodynamically more stable isomer.[5]
-
Temperature Control: Lower temperatures generally favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product.[6]
-
Steric Hindrance: The steric bulk of the acylating agent and the substituent on the ring can influence regioselectivity, often favoring the para product over the ortho product.[6]
-
-
-
Preventing Solvent Acylation:
-
Problem: In some instances, the solvent itself can be acylated, leading to impurities.
-
Solution: Choose an inert solvent that is less reactive than the substrate under the reaction conditions. Dichloromethane and carbon disulfide are common choices.
-
Frequently Asked Questions (FAQs)
Q1: Why is polyacylation less of a problem than polyalkylation in Friedel-Crafts reactions?
A1: The key difference lies in the electronic effect of the substituent added to the benzene ring. An alkyl group (from alkylation) is an electron-donating group, which activates the aromatic ring, making the monoalkylated product more reactive than the starting material and thus prone to further alkylation.[7] In contrast, an acyl group (from acylation) is an electron-withdrawing group, which deactivates the aromatic ring, making the monoacylated product less reactive and less susceptible to a second substitution.[8]
Q2: Can carbocation rearrangements occur during Friedel-Crafts acylation?
A2: No, carbocation rearrangements are not a significant issue in Friedel-Crafts acylation. The electrophile in this reaction is a resonance-stabilized acylium ion (R-C≡O⁺), which is much more stable than the carbocations formed during alkylation and does not rearrange. This allows for the synthesis of straight-chain alkylbenzenes by acylation followed by reduction, a strategy used to overcome the rearrangement problems of Friedel-Crafts alkylation.
Q3: Can I use an amine-substituted aromatic compound like aniline (B41778) in a Friedel-Crafts acylation?
A3: No, aromatic compounds with amine substituents (e.g., aniline) cannot be used directly in Friedel-Crafts acylation. The lone pair of electrons on the nitrogen atom of the amino group complexes with the Lewis acid catalyst (AlCl₃).[3][9] This forms a positively charged group on the ring, which strongly deactivates it towards electrophilic substitution.
Q4: What is the purpose of the aqueous workup with acid at the end of the reaction?
A4: The aqueous workup serves two main purposes. First, it quenches the reaction by decomposing any remaining acyl chloride and the aluminum chloride catalyst. Second, and importantly, the ketone product forms a complex with the aluminum chloride.[9] Adding water breaks up this complex, liberating the desired ketone product. Often, dilute acid is used in the workup to ensure all aluminum salts are dissolved in the aqueous layer.
Q5: Is it possible to introduce an aldehyde group (-CHO) via a standard Friedel-Crafts acylation?
A5: No, a standard Friedel-Crafts acylation cannot be used to introduce an aldehyde group because the required acylating agent, formyl chloride (H-CO-Cl), is unstable.[6] Alternative methods, such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction, are used for the formylation of aromatic rings.
Data Presentation
Table 1: Effect of Catalyst Loading and Temperature on the Yield of Acylation of Anisole with Acetic Anhydride
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) |
| 1 | 10 | 60 | 97 |
| 2 | 5 | 60 | 87 |
| 3 | 2 | 60 | 65 |
| 4 | 10 | 40 | 82 |
| 5 | 5 | 40 | 68 |
| 6 | 2 | 40 | 51 |
| Reaction conditions: 1 mmol anisole, 2 equivalents of acetic anhydride, reaction time of 2 hours.[3][10] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Ethanoyl Chloride
This protocol describes the synthesis of acetophenone (B1666503) from benzene and ethanoyl chloride.
Materials:
-
Benzene (anhydrous)
-
Ethanoyl chloride (acetyl chloride)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, as solvent, optional)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous benzene.
-
Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add ethanoyl chloride (1 equivalent) dropwise from the dropping funnel with stirring. Hydrogen chloride gas will be evolved.
-
Reaction: After the addition is complete, heat the mixture under reflux at approximately 60°C for 30 minutes to complete the reaction.[1][6]
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing a small amount of concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude acetophenone.
-
Purification: The crude product can be purified by distillation.
Protocol 2: Clemmensen Reduction of Acetophenone
This protocol describes the reduction of the ketone product from acylation to the corresponding alkylbenzene.[7]
Materials:
-
Acetophenone
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene, and acetophenone.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated hydrochloric acid.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield ethylbenzene.
Protocol 3: Wolff-Kishner Reduction of Acetophenone
This is an alternative method for the reduction of the ketone product under basic conditions.[11][12]
Materials:
-
Acetophenone
-
Hydrazine (B178648) hydrate
-
Potassium hydroxide (B78521)
-
Diethylene glycol (or another high-boiling solvent)
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, add acetophenone, hydrazine hydrate, and diethylene glycol. Heat the mixture to form the hydrazone.
-
Reduction: Add potassium hydroxide to the mixture and increase the temperature to around 190-200°C to allow for the decomposition of the hydrazone and evolution of nitrogen gas. This is typically achieved by distilling off water and excess hydrazine.[12]
-
Workup: After the reaction is complete (cessation of gas evolution), cool the mixture. Add water and extract the product with a suitable organic solvent (e.g., ether or toluene).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain ethylbenzene.
Visualizations
Caption: Troubleshooting workflow for low product yield in Friedel-Crafts acylation.
Caption: Pathways leading to desired product and common byproducts in benzene acylation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Clemmensen reduction [unacademy.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. researchgate.net [researchgate.net]
- 11. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]
- 12. jk-sci.com [jk-sci.com]
Stability and degradation of 2-Benzoylbenzoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Benzoylbenzoic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Section 1: General Stability and Storage FAQs
Q1: What is the general stability of this compound?
A1: this compound is generally a stable crystalline solid under normal ambient temperatures and pressures.[1][2] In solution, its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3] It is known to be stable at room temperature but decomposes when heated to temperatures above 200°C.[2]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2:
-
Solid Form: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[4]
-
In Solution: If preparing stock solutions, it is advisable to store them at low temperatures (e.g., 2-8°C) and protected from light to minimize degradation. The choice of solvent is critical; while sparingly soluble in water, it is more soluble in organic solvents like ethanol (B145695) and acetone.[2][3] For aqueous solutions, the pH should be considered, as ionization in basic solutions can increase solubility but may also affect stability.[3]
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a benzophenone (B1666685) structure are known to absorb UV light, and this compound is used as a photoinitiator in polymer chemistry for this reason.[2][4] This property suggests that it is susceptible to photodegradation. Therefore, solutions should be protected from light, especially UV light, to prevent the formation of degradation products.[1][5]
Section 2: Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[6] These studies are a key requirement of regulatory bodies like the ICH.[7] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without generating secondary or tertiary degradants that may not be relevant to formal stability studies.[1][7]
Q4: How do I perform a forced degradation study on this compound?
A4: A forced degradation study involves subjecting a solution of this compound (typically 1 mg/mL) to various stress conditions.[1] The following table summarizes the recommended starting conditions.
| Stress Condition | Typical Reagents and Conditions | Purpose | Neutralization/Termination Step |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated at 60-80°C for several hours.[6] | To identify acid-labile degradation products. | Neutralize with an equimolar amount of NaOH. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, at room temperature or heated at 60-80°C.[6] | To identify base-labile degradation products. | Neutralize with an equimolar amount of HCl. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) solution at room temperature.[5] | To identify products of oxidative degradation. | Quench reaction by dilution or with a reducing agent if necessary. |
| Thermal Degradation | Heat solution at 60-80°C. Solid can be heated at a higher temperature, below its melting point (126-129°C).[1][8] | To assess the impact of heat on stability. | Cool the sample to room temperature. |
| Photodegradation | Expose solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[1] | To identify light-sensitive degradation products. | Analyze alongside a dark control sample stored under the same conditions. |
Q5: I don't see any degradation under the initial stress conditions. What should I do?
A5: If no degradation is observed, you may need to increase the severity of the stress conditions. This can be achieved by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature.
-
Extending the exposure time.[1] It is crucial to modify one parameter at a time to understand its specific effect.
Q6: My compound degraded by more than 20%. What does this mean?
A6: Degradation exceeding 20% is generally considered excessive for forced degradation studies.[1] It may lead to the formation of secondary degradation products that are not relevant to real-world storage conditions. You should reduce the severity of the stressor by decreasing the temperature, shortening the exposure time, or using a lower concentration of the stress agent (e.g., acid, base).[7]
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting a forced degradation study.
Section 3: Analytical Methodologies
A validated, stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.
Q7: Can you provide a starting HPLC method for stability testing of this compound?
A7: While the method must be optimized and validated for your specific equipment and needs, the following conditions serve as an excellent starting point, based on methods for similar aromatic acids.[9][10]
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid or Acetic acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution Mode: Isocratic or Gradient. Start with an isocratic mixture (e.g., 60:40 Solvent A:Solvent B) and introduce a gradient if co-elution occurs.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has UV absorbance maxima around 234 nm and 278 nm.[11] A PDA detector is recommended to assess peak purity across the spectrum. Start with detection at 234 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the stressed samples with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).
Q8: How do I know if my HPLC method is "stability-indicating"?
A8: A method is considered stability-indicating if it can demonstrate specificity for the drug substance from its degradation products.[6] To prove this, you must:
-
Analyze Forced Degradation Samples: Inject the samples from your acid, base, oxidative, thermal, and photolytic stress studies.
-
Demonstrate Resolution: The method must show baseline separation between the main this compound peak and all degradation product peaks.
-
Assess Peak Purity: If using a PDA detector, the peak purity analysis for the main compound should pass in all stressed samples where it is present. This confirms that no degradant is co-eluting with the main peak.
Section 4: Degradation Pathways and Products
Q9: What are the likely degradation products of this compound?
A9: The specific degradation pathway for this compound is not extensively documented in publicly available literature. However, based on its chemical structure (a benzoic acid derivative and a benzophenone), potential degradation mechanisms can be proposed.[12][13]
-
Decarboxylation: Under thermal stress, benzoic acid and its derivatives can undergo decarboxylation to produce benzene.[12][14] Therefore, benzophenone could be a potential thermal degradant of this compound.
-
Oxidative Degradation: Oxidative conditions can lead to the formation of hydroxylated species on the aromatic rings or cleavage of the rings under harsh conditions.[15] Oxidative decarboxylation is also a possible pathway.[13]
-
Photodegradation: As a benzophenone derivative, it is expected to be photoreactive. The benzophenone moiety can be reduced to form a benzhydrol, or other complex photoreactions could occur.
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
HPLC analysis issues with 2-Benzoylbenzoic acid and mobile phase optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of 2-Benzoylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a systematic question-and-answer format.
Q1: Why am I observing significant peak tailing for my this compound standard?
A1: Peak tailing for acidic analytes like this compound is a frequent issue in reversed-phase HPLC. It is often caused by undesirable secondary interactions between the analyte and the stationary phase.[1][2] The primary chemical cause is the interaction of the acidic analyte with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[3][4] Physical issues with the HPLC system can also contribute to tailing.[2][5]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The most critical parameter to control is the pH of the mobile phase. Since this compound is a carboxylic acid, you must ensure it is in a single, non-ionized form. Lowering the pH of the mobile phase to 3 or below with an acidifier like phosphoric acid or formic acid will suppress the ionization of both the analyte and the surface silanol groups, significantly reducing peak tailing.[4][6]
-
Use a High-Quality Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically bonds a small molecule to the residual silanol groups, shielding them from interaction with the analyte.[1][4]
-
Incorporate a Buffer: Using a buffer in your aqueous mobile phase component helps to maintain a constant and consistent pH, which is crucial for reproducible results and symmetrical peak shapes.[3]
-
Check for Physical Issues: Inject a neutral compound. If it also tails, the problem is likely physical (e.g., a void at the column head, excessive extra-column volume from long tubing, or poorly made fittings).[2] If the neutral compound gives a symmetrical peak, the issue is chemical, pointing back to secondary interactions.
Q2: My retention times for this compound are shifting from one injection to the next. What is the cause?
A2: Unstable retention times are a common problem in HPLC that can compromise the reliability of your analytical method. The source of this variability can usually be traced to the mobile phase, the column temperature, or the HPLC hardware.[7]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This is especially important when you have changed the mobile phase composition.[7] A stable baseline is a good indicator of equilibration.
-
Maintain Consistent Mobile Phase Composition: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent the evaporation of the more volatile organic component (e.g., acetonitrile), which would alter the solvent strength and affect retention times.[7][8] If you are using online mixing, ensure the proportioning valves are working correctly.
-
Control Column Temperature: Use a column oven or thermostat to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention, especially for sensitive methods.[7]
-
Inspect the HPLC Pump: Check for leaks in the pump heads and ensure the check valves are functioning correctly. A faulty pump can deliver an inconsistent flow rate, leading to variable retention times.[7][9]
Q3: I am seeing a split or double peak for my pure this compound standard. What could be the reason?
A3: A split or double peak for a pure standard is unusual but can occur under specific circumstances. While it is highly unlikely, operating at a mobile phase pH very close to the analyte's pKa could theoretically result in two peaks representing the ionized and non-ionized forms, though a single broad peak is more common.[10] More probable causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion, including splitting. The ideal practice is to dissolve your sample in the mobile phase itself.[1]
-
Contaminated or Degraded Standard: Verify the purity of your this compound standard. An impurity could be the source of the second peak.[10]
-
Column Issues: A partially blocked frit or a disturbance at the head of the column can distort the sample path, leading to a split peak. Try reversing and flushing the column (disconnected from the detector) or replacing it.
Mobile Phase Optimization
Frequently Asked Questions (FAQs)
Q4: How does the pH of the mobile phase affect the retention of this compound?
A4: The mobile phase pH is a critical factor because this compound is a weak acid. Its state of ionization, and therefore its polarity, is pH-dependent.[11][12]
-
At Low pH (e.g., pH < pKa): The carboxylic acid group is primarily in its protonated (neutral) form (R-COOH). This form is less polar and interacts more strongly with the nonpolar C18 stationary phase, resulting in a longer retention time.[11][13]
-
At High pH (e.g., pH > pKa): The carboxylic acid group is primarily in its deprotonated (negatively charged) form (R-COO⁻). This ionized form is more polar and has less affinity for the stationary phase, leading to a shorter retention time as it is eluted more quickly with the polar mobile phase.[11][13]
For robust and reproducible separations, it is recommended to set the mobile phase pH at least one to two units away from the analyte's pKa.[12][13]
Q5: What is the effect of changing the organic modifier (acetonitrile vs. methanol) or its concentration?
A5: In reversed-phase HPLC, increasing the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) makes the mobile phase less polar. This increases the mobile phase's eluting strength, causing the analyte to spend less time in the stationary phase, which decreases the retention time.[11]
-
Acetonitrile is generally a stronger solvent than methanol (B129727) in reversed-phase chromatography, meaning it will typically lead to shorter retention times at the same concentration.
-
Methanol may offer different selectivity for certain compounds compared to acetonitrile.[14]
The choice between them and their optimal concentration depends on the desired resolution from other compounds in the sample and the required analysis time.
Data on Mobile Phase Effects
The following table summarizes the expected qualitative effects of mobile phase adjustments on the chromatography of this compound.
| Parameter Adjusted | Change | Expected Effect on Retention Time | Expected Effect on Peak Shape | Rationale |
| Mobile Phase pH | Decrease (e.g., from 5.0 to 3.0) | Increase | Improvement (less tailing) | The analyte becomes more protonated (less polar), increasing its affinity for the C18 stationary phase.[11][13] Silanol interactions are also suppressed.[4] |
| Mobile Phase pH | Increase (e.g., from 3.0 to 5.0) | Decrease | Potential for more tailing | The analyte becomes more ionized (more polar), decreasing its affinity for the stationary phase.[11][13] |
| % Organic Modifier | Increase (e.g., from 40% to 50% ACN) | Decrease | Generally minimal effect | The mobile phase becomes stronger (less polar), eluting the analyte more quickly.[11] |
| % Organic Modifier | Decrease (e.g., from 40% to 30% ACN) | Increase | Generally minimal effect | The mobile phase becomes weaker (more polar), leading to stronger retention. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound
This protocol provides a starting point for developing an isocratic HPLC method for the quantification of this compound.
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting ratio is 50:50 (v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm or 254 nm.[16]
-
Injection Volume: 10 µL.
-
-
Reagent and Sample Preparation:
-
Mobile Phase Preparation: To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm filter.
-
Standard Solution: Accurately weigh a suitable amount of this compound standard. Dissolve and dilute in the mobile phase to the desired concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare sample by dissolving in the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[17]
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard and sample solutions.
-
Process the chromatograms to determine the retention time and peak area for this compound.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for systematic HPLC troubleshooting.
Mobile Phase pH Effect on Analyte Retention
Caption: Effect of mobile phase pH on the ionization and retention of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. columbia.edu [columbia.edu]
- 12. moravek.com [moravek.com]
- 13. agilent.com [agilent.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Benzoic acid, 2-benzoyl- | SIELC Technologies [sielc.com]
- 16. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 17. eprajournals.com [eprajournals.com]
Technical Support Center: Enhancing the Efficiency of 2-Benzoylbenzoic Acid as a Photoinitiator
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of 2-Benzoylbenzoic acid as a photoinitiator. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful photopolymerization experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound as a photoinitiator.
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Curing | Insufficient Light Intensity or Incorrect Wavelength: this compound has specific UV absorption maxima. If the light source does not provide sufficient energy at these wavelengths, the photoinitiation process will be inefficient. | - Ensure your UV lamp emits strongly in the absorption range of this compound (around 234 nm and 278 nm). - Measure the light intensity at the sample surface using a radiometer and increase it if it is too low. - Decrease the distance between the light source and the sample. |
| Oxygen Inhibition: Oxygen in the atmosphere can quench the excited triplet state of the photoinitiator and scavenge free radicals, leading to incomplete surface curing and a tacky finish.[1][2] | - Perform the photopolymerization in an inert atmosphere (e.g., nitrogen or argon). - Increase the concentration of the photoinitiator and/or co-initiator to generate an excess of free radicals.[2] - Utilize a higher light intensity to accelerate the polymerization rate, outcompeting the oxygen inhibition. - Employ co-initiators that also help to consume oxygen, such as certain amines or thiols. | |
| Low Co-initiator Concentration: As a Type II photoinitiator, this compound requires a co-initiator to efficiently generate radicals through hydrogen abstraction.[3][4] | - Increase the concentration of the co-initiator (e.g., a tertiary amine) in the formulation. Typical concentrations range from 1-5 wt%.[5] - Ensure the chosen co-initiator has readily abstractable hydrogen atoms. | |
| Incompatibility or Poor Solubility: The photoinitiator may not be fully dissolved in the monomer mixture, leading to localized and inefficient initiation. | - this compound is generally soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water.[6] Consider using a co-solvent to improve solubility. - Gently warm or sonicate the mixture to ensure complete dissolution of the photoinitiator. | |
| Yellowing of the Cured Polymer | Photoinitiator Byproducts: Benzophenone-based photoinitiators can sometimes lead to the formation of colored byproducts upon UV exposure, causing the final polymer to have a yellow tint.[7] | - Use the minimum effective concentration of this compound. - Employ a co-initiator that is less prone to forming colored byproducts. - Consider post-curing heat treatment, if applicable to your polymer system, which can sometimes reduce yellowing. - If color is critical, explore alternative photoinitiator systems that are known for low yellowing. |
| Poor Depth of Cure | High Photoinitiator Concentration: While a sufficient concentration is needed, an excessively high concentration can lead to a "shielding" effect, where most of the UV light is absorbed at the surface, preventing it from penetrating deeper into the sample. | - Optimize the concentration of this compound. A typical starting range is 0.1-2 wt%.[8] - Use a light source with a wavelength that has better penetration through the monomer system. |
| High Opacity of the Formulation: Fillers, pigments, or other additives in the formulation can scatter or absorb the UV light, reducing the cure depth. | - If possible, reduce the concentration of opaque additives. - Use a more powerful UV source or increase the exposure time. |
Quantitative Data on Photoinitiator Performance
The efficiency of a photoinitiator system is crucial for achieving desired polymerization kinetics. Below is a table summarizing key performance indicators for benzophenone (B1666685) derivatives, which are structurally similar to this compound and provide a useful benchmark.
| Photoinitiator System | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Polymerization Rate (Rp) (%·s⁻¹) | Final Monomer Conversion (%) | Reference |
| Benzophenone (BP) | ~200 at 345 nm | Varies with monomer and co-initiator | Varies | |
| Benzophenone-diphenylamine-Meta-Donor (BPDM-D) | 22500 at 379 nm | ~0.09 (for TMPTMA) | ~65 | [6] |
| Benzophenone-diphenylamine-Para-Donor (BPDP-D) | 28300 at 382 nm | ~0.11 (for TMPTMA) | ~70 | [6] |
Note: The performance of this compound will be highly dependent on the specific experimental conditions, including the monomer system, type and concentration of the co-initiator, light intensity, and atmosphere.
Experimental Protocols
Protocol 1: Measurement of Photopolymerization Kinetics using Real-Time FTIR
This protocol allows for the continuous monitoring of monomer conversion during photopolymerization.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a real-time monitoring accessory
-
UV/Vis light source with controlled intensity (e.g., mercury lamp or LED)
-
Liquid sample holder (e.g., KBr plates with a spacer of known thickness)
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTMA)
-
This compound
-
Co-initiator (e.g., Triethylamine, TEA)
-
Nitrogen purge system (optional)
Procedure:
-
Sample Preparation: In a light-protected vial, prepare the photopolymerizable formulation by dissolving this compound (e.g., 1 wt%) and the co-initiator (e.g., 2 wt%) in the monomer.[8] Ensure complete dissolution.
-
FTIR Setup: Place a small amount of the liquid formulation between two KBr plates separated by a spacer (e.g., 25 µm). Mount the sample holder in the FTIR spectrometer.
-
Data Acquisition:
-
Record an initial IR spectrum before UV irradiation.
-
If mitigating oxygen inhibition, purge the sample chamber with nitrogen.
-
Start the UV irradiation and simultaneously begin recording IR spectra at regular time intervals (e.g., every 1-2 seconds).
-
Monitor the decrease in the peak area of the characteristic monomer absorption band (e.g., ~1635 cm⁻¹ for the acrylate (B77674) C=C stretching vibration).[8]
-
-
Data Analysis:
-
Calculate the monomer conversion at each time point using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.[6]
-
Plot the monomer conversion versus time to obtain the polymerization profile. The polymerization rate (Rp) can be determined from the initial slope of this curve.[6]
-
Visualization of the Photoinitiation Mechanism
Signaling Pathway of this compound (Type II Photoinitiation)
The following diagram illustrates the key steps in the photoinitiation process involving this compound, a co-initiator, and a monomer.
Caption: Norrish Type II photoinitiation mechanism of this compound.
Experimental Workflow for Photopolymerization
This diagram outlines the general steps for conducting a photopolymerization experiment using this compound.
Caption: General experimental workflow for photopolymerization.
References
- 1. Acenaphthoquinoxaline Derivatives as Dental Photoinitiators of Acrylates Polymerization [mdpi.com]
- 2. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
Removal of unreacted starting materials from 2-Benzoylbenzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Benzoylbenzoic acid by providing clear, actionable guidance and troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my crude this compound?
A1: The most common synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride. Therefore, the primary unreacted starting materials you will likely encounter are phthalic anhydride and excess benzene .
Q2: My crude product has a yellowish or brownish tint. What causes this and how can I remove it?
A2: Colored impurities often arise from side reactions or oxidation during the synthesis. These can typically be removed by treating a solution of your crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored molecules, which are then removed by hot filtration.
Q3: I'm not sure which purification method to choose. What are the main options?
A3: The two most effective and common methods for purifying this compound are recrystallization and acid-base extraction . Recrystallization is excellent for removing small amounts of impurities from a solid product. Acid-base extraction is particularly useful for separating the acidic this compound from neutral or less acidic impurities.
Q4: How can I assess the purity of my this compound after purification?
A4: A reliable method for determining the purity of your final product is High-Performance Liquid Chromatography (HPLC) . A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water with an acid modifier like formic acid. Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | - Using too much solvent. - Cooling the solution too quickly. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point. - Try a different solvent system. - Perform a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities. |
| Incomplete separation during acid-base extraction | - Incomplete deprotonation or protonation of this compound. - Insufficient mixing of the aqueous and organic layers. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during extraction and sufficiently acidic (pH < 4) during precipitation. - Shake the separatory funnel vigorously to ensure thorough mixing of the two phases. |
| Colored impurities remain after purification | - Insufficient amount of activated charcoal used. - Charcoal was not effectively removed during filtration. | - Increase the amount of activated charcoal used, but be aware that excessive amounts can reduce your yield. - Ensure you are using an appropriate filter paper and that the hot filtration is performed quickly to prevent premature crystallization. |
Data Presentation: Solubility Data
The selection of an appropriate solvent is critical for successful purification. Below is a summary of the solubility of this compound and its common impurity, phthalic anhydride, in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble in cold water, more soluble in hot water. | [2][3][4][5] |
| Ethanol (B145695) | Soluble. | [3][4][6] |
| Diethyl Ether | Soluble. | [4][6] |
| Acetone | Soluble. | [3][4] |
| Benzene | Soluble in hot benzene. | [6] |
Table 2: Solubility of Phthalic Anhydride
| Solvent | Solubility ( g/100 g) at 20°C | Solubility ( g/100 g) at 100°C | Reference(s) |
| Water | 0.62 (slowly hydrolyzes) | 19.0 (hydrolyzes) | |
| Ethanol | Readily soluble | - | [7] |
| Acetone | Readily soluble | - | [8] |
| Benzene | Slightly soluble | - | [7] |
| Toluene | Slightly soluble | - | [7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water Mixture
This protocol is effective for removing small amounts of unreacted starting materials and other impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Extraction
This method is ideal for separating the acidic this compound from neutral or less acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a beaker.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The sodium salt of this compound will be in the aqueous (bottom) layer, while neutral impurities and unreacted benzene will remain in the organic (top) layer. Drain the aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the this compound has been extracted. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper). This compound will precipitate out as a solid.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound BP EP USP CAS 85-52-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. o-Benzoylbenzoic acid [chembk.com]
- 7. chem.international [chem.international]
- 8. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]
Challenges in the scale-up of 2-Benzoylbenzoic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Benzoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[1] This reaction is an electrophilic aromatic substitution typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1] The process involves the formation of an acylium ion intermediate, which then attacks the benzene ring.
Q2: What are the critical reaction parameters that influence the yield and purity of this compound?
A2: Several parameters are crucial for maximizing yield and purity. These include the molar ratio of reactants and catalyst, reaction temperature, and reaction time. The purity of the starting materials, particularly the absence of moisture, is also critical to prevent catalyst deactivation.[1] Optimized catalyst systems, such as those prepared from imidazole (B134444) and anhydrous aluminum chloride, have been shown to improve selectivity and yield.[1]
Q3: Are there alternative catalyst systems to the traditional aluminum chloride?
A3: Yes, research has explored other catalyst systems to mitigate some of the drawbacks of AlCl₃, such as equipment corrosion and environmental concerns.[2] Ionic liquids, specifically chloroaluminate ionic liquids, have been shown to be effective catalysts, with one study reporting a yield of 88.4% under optimized conditions.[2] Additionally, solid superacids like sulfated zirconia have been investigated, although they may lead to different product distributions.[3]
Q4: What are the expected physical and chemical properties of this compound?
A4: this compound is typically a white to off-white crystalline solid.[4] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, ether, and hot benzene.[4] The melting point of the anhydrous form is in the range of 126-129 °C.[5] It is a weak carboxylic acid and can form a monohydrate which melts at around 94.5°C.[6]
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is allowed to proceed for a sufficient amount of time, typically refluxing for at least 30 minutes after the initial vigorous reaction subsides.[1][6] |
| Sub-optimal Reaction Temperature | - The reaction often requires gentle initial warming to start, but can become vigorous.[6] Maintain careful temperature control, especially during the initial phase.[1]- For chloroaluminate ionic liquid catalysts, an optimal temperature of 30°C has been reported.[2] |
| Catalyst Deactivation | - Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can react with and deactivate the Lewis acid catalyst.[1]- Use high-purity, anhydrous aluminum chloride. |
| Poor Mixing/Mass Transfer | - On a larger scale, ensure efficient agitation to keep the reactants and catalyst in suspension and facilitate heat transfer.- The reaction mixture can become a viscous precipitate, so robust mechanical stirring is necessary.[1] |
High Impurity Levels
| Potential Cause | Recommended Action |
| Formation of Regioisomers (e.g., 4-benzoylbenzoic acid) | - Control the reaction temperature, as higher temperatures can sometimes favor the formation of the para-isomer.- The choice of solvent can also influence isomer distribution. |
| Di-acylation Products | - Use a molar excess of benzene relative to phthalic anhydride to favor mono-acylation. |
| Unreacted Starting Materials | - Ensure complete reaction by monitoring with TLC or HPLC before quenching the reaction. |
| Thermal Degradation of Product | - Avoid excessive heating during the reaction and work-up steps. |
Difficult Product Isolation and Purification
| Potential Cause | Recommended Action |
| Product Separates as an Oil | - After precipitation with acid, the product may initially separate as an oil.[6] Stirring and cooling can induce solidification.[6] |
| Emulsion Formation During Work-up | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
| Colored Impurities | - Treat the product solution with activated charcoal to remove colored impurities before recrystallization.[6] |
| Inefficient Purification | - Recrystallization from a suitable solvent system (e.g., benzene and ligroin, or aqueous ethanol) is an effective purification method.[6] |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of this compound.
Table 1: Effect of Catalyst System on Product Yield
| Catalyst System | Reactant Ratio (Benzene:Phthalic Anhydride:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Imidazole-AlCl₃ | 3:1:0.2 | 75 | 1.5 | 89 |
| Chloroaluminate Ionic Liquid | 3:1:7 | 30 | 3 | 88.4[2] |
| Phosphotungstic Acid | 40:3:1 (m/v) | 130 | 2 | 7.6[2] |
Data for Imidazole-AlCl₃ system is derived from a patented process which reports high yields under optimized conditions.[7]
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis using the Friedel-Crafts acylation method.
Materials and Equipment:
-
Phthalic anhydride (15 g)
-
Thiophene-free benzene (75 ml)
-
Anhydrous aluminum chloride (30 g)
-
Concentrated hydrochloric acid (20 ml)
-
Activated charcoal (1-2 g)
-
500 ml round-bottom flask
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Standard glassware for work-up and purification
Safety Precautions:
-
This procedure should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][8][9][10][11]
-
Benzene is a known carcinogen; handle with extreme care.
-
Anhydrous aluminum chloride reacts vigorously with water.
Procedure:
-
Reaction Setup: Place 15 g of phthalic anhydride and 75 ml of thiophene-free benzene into a 500 ml round-bottom flask. Cool the flask in an ice bath until the benzene begins to crystallize.[6]
-
Catalyst Addition: Carefully add 30 g of anhydrous aluminum chloride to the cooled mixture.[6] Connect the flask to a reflux condenser equipped with a trap to absorb the evolved hydrogen chloride gas.[6]
-
Reaction Initiation and Reflux: Shake the flask well and warm it gently. If the reaction does not start, very gentle heating may be applied. Be prepared to immerse the flask in the ice bath if the reaction becomes too vigorous.[6] Once the reaction is proceeding smoothly, reflux the mixture for 30 minutes with constant stirring.[6]
-
Quenching: After reflux, cool the flask in an ice bath. Decompose the aluminum chloride complex by cautiously adding small pieces of ice one at a time.[6] After the vigorous reaction subsides, add approximately 100 ml of ice, followed by 20 ml of concentrated hydrochloric acid.[6]
-
Benzene Removal: Remove the excess benzene by steam distillation.
-
Product Precipitation: Cool the remaining mixture and collect the crude product by filtration.
-
Purification:
-
Dissolve the crude product in a sodium carbonate solution.
-
Add 1-2 g of activated charcoal and heat the solution.[6]
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate and precipitate the this compound by the cautious addition of hydrochloric acid. The product may initially appear as an oil but will solidify upon stirring and cooling.[6]
-
Collect the purified product by filtration, wash with cold water, and dry. The expected yield is 17-20 grams (74-88%).[6]
-
Challenges in Scale-Up
Scaling up the production of this compound from the laboratory to an industrial scale presents several challenges:
-
Heat Management: The Friedel-Crafts acylation is an exothermic reaction. Efficient heat removal is critical on a large scale to prevent runaway reactions and the formation of byproducts. Jacketed reactors with efficient cooling systems are necessary.
-
Mass Transfer: The reaction mixture can become thick and viscous, making efficient mixing difficult in large reactors.[1] Poor agitation can lead to localized overheating and incomplete reactions. The design of the agitator and baffling within the reactor is crucial.
-
Reagent Handling: The safe handling of large quantities of hazardous materials like benzene and anhydrous aluminum chloride requires specialized equipment and procedures.
-
Work-up and Product Isolation: Handling large volumes of acidic aqueous waste and performing extractions and filtrations on a large scale require appropriate industrial equipment. The physical form of the precipitated product can also be a challenge for large-scale filtration and drying.
-
Solvent Recovery: Efficient recovery and recycling of the excess benzene used as a solvent are essential for economic viability and environmental compliance.
-
Equipment Corrosion: The use of aluminum chloride and the generation of hydrogen chloride can be corrosive to standard reactors. Glass-lined or other corrosion-resistant reactors are often required.[2]
Visualizations
References
- 1. This compound | 85-52-9 | Benchchem [benchchem.com]
- 2. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Master's thesis - Dissertation [dissertationtopic.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN106045840A - Synthetic process of this compound - Google Patents [patents.google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of 2-Benzoylbenzoic Acid and Benzophenone as Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is critical for controlling reaction kinetics and the final properties of the cured material. Both 2-benzoylbenzoic acid and benzophenone (B1666685) are classified as Type II photoinitiators, operating via a hydrogen abstraction mechanism in the presence of a co-initiator to generate the free radicals necessary for polymerization. This guide provides an objective, data-driven comparison of their performance, supported by experimental methodologies, to aid in the selection of the optimal photoinitiator for specific research and development applications.
Overview of Photoinitiation Mechanism
Type II photoinitiators, such as this compound and benzophenone, initiate polymerization through a bimolecular process. Upon absorption of UV radiation, the photoinitiator is promoted to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state. In this excited triplet state, the photoinitiator abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to form a ketyl radical and an amine-derived radical. The latter is primarily responsible for initiating the polymerization of monomers.
Caption: General mechanism of Type II photoinitiation.
Comparative Performance Data
While direct head-to-head comparative studies between the parent this compound and benzophenone are not extensively available in the reviewed literature, performance data for benzophenone and derivatives of both compounds provide valuable insights. Benzophenone is a widely used, cost-effective photoinitiator, though it is known to exhibit certain drawbacks such as a relatively slow curing rate and a tendency to cause yellowing in the final cured product[1]. Research into derivatives of both molecules aims to improve upon these characteristics. For instance, polymeric benzophenone photoinitiators have demonstrated higher photoinitiation efficiency compared to benzophenone itself[2].
| Parameter | This compound (Derivatives) | Benzophenone | Notes |
| Photoinitiator Type | Type II | Type II | Both require a co-initiator (hydrogen donor). |
| Molar Extinction Coefficient (ε) | Varies by derivative. | ~200 L mol⁻¹ cm⁻¹ at 345 nm[3] | Higher ε can lead to more efficient light absorption. |
| Polymerization Rate | Data for derivatives suggest potential for high efficiency. | Generally considered to have a slower curing rate[1]. | Highly dependent on the monomer, co-initiator, and light intensity. |
| Final Monomer Conversion | Dependent on specific derivative and experimental conditions. | Varies, can be influenced by factors like oxygen inhibition. | Higher conversion indicates a more complete reaction. |
| Yellowing | Data not widely available for the parent compound. | Known to cause yellowing in cured coatings[1]. | A significant consideration for applications requiring color stability. |
| Cost | Generally higher than benzophenone. | Low cost, widely available[1]. | A key factor for industrial applications. |
Experimental Protocols
To objectively evaluate and compare the performance of this compound and benzophenone as photoinitiators, standardized experimental protocols are essential. The following methodologies are commonly employed:
Photopolymerization Kinetics via Real-Time FT-IR Spectroscopy
This technique monitors the disappearance of the monomer's reactive functional groups (e.g., acrylate (B77674) C=C bond) in real-time during UV exposure, providing data on the rate of polymerization and final conversion.
Caption: Workflow for Real-Time FT-IR Spectroscopy.
Methodology:
-
Formulation: Prepare a photopolymerizable formulation containing the monomer (e.g., trimethylolpropane (B17298) triacrylate), the photoinitiator (this compound or benzophenone) at a specific concentration (e.g., 1-3 wt%), and a co-initiator (e.g., triethylamine).
-
Sample Preparation: A small drop of the formulation is placed between two KBr plates to form a thin film of uniform thickness.
-
Measurement: The sample is placed in the FT-IR spectrometer, and a baseline IR spectrum is recorded. UV irradiation is then initiated, and IR spectra are recorded at regular intervals (e.g., every second).
-
Data Analysis: The decrease in the peak area of the monomer's reactive group is monitored over time. The percentage of monomer conversion is calculated using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial peak area and Aₜ is the peak area at time t. The rate of polymerization (Rp) can be determined from the initial slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon UV irradiation, providing information on the polymerization kinetics.
Caption: Workflow for Photo-DSC Analysis.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the photopolymerizable formulation is placed in an open aluminum DSC pan.
-
Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) and allowed to equilibrate at the desired temperature. The sample is then exposed to UV light of a specific intensity and wavelength.
-
Data Analysis: The heat flow as a function of time is recorded. The area under the exothermic peak is proportional to the total heat of polymerization, which can be used to calculate the extent of reaction. The peak maximum of the heat flow curve corresponds to the maximum polymerization rate.
Conclusion
The choice between this compound and benzophenone as a photoinitiator depends on the specific requirements of the application. Benzophenone is a well-established, economical option suitable for applications where cost is a primary driver and slight yellowing is tolerable. This compound and its derivatives, while potentially more expensive, offer avenues for developing photoinitiating systems with improved performance, such as higher polymerization rates and reduced yellowing. For researchers and professionals in drug development and other high-performance fields, the potential for tailoring the properties of the photoinitiator through derivatization of this compound presents a compelling advantage. The experimental protocols outlined in this guide provide a robust framework for conducting a direct comparative analysis to determine the most suitable photoinitiator for a given photopolymerization system.
References
A Comparative Guide to Precursors for Anthraquinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common precursors and synthetic routes for anthraquinone (B42736), a core scaffold in numerous dyes, pigments, and therapeutic agents. The performance of different methods is evaluated based on experimental data, with a focus on yield, reaction conditions, and precursor accessibility.
Comparative Performance of Anthraquinone Synthesis Precursors
The selection of a precursor for anthraquinone synthesis is dictated by factors such as cost, availability, desired substitution patterns, and scalability. The following table summarizes quantitative data from various synthetic methodologies.
| Precursor(s) | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Phthalic Anhydride (B1165640) + Benzene (B151609) | Friedel-Crafts Acylation & Cyclization | AlCl₃ / H₂SO₄ | Dichloromethane / Oleum (B3057394) | 42 (acylation), 95 (cyclization) | 30 min (acylation), 2 h (cyclization) | 48-63 (crude) | - | [1] |
| Phthalic Anhydride + Benzene | Friedel-Crafts Acylation & Cyclization | HF / BF₃ | - | 20 | 15 min | 66 (o-benzoylbenzoic acid) | 74.4 | [2] |
| Phthalic Anhydride + Toluene | Friedel-Crafts Acylation | Alum (KAl(SO₄)₂·12H₂O) | Water | Room Temp | 60-120 min | 70-96 | - | [3][4] |
| Anthracene (B1667546) | Vapor-Phase Catalytic Oxidation | V₂O₅/SiO₂ | - | 218-222 | - | up to 90 | - | [5] |
| Anthracene | Liquid-Phase Catalytic Oxidation | Organic Metal Salt | Carboxylic Acid | 55-85 | 3-24 h | 81 | >99.2 | [6] |
| Anthracene | Oxidation | Ammonium cerium(IV) nitrate | Tetrahydrofuran/Water | - | 5 min | 90 | 100 | [7] |
| 1,4-Naphthoquinone (B94277) + Butadiene | Diels-Alder Reaction | - | Dichloromethane | 40 | - | up to 88 | - | [8] |
| 1,4-Naphthoquinone + Butadiene | Hetero Diels-Alder Reaction | - | Acetonitrile/Ethanol (B145695) | Room Temp (20h), Reflux (20h) | 40 h | 90 | - | [9] |
Note: Direct comparison of yields should be approached with caution due to variations in reaction scales, analytical methods, and optimization levels reported in the literature.
Key Synthetic Methodologies and Experimental Protocols
Friedel-Crafts Acylation of Benzene with Phthalic Anhydride
This two-step method is a cornerstone of industrial anthraquinone synthesis.[10] It involves the initial acylation of an aromatic substrate with phthalic anhydride to form an o-benzoylbenzoic acid intermediate, which is subsequently cyclized to the anthraquinone core.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of the substituted benzene (1.0 eq.) and phthalic anhydride (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) (2.1-2.2 eq.) portion-wise at 0 °C.[1][11]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 6 hours.[1][11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude o-benzoylbenzoic acid derivative.
Step 2: Intramolecular Cyclization
-
Add the o-benzoylbenzoic acid derivative (1.0 eq.) obtained from Step 1 to a strong acid such as 4% oleum or trifluoromethanesulfonic acid (10 eq.) at room temperature.[1][11]
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
The resulting precipitate is the anthraquinone product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[11]
Oxidation of Anthracene
The direct oxidation of anthracene is another major industrial route to 9,10-anthraquinone.[5][12] Various oxidizing agents and conditions have been employed.
Experimental Protocol (Laboratory Scale):
-
Dissolve anthracene (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Separately, prepare a solution of an oxidizing agent, such as chromium(VI) oxide, in aqueous acetic acid.
-
Slowly add the oxidant solution to the anthracene solution while maintaining the reaction temperature.
-
After the addition is complete, heat the mixture under reflux for a short period.
-
Cool the reaction mixture and pour it into cold water to precipitate the crude anthraquinone.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 9,10-anthraquinone.
Diels-Alder Reaction of Naphthoquinone
The Diels-Alder reaction provides a versatile route to substituted anthraquinones.[8] This method involves the [4+2] cycloaddition of a naphthoquinone with a suitable diene.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, dissolve the 1,4-naphthoquinone derivative (1.0 eq.) in a dry solvent such as dichloromethane.[8]
-
Add the diene (3.0-5.0 eq.) to the solution.[8]
-
Heat the reaction mixture to 40 °C and stir until the dienophile is consumed, as monitored by TLC.[8]
-
Remove the solvent under reduced pressure.
-
The crude product is then subjected to an oxidation/aromatization step to yield the final anthraquinone. This can sometimes occur in situ.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.[8]
Visualization of Synthetic Pathways
Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts synthesis of anthraquinone.
Anthracene Oxidation Pathway
Caption: Oxidation of anthracene to anthraquinone.
Diels-Alder Reaction Pathway
Caption: Diels-Alder synthesis of anthraquinone.
Conclusion
The choice of precursor for anthraquinone synthesis is a critical decision in the development of pharmaceuticals and industrial chemicals.
-
The Friedel-Crafts acylation of phthalic anhydride and benzene (or its derivatives) is a versatile and widely used method, particularly for producing substituted anthraquinones.[13] While it often involves harsh conditions and stoichiometric amounts of Lewis acids, recent developments using milder catalysts like alum in aqueous media offer greener alternatives.[3][4]
-
The oxidation of anthracene is a direct and high-yielding route to the parent 9,10-anthraquinone, making it a preferred industrial method when the unsubstituted core is desired.[5]
-
The Diels-Alder reaction provides an elegant and efficient pathway to complex and substituted anthraquinones under mild conditions, demonstrating high yields.[8]
The selection of the optimal synthetic route will depend on the specific target molecule, desired scale, and available resources. The data and protocols presented in this guide aim to facilitate this decision-making process for researchers and professionals in the field.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. DE10260549A1 - Process for the preparation of anthraquinone - Google Patents [patents.google.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
- 11. benchchem.com [benchchem.com]
- 12. Anthraquinone | Synthesis, Reactions, Dyeing | Britannica [britannica.com]
- 13. CN108393090A - A method of preparing anthraquinone using the anthracene oxidizing process of starch conversion catalyst - Google Patents [patents.google.com]
A Comparative Analysis of 2-Benzoylbenzoic Acid as a UV Stabilizer Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of UV Protection Efficacy
The longevity and performance of polymeric materials are critically influenced by their resistance to ultraviolet (UV) radiation. The addition of UV stabilizers is a primary strategy to mitigate photodegradation. This guide provides a comparative analysis of the efficacy of 2-Benzoylbenzoic acid as a UV stabilizer against widely used commercial alternatives, including benzophenones, benzotriazoles, and Hindered Amine Light Stabilizers (HALS). This comparison is based on available data on their mechanisms of action, UV absorption properties, and performance in preventing polymer degradation.
Executive Summary
This compound, a benzophenone (B1666685) derivative, functions primarily as a UV absorber. While it shares a fundamental mechanism with other benzophenone-based stabilizers, its specific efficacy in various polymer systems compared to optimized commercial alternatives is not extensively documented in publicly available literature. Commercial UV stabilizers, such as specific benzophenones, benzotriazoles, and HALS, have well-established performance data in a wide range of applications. HALS, in particular, are recognized for their high efficiency and long-term stability due to their unique radical-scavenging mechanism.
Mechanism of Action
UV stabilizers protect polymers through two primary mechanisms: UV absorption and radical scavenging.
-
UV Absorbers: These compounds function by absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the initiation of photodegradation. This compound, benzophenones, and benzotriazoles fall into this category. The effectiveness of a UV absorber is determined by its UV absorption spectrum and its photostability.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They interrupt the degradation cycle by trapping free radicals formed during the photo-oxidation of the polymer. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.
Comparative Data
UV Absorption Properties
The UV absorption spectrum of a stabilizer is a critical indicator of its ability to protect a polymer. An effective UV absorber should have strong absorption in the 290-400 nm range, which is the most damaging portion of the UV spectrum for most polymers.
| UV Stabilizer | UV Absorption Maxima (λmax) | Typical Absorption Range (nm) | Notes |
| This compound | 234 nm, 278 nm[1] | Primarily in the UV-B and UV-C regions, with some absorption in the UV-A region. | Also functions as a photoinitiator.[2][3] |
| Benzophenones (e.g., Benzophenone-3) | Varies by derivative | 280 - 360 | Broad UV absorption. |
| Benzotriazoles (e.g., UV-328) | Varies by derivative | 300 - 400 | High photostability and strong absorption in the UV-A region. |
| Hindered Amine Light Stabilizers (HALS) | Do not significantly absorb UV light | N/A | Function by radical scavenging, not UV absorption. |
Note: The molar absorptivity (extinction coefficient) at the λmax is also a crucial factor in determining the efficiency of a UV absorber. This data was not available for this compound in the reviewed sources.
Performance in Polymer Systems
The following table summarizes the general performance characteristics of different classes of UV stabilizers. It is important to note that the actual performance can vary significantly depending on the specific polymer, the concentration of the stabilizer, and the presence of other additives.
| Performance Metric | This compound | Commercial Benzophenones | Commercial Benzotriazoles | Commercial HALS |
| Initial Color | Generally low contribution to initial color. | Can impart a slight yellow tint. | Low initial color. | Very low initial color. |
| Photostability | Moderate; can undergo photochemical reactions. | Good, but can be consumed over time. | Excellent photostability. | Excellent; regenerative mechanism provides long-term stability. |
| Compatibility with Polymers | Good compatibility with a range of polymers. | Good compatibility with various polymers. | Good compatibility, particularly in polar polymers. | Excellent compatibility with a wide range of polymers. |
| Efficacy in Thin Sections | Less effective as performance is dependent on concentration and path length (Beer-Lambert Law). | Similar to other UV absorbers, less effective in thin sections. | Similar to other UV absorbers, less effective in thin sections. | Highly effective in thin sections as their mechanism is not dependent on path length. |
| Synergism with other Stabilizers | Can be used in conjunction with other stabilizers. | Often used in combination with HALS for synergistic effects. | Often used in combination with HALS for synergistic effects. | Highly synergistic with UV absorbers. |
Experimental Protocols
To objectively evaluate the efficacy of any UV stabilizer, a standardized accelerated weathering test is crucial. The following protocol is a generalized representation based on ASTM G154, a common standard for plastics.
Accelerated Weathering Test (ASTM G154)
1. Objective: To simulate the damaging effects of sunlight and moisture on plastics in a laboratory environment.
2. Apparatus: A fluorescent UV accelerated weathering tester (e.g., QUV).
3. Sample Preparation:
- Polymer plaques or films are prepared with a specified concentration of the UV stabilizer (e.g., 0.5% by weight).
- A control sample of the polymer without any UV stabilizer is also prepared.
- Samples are typically 75 mm x 150 mm.
4. Test Procedure:
- The samples are mounted in the weathering tester.
- A repeating cycle of UV exposure and moisture condensation is initiated. A typical cycle is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
- The total exposure time can range from hundreds to thousands of hours, depending on the polymer and its intended application.
5. Evaluation:
- Samples are periodically removed and evaluated for changes in their physical and optical properties.
- Color Change (ΔE*): Measured using a spectrophotometer.
- Gloss Retention: Measured using a gloss meter.
- Mechanical Properties: Tensile strength, elongation at break, and impact strength are measured and compared to the unexposed samples.
- Surface Degradation: Visual inspection for cracking, chalking, and crazing.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of UV degradation and stabilization, and the workflow for evaluating UV stabilizer efficacy.
References
A Comparative Guide to Alternative Synthetic Routes for 2-Benzoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-benzoylbenzoic acid and its derivatives is a cornerstone in the development of a wide array of pharmaceuticals, dyes, and performance polymers. While the traditional Friedel-Crafts acylation remains a dominant industrial method, its reliance on stoichiometric, moisture-sensitive Lewis acids and chlorinated solvents presents significant environmental and handling challenges. This guide provides an objective comparison of the classical Friedel-Crafts reaction with several alternative synthetic strategies, offering detailed experimental protocols and quantitative data to inform route selection for research and development.
Comparison of Synthetic Methodologies
The following tables summarize the key performance indicators for various synthetic routes to this compound and its derivatives. These data are compiled from peer-reviewed literature and patents to facilitate a direct comparison of yields, reaction conditions, and substrate applicability.
Table 1: Performance Comparison of Friedel-Crafts Acylation Catalysts
| Catalyst System | Aromatic Substrate | Acylating Agent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| AlCl₃ (stoichiometric) | Benzene (B151609) | Phthalic Anhydride (B1165640) | 60 - 80 | 0.5 - 1 | 74 - 88[1] | High reactivity, well-established, high yield | Large amount of corrosive waste, moisture sensitive, not recyclable[2] |
| FeCl₃ | Benzene | Phthalic Anhydride | - | - | Lower than AlCl₃ | Less expensive than AlCl₃ | Lower catalytic activity compared to AlCl₃ |
| Ionic Liquid ([Emim]Br-AlCl₃) | Benzene | Phthalic Anhydride | 30 | 3 | 88.4 | Milder conditions, potential for catalyst recycling | Can be moisture sensitive, may require specific workup |
| Zeolite (HBEA) | Benzene | Phthalic Anhydride | >250 (gas phase) | - | High selectivity (>95%)[3] | Heterogeneous (easy separation), reusable, green | High temperatures required, potential for side reactions (decarboxylation)[3] |
Table 2: Comparison of Alternative Synthetic Routes
| Synthetic Route | Substrate 1 | Substrate 2 | Key Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Applicability & Notes |
| Grignard Reaction | Phenylmagnesium Bromide | Phthalic Anhydride | Diethyl ether, HCl (workup) | Reflux | ~1-2 | Moderate (Est.) | Good for introducing aryl groups; sensitive to moisture and protic groups. |
| Palladium-Catalyzed Suzuki Coupling | 2-Bromobenzoic Acid | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 100 | 2 | Good to High (Est.) | Excellent functional group tolerance, mild conditions; requires pre-functionalized substrates.[4] |
| Hydrolysis of Diphenylphthalides | Crystal Violet Lactone | Water | Acetic Acid | Reflux | 48 - 68 | ~50-70 | Useful for specific, highly substituted derivatives; limited to available phthalide (B148349) precursors.[5] |
| Base-Promoted Aerobic Cascade | N-substituted-2-halobenzamide | Water/Air | KOtBu, DMSO | 100 | 4 | 69 - 87[6] | Modern, one-pot method for amino derivatives; high atom economy.[6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended for research purposes.
Protocol 1: Traditional Friedel-Crafts Acylation using AlCl₃
This protocol describes the synthesis of this compound from phthalic anhydride and benzene.
Materials:
-
Phthalic anhydride (15 g, 0.101 mol)
-
Thiophene-free benzene (75 mL)
-
Anhydrous aluminum chloride (30 g, 0.225 mol)
-
Ice
-
Concentrated hydrochloric acid (20 mL)
-
10% Sodium carbonate solution
-
Activated charcoal
Procedure:
-
Equip a 500 mL round-bottomed flask with a reflux condenser. Attach a gas trap to the top of the condenser to capture HCl gas.
-
Add phthalic anhydride (15 g) and benzene (75 mL) to the flask. Cool the mixture in an ice bath until the benzene begins to crystallize.
-
Carefully add anhydrous aluminum chloride (30 g) in portions.
-
Remove the ice bath and gently warm the flask by hand to initiate the reaction. If the reaction becomes too vigorous (indicated by rapid boiling or HCl evolution), be prepared to immerse the flask back into the ice bath to control the rate.
-
Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux and maintain for 30 minutes with stirring. The aluminum chloride will dissolve, and the product complex will separate.
-
Cool the flask thoroughly in an ice bath. Decompose the aluminum complex by cautiously adding small pieces of ice one at a time, with shaking.
-
After the reaction with ice subsides, add 20 mL of concentrated hydrochloric acid and enough water to half-fill the flask.
-
Steam distill the mixture to remove unreacted benzene.
-
Cool the remaining solution and decant the aqueous layer. Wash the oily/solid residue with water.
-
To purify, dissolve the crude product in 75 mL of 10% sodium carbonate solution. Stir and heat to dissolve, then treat with activated charcoal.
-
Filter the hot solution. Cool the filtrate in an ice bath and precipitate the product by slowly adding concentrated hydrochloric acid until the solution is acidic.
-
The product may initially separate as an oil but will solidify upon stirring and cooling.
-
Collect the solid by vacuum filtration. Recrystallize from hot toluene (B28343)/petroleum ether to yield pure, anhydrous this compound.
-
Yield: 17-20 grams (74-88%).[1] Melting Point: 127-128°C.[1]
Protocol 2: Grignard Reaction with Phthalic Anhydride (Adapted)
This protocol describes a plausible synthesis of this compound via the reaction of a Grignard reagent with phthalic anhydride.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Phthalic anhydride
-
Dry ice (for keeping reagents dry)
-
3 M Hydrochloric acid
Procedure:
-
Prepare Phenylmagnesium Bromide: Under a dry, inert atmosphere (e.g., nitrogen or argon), prepare phenylmagnesium bromide in anhydrous diethyl ether from magnesium turnings and bromobenzene using standard literature procedures.
-
In a separate, dry flask under an inert atmosphere, dissolve phthalic anhydride in anhydrous diethyl ether or THF.
-
Cool the phthalic anhydride solution in an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the stirred phthalic anhydride solution via a dropping funnel. The addition is exothermic; maintain the temperature below 10°C. An initial attack on one carbonyl will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench it by slowly adding cold 3 M HCl. This will protonate the carboxylate and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Protocol 3: Palladium-Catalyzed Suzuki Coupling (Formulated)
This protocol outlines a potential route to a this compound derivative using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 2-bromobenzoate (B1222928)
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene/Water solvent mixture
Procedure:
-
Reaction Setup: In a Schlenk flask, combine methyl 2-bromobenzoate (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add a degassed 10:1 mixture of toluene and water via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 2 hours, monitoring progress by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is methyl 2-(4-formylbenzoyl)benzoate.
-
Oxidation: The resulting aldehyde can be oxidized to the corresponding carboxylic acid using standard methods (e.g., Jones oxidation or Pinnick oxidation) to yield the this compound derivative.
-
Purify the final product by column chromatography or recrystallization.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes discussed.
Caption: Classical Friedel-Crafts Acylation Pathway.
Caption: Overview of Alternative Synthetic Pathways.
Caption: Workflow for Selecting a Synthetic Route.
References
Performance of 2-Benzoylbenzoic Acid in Diverse Polymer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Benzoylbenzoic acid, a versatile organic compound, serves as a key component in various polymer systems, primarily utilized for its photoinitiating and UV-stabilizing properties. Its performance, however, can vary significantly depending on the polymer matrix in which it is incorporated. This guide provides a comparative analysis of this compound's efficacy in different polymer systems, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal polymer for their specific application, particularly in the realm of drug delivery and UV-curable coatings.
Comparative Analysis of Photoinitiation Efficiency
This compound is widely employed as a photoinitiator in UV-curable coatings and formulations. Its efficiency in initiating polymerization is crucial for achieving desired material properties such as cure speed, hardness, and adhesion. The following table summarizes the comparative performance of this compound in two common polymer systems: polyester (B1180765) acrylate (B77674) and polyurethane acrylate.
| Performance Metric | Polyester Acrylate System | Polyurethane Acrylate System | Key Observations |
| Cure Speed (s) | 3 - 6 | 4 - 8 | Polyester acrylates generally exhibit faster curing times with this compound due to their chemical structure, which facilitates more rapid propagation of the polymerization reaction. |
| Pencil Hardness | 2H - 3H | H - 2H | The resulting polyester-based coatings tend to be harder, a desirable property for applications requiring high scratch resistance. |
| Adhesion (Grade) | 3 - 5 | 4 - 5 | Polyurethane acrylates often demonstrate superior adhesion to a wider range of substrates, attributed to the presence of urethane (B1682113) linkages. |
| Flexibility (mm) | 10 | 1 | Polyurethane acrylate systems offer significantly greater flexibility, making them suitable for applications on non-rigid substrates.[1] |
Experimental Protocol: Evaluation of UV-Curing Performance
The following protocol outlines a typical method for evaluating the UV-curing performance of this compound in different polymer formulations.
Materials:
-
This compound (photoinitiator)
-
Polyester acrylate oligomer
-
Polyurethane acrylate oligomer
-
Reactive diluent (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Substrate (e.g., glass panels)
-
UV curing unit with a mercury lamp
Procedure:
-
Formulation Preparation: Prepare the UV-curable formulations by mixing the respective oligomer (polyester acrylate or polyurethane acrylate), reactive diluent, and this compound in predetermined weight ratios. Ensure thorough mixing to achieve a homogeneous solution.
-
Coating Application: Apply the formulations onto the substrate using a drawdown bar to achieve a uniform film thickness (e.g., 127 μm).
-
UV Curing: Expose the coated substrates to UV radiation using a mercury lamp. The UV dose can be controlled by varying the belt speed of the conveyor.
-
Performance Evaluation:
-
Cure Speed: Determine the minimum UV dose required to achieve a tack-free surface, often assessed by touch or using a calibrated instrument.
-
Pencil Hardness: Measure the hardness of the cured film according to ASTM D3363 standard using a set of calibrated pencils of varying hardness.
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).
-
Flexibility: Assess the flexibility of the cured film by bending the coated substrate over a conical mandrel and observing for cracking (ASTM D522).
-
Logical Relationship of UV-Curing Process
Application in Photodegradable Hydrogels for Controlled Drug Release
This compound and its derivatives can be incorporated into polymer hydrogels as photodegradable linkers, enabling the controlled release of therapeutic agents upon exposure to light. The choice of polymer significantly impacts the swelling behavior, degradation kinetics, and drug release profile of the hydrogel.
| Polymer System | Swelling Ratio (%) | Degradation Time (h) under UV | Drug Release Profile | Key Observations |
| Poly(ethylene glycol) (PEG) based | 300 - 500 | 2 - 4 | Burst release followed by sustained release | PEG hydrogels are highly biocompatible and exhibit tunable swelling properties. The degradation rate can be controlled by varying the cross-linking density.[2] |
| Poly(vinyl alcohol) (PVA) based | 200 - 400 | 4 - 6 | Slower, more linear release | PVA hydrogels offer excellent mechanical strength and pH-dependent swelling, which can be advantageous for targeted drug delivery.[3][4] |
| Poly(acrylic acid) (PAA) based | 500 - 800 | 1 - 3 | Rapid release | PAA-based hydrogels are highly pH-sensitive and exhibit rapid degradation and drug release, suitable for applications requiring a quick onset of action.[3] |
Experimental Protocol: Synthesis and Characterization of Photodegradable Hydrogels
This protocol describes the synthesis of a photodegradable PEG-based hydrogel incorporating a this compound derivative as a photocleavable linker for controlled drug release.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
This compound derivative with acrylate functional groups
-
Photoinitiator (e.g., Irgacure 2959)
-
Model drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Macromer Synthesis: Synthesize the photodegradable macromer by reacting PEGDA with the this compound derivative. The reaction incorporates the photocleavable linker into the polymer backbone.
-
Hydrogel Formulation: Dissolve the synthesized macromer and the model drug in PBS. Add the photoinitiator to the solution and mix thoroughly.
-
Hydrogel Formation: Transfer the solution into a mold and expose it to UV light (365 nm) to initiate polymerization and form the hydrogel.
-
Swelling Studies: Immerse the prepared hydrogels in PBS at 37°C. At specific time intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them. The swelling ratio is calculated as ((Ws - Wd) / Wd) * 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
In Vitro Drug Release: Place the drug-loaded hydrogels in a known volume of PBS at 37°C. At predetermined time points, withdraw an aliquot of the release medium and measure the drug concentration using a UV-Vis spectrophotometer. Replace the withdrawn medium with fresh PBS to maintain sink conditions.
-
Photodegradation Studies: Expose the hydrogels to UV light (365 nm) for specific durations. Monitor the degradation of the hydrogel by measuring the weight loss over time.
Signaling Pathway for Photocontrolled Drug Release
Conclusion
The performance of this compound is intrinsically linked to the properties of the polymer system in which it is utilized. In UV-curing applications, polyester acrylate systems generally offer faster cure speeds and higher hardness, while polyurethane acrylate systems provide superior flexibility and adhesion. For controlled drug delivery using photodegradable hydrogels, the choice of polymer backbone—such as PEG, PVA, or PAA—dictates the swelling behavior, degradation rate, and ultimately, the drug release kinetics. Researchers and drug development professionals should carefully consider these comparative data and experimental protocols to select and design polymer systems that best meet the requirements of their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-cross-linked biodegradable hydrogels based on n-arm-poly(ethylene glycol), poly(ε-caprolactone) and/or methacrylic acid for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly (vinyl alcohol) hydrogels for pH dependent colon targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Methods for the Quantification of 2-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Comparison of HPLC Methodologies
The quantification of 2-Benzoylbenzoic acid and its analogues is predominantly achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The choice of column, mobile phase, and other chromatographic conditions can significantly impact the method's performance. Below is a comparison of typical chromatographic parameters and validation data derived from methodologies for similar compounds.
Table 1: Comparison of Chromatographic Conditions and Validation Parameters for Benzoic Acid Derivatives
| Parameter | Method A (Representative for Benzoic Acid) | Method B (Representative for a Halogenated Benzoic Acid Derivative) |
| Chromatographic Conditions | ||
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Acetate Buffer (pH 4.4) (40:60, v/v) | Methanol:0.05 M Ammonium Acetate (pH 4.4) (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[1] |
| Detection Wavelength | 234 nm[1] | 235 nm |
| Injection Volume | 20 µL | 10 µL |
| Validation Parameters | ||
| Linearity (Concentration Range) | 5-200 µg/mL | 1-50 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999 |
| Accuracy (% Recovery) | 85.6 - 102.0%[1] | 95 - 104% |
| Precision (% RSD) | < 2.0% | < 2.6% |
| Limit of Detection (LOD) | 0.42 µg/mL[1] | Not Reported |
| Limit of Quantification (LOQ) | 1.14 µg/mL[1] | Not Reported |
Disclaimer: The data presented in this table is based on methods developed for benzoic acid and its derivatives, not specifically for this compound. These values should be considered as representative examples for method development and validation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the HPLC analysis of a benzoic acid derivative, which can be adapted for this compound.
Method A: Representative Protocol for Benzoic Acid Analysis
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.05 M Acetate Buffer (pH adjusted to 4.4 with acetic acid) in a 40:60 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: UV at 234 nm.[1]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of the reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 20, 50, 100, 150, 200 µg/mL).[1]
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Protocol:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a standard solution to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate. Plot the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[2]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2] Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day.[2]
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method according to typical regulatory guidelines.
Caption: General workflow for HPLC method validation.
Conclusion
While a direct comparison of validated HPLC methods for this compound is limited, the principles and protocols outlined in this guide for related benzoic acid derivatives provide a solid foundation for developing a robust and reliable analytical method. The key to a successful quantification lies in the thorough validation of the chosen method, ensuring its specificity, linearity, accuracy, precision, and robustness for the intended application. Researchers are encouraged to adapt the provided methodologies and perform a comprehensive validation according to the principles described.
References
A Comparative Analysis of Catalysts for Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for producing aromatic ketones. These ketones are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and environmental impact.[1] This guide provides a comparative analysis of various catalytic systems employed in Friedel-Crafts acylation, supported by experimental data to facilitate informed catalyst selection.
The Reaction Mechanism: An Overview
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3][4] The reaction involves the generation of an acylium ion electrophile from an acyl halide or anhydride (B1165640) in the presence of a catalyst.[4][5] This highly reactive intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone.[4] Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts due to the formation of a stable complex with the product ketone.[6] This limitation has driven the development of more sustainable and recyclable catalytic systems.
Caption: General mechanism of Friedel-Crafts acylation.
Performance Comparison of Catalytic Systems
The effectiveness of a catalyst in Friedel-Crafts acylation is evaluated based on several key metrics, including product yield, regioselectivity (e.g., para vs. ortho substitution), reaction time, and the potential for catalyst reuse.[1] The following table summarizes the performance of different classes of catalysts based on published experimental data.
| Catalyst Type | Catalyst Example | Substrate | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (para:ortho) | Reusability | Reference |
| Traditional Lewis Acids | AlCl₃ | Benzene | Acetyl Chloride | - | 80 | 1 | >95 | - | No | [1] |
| FeCl₃ | Anisole (B1667542) | Propionyl Chloride | CH₂Cl₂ | RT | 0.17 | High | High para | No | [1] | |
| Metal Triflates | Cu(OTf)₂ | Anisole | Benzoyl Chloride | [bmim][BF₄] | RT | 1 | 100 | 96:4 | Yes | [1][7] |
| Hf(OTf)₄ | Substituted Benzenes | Acid Anhydrides | LiClO₄-MeNO₂ | - | - | Good | - | - | [1][7] | |
| Yb(OTf)₃ | Substituted Benzenes | - | - | - | - | 93 | - | Yes | [7] | |
| Solid Acids | Zeolite (ZSM-5) | Anisole | Propionic Anhydride | - | 120 | 24 | - | - | Yes | [1] |
| Zeolite (CeZSM-5) | Benzene | Acetic Anhydride | Vapor Phase | - | - | 86.4 (conversion) | 95.0 | Yes | [8] | |
| Zeolite (HZSM-5) | Toluene | Acetyl Chloride | Vapor Phase | - | - | 60.2 (conversion) | 88.3 | Yes | [8] | |
| Sulfated Zirconia | Aromatic Hydrocarbons | Carboxylic Acid Anhydrides | - | - | - | Good | High | Yes | [9] | |
| SnO₂ Nanosheets | Anisole | Benzoyl Chloride | Solvent-free | 50 | 0.67-1.17 | 78-92 | High para | Yes | [10] | |
| Other Systems | ZnO | Aromatic Compounds | Acid Chlorides | Solvent-free | RT | - | - | - | Yes (3 cycles) | [11] |
| Ionic Liquid | Anisole | Benzoic Anhydride | - | - | - | - | - | Yes | [7] |
Note: "RT" denotes room temperature, and "-" indicates that the specific data was not provided in the cited source. The performance of catalysts can vary significantly with the specific substrates, acylating agents, and reaction conditions used.[1]
Experimental Protocols
Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for Friedel-Crafts acylation using different types of catalysts.
Protocol 1: Friedel-Crafts Acylation using a Traditional Lewis Acid (FeCl₃)[1]
Materials:
-
Anisole
-
Propionyl chloride
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (4.0 mmol) and CH₂Cl₂ (6 mL).
-
Add propionyl chloride (4.6 mmol) to the mixture.
-
Slowly add a solution of anisole (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.
-
Stir the reaction mixture at room temperature.
-
Upon reaction completion, quench the reaction with ice-cold water.
-
Separate the organic layer, wash with 5% aqueous NaOH solution and water, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the product.
Protocol 2: Friedel-Crafts Acylation using a Metal Triflate in an Ionic Liquid (Cu(OTf)₂)[1]
Materials:
-
Anisole
-
Benzoyl chloride
-
Copper(II) triflate (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄])
-
Diethyl ether
Procedure:
-
In a reaction vessel, prepare the catalytic system by dissolving Cu(OTf)₂ in the ionic liquid [bmim][BF₄].
-
Add anisole and benzoyl chloride to the catalytic system.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After the reaction is complete, the product can be extracted with an organic solvent (e.g., diethyl ether), leaving the catalyst/ionic liquid phase for potential reuse.
Protocol 3: Friedel-Crafts Acylation using a Zeolite Catalyst (ZSM-5)[1]
Materials:
-
Anisole
-
Propionic anhydride
-
ZSM-5 zeolite catalyst
Procedure:
-
Activate the ZSM-5 catalyst by calcination.
-
In a batch glass reactor, add the activated ZSM-5 catalyst, anisole, and propionic anhydride.
-
Heat the reaction mixture at a specified temperature (e.g., 120°C) for a designated time (e.g., 24 hours).[1]
-
After the reaction, filter the solid catalyst from the reaction mixture.
-
The product can be isolated from the filtrate by distillation or chromatography.
-
The catalyst can be washed, dried, and reused.[1]
Caption: A generalized experimental workflow for catalyst comparison.
Conclusion
The selection of an optimal catalyst for Friedel-Crafts acylation is a multifaceted decision that depends on the specific substrates, desired product, and process constraints. While traditional Lewis acids like AlCl₃ offer high reactivity, they are hampered by issues of catalyst waste and difficult separation.[6] Modern catalytic systems, including metal triflates and various solid acids, present more environmentally benign and recyclable alternatives.[7][11] Solid acid catalysts, in particular, show great promise for industrial applications due to their ease of separation and potential for continuous flow processes.[9] The data and protocols presented in this guide offer a starting point for researchers to identify and optimize the most suitable catalytic system for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. ijstm.com [ijstm.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2-Benzoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 2-benzoylbenzoic acid, a versatile scaffold in medicinal chemistry, have demonstrated a broad spectrum of biological activities. This guide provides a comparative overview of their antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data from various studies. The information is presented to facilitate the evaluation of these compounds for further research and development.
Antimicrobial Activity
Several derivatives of this compound have been investigated for their potential as antimicrobial agents. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A key mechanism of action for some of these derivatives is the inhibition of bacterial RNA polymerase (RNAP), an essential enzyme for bacterial transcription and survival.[1][2]
The structure-activity relationship (SAR) studies reveal that the antimicrobial activity is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to enhance antibacterial efficacy.[1][2]
Table 1: Comparative Antimicrobial Activity of this compound Derivatives
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| This compound | Streptococcus mutans | High (Activity Index: 0.7) | [3] |
| This compound | Staphylococcus aureus | High (Activity Index: 0.7) | [3] |
| C3 | Streptococcus pneumoniae ATCC 49619 | 256 | [1] |
| C3-005 (3,4-dichloro substitution) | Streptococcus pneumoniae | 8 | [1] |
| Compound 5e | Streptococcus pneumoniae | 1 | [1] |
| Representative Compound | Staphylococcus epidermidis | 0.5 | [1] |
| 5-Trifluoromethyl-2-benzoic acid derivative | Not Specified | Potent Activity | [2] |
Anti-inflammatory Activity
Certain this compound derivatives have shown promising anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways, including the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor kappa B (NF-κB) signaling cascade.
One notable derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been the subject of several studies. In silico analyses have suggested a higher binding affinity for COX-2 compared to acetylsalicylic acid (ASA). In vivo studies using lipopolysaccharide (LPS)-induced inflammation models in rats have demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-1β following administration of this compound.
Table 2: Comparative Anti-inflammatory Activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid
| Parameter | Method | Result | Reference |
| TNF-α reduction | ELISA (LPS-induced rats) | Significant reduction (5.70+/-1.04 x 10³ pg/mL) | [4] |
| IL-1β reduction | ELISA (LPS-induced rats) | Significant reduction (2.32+/-0.28 x 10³ pg/mL) | [4] |
| COX-2 Binding Affinity | In silico docking | Higher than Acetylsalicylic Acid | [4] |
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some this compound derivatives are believed to exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound derivatives.
Anticancer Activity
The anticancer potential of this compound derivatives is an emerging area of research. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. One of the proposed mechanisms for the anticancer activity of some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[5]
The cytotoxicity of these derivatives is typically evaluated using the MTT assay, and the results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 3: Comparative Anticancer Activity of Benzoic Acid Derivatives
| Cell Line | Compound | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | Benzoic acid derivative 2 | 100 | [6] |
| HeLa (Cervical Cancer) | Benzoic acid derivative 9 | 10 | [6] |
| HT-29 (Colon Cancer) | Benzoic acid derivative 1 | 15.3 | [6] |
| HT-29 (Colon Cancer) | Benzoic acid derivative 2 | 3.9 | [6] |
| MCF-7 (Breast Cancer) | Benzoic acid derivative 2 | 18.7 | [6] |
| MCF-7 (Breast Cancer) | Benzoic acid derivative 14 | 15.6 | [6] |
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
A common method for the synthesis of the this compound scaffold is the Friedel-Crafts acylation of an aromatic compound (such as benzene (B151609) or a substituted benzene) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[1] Subsequent modifications can be made to the benzoyl or benzoic acid moieties to generate a library of derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data highlight their potential as antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationships suggest that targeted modifications of the core scaffold can lead to enhanced potency and selectivity. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds for therapeutic applications. Further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles.
References
- 1. This compound | 85-52-9 | Benchchem [benchchem.com]
- 2. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
A Comparative Guide to the Photophysical Properties of 2-Benzoylbenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of 2-Benzoylbenzoic acid and its derivatives. This compound, a ketone-containing aromatic carboxylic acid, and its analogues are of significant interest due to their applications as photoinitiators, in photodynamic therapy, and as building blocks for advanced materials.[1] Understanding their behavior upon light absorption is crucial for optimizing their performance in these applications. This document summarizes key experimental data, outlines detailed experimental protocols, and provides visualizations to illustrate the underlying photophysical processes.
Comparative Photophysical Data
The photophysical properties of this compound and its derivatives are dictated by the interplay of the benzophenone (B1666685) chromophore and the substituent on the benzoic acid moiety. The following table summarizes the key photophysical parameters for this compound, its methyl ester, and the isomeric 4-benzoylbenzoic acid, with benzophenone included as a reference.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ) |
| This compound | Acetonitrile | ~250, ~330 | Not Available | Φ_isc ≈ 1 (assumed) | Triplet: 1.13 x 10⁷ s⁻¹ (pH 2)[2] |
| Triplet: 1.95 x 10⁷ s⁻¹ (pH 3.9)[2] | |||||
| Methyl 2-Benzoylbenzoate | Not Specified | 204, 254 | Not Available | Not Available | Not Available |
| 4-Benzoylbenzoic Acid | Water (pH ≈ 7) | ~260, ~340 | Phosphorescence: ~540 | Not Available | Triplet: k_obs = 3.1 x 10⁶ s⁻¹[3] |
| Benzophenone (reference) | Various | ~250, ~340 | Phosphorescence: ~450 | Φ_isc ≈ 1 | Triplet: ~ms (low temp) |
Note: The quantum yield of intersystem crossing (Φ_isc) for benzophenone and its derivatives is generally assumed to be near unity, indicating highly efficient population of the triplet state. Fluorescence is typically very weak or non-existent for these compounds at room temperature.
Experimental Protocols
The determination of the photophysical parameters listed above requires a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in a spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane) at a concentration of approximately 1 mM.
-
Serial Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 100 µM.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.
-
Measurement: Record the absorption spectra of each dilution over a wavelength range of 200-500 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). To determine the molar extinction coefficient (ε), plot absorbance versus concentration at λ_abs. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.
Fluorescence and Phosphorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) and quantum yields (Φ_f and Φ_p).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent with an absorbance of approximately 0.1 at the excitation wavelength.
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., PMT).
-
Fluorescence Measurement (Room Temperature):
-
Excite the sample at its absorption maximum.
-
Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-IR region.
-
The peak of the resulting spectrum is the fluorescence emission maximum.
-
-
Phosphorescence Measurement (Low Temperature):
-
Place the sample in a dewar filled with liquid nitrogen (77 K) within the spectrofluorometer.
-
Use a pulsed excitation source or a chopper to introduce a delay between excitation and detection, allowing for the decay of short-lived fluorescence.
-
Record the emission spectrum to obtain the phosphorescence maximum.
-
-
Quantum Yield Determination: The fluorescence or phosphorescence quantum yield is determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) for fluorescence). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Spectroscopy (Transient Absorption and Lifetime)
Objective: To determine the lifetime (τ) of the excited states (singlet and triplet).
Methodology:
-
Laser Flash Photolysis (for Triplet State):
-
Setup: Use a nanosecond laser flash photolysis setup. The sample is excited by a short laser pulse (e.g., from a Nd:YAG laser at 355 nm). A second, weaker probe light beam passes through the sample at a right angle to the laser beam and its intensity is monitored by a fast detector.
-
Measurement: The absorption of the probe light by the transient species (e.g., the triplet state) is measured as a function of time after the laser flash.
-
Data Analysis: The decay of the transient absorption signal is fitted to an exponential function to determine the lifetime of the triplet state.
-
-
Time-Correlated Single Photon Counting (TCSPC) (for Singlet State):
-
Setup: Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode) and a sensitive, fast detector.
-
Measurement: The time difference between the excitation pulse and the arrival of the first fluorescence photon is measured repeatedly.
-
Data Analysis: A histogram of these time differences is created, which represents the fluorescence decay profile. This decay is then fitted to an exponential function to determine the fluorescence lifetime.
-
Visualizing Photophysical Processes and Workflows
To better understand the sequence of events following light absorption and the experimental approach to their characterization, the following diagrams are provided.
Caption: Jablonski diagram illustrating the electronic transitions in benzophenone-based molecules.
Caption: Workflow for the comprehensive photophysical characterization of chemical compounds.
References
A Comparative Guide to Reagents in Dye Synthesis: Alternatives to 2-Benzoylbenzoic Acid
For researchers and professionals in the field of dye chemistry and drug development, the selection of appropriate starting materials is a critical factor that influences not only the efficiency and yield of the synthesis but also the properties of the final product. 2-Benzoylbenzoic acid has traditionally been a key precursor in the synthesis of various dyes, particularly anthraquinones. However, a range of alternative reagents offer distinct advantages, from improved yields and simplified reaction conditions to the synthesis of novel dye structures with enhanced properties. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols.
Key Alternative Reagents and Their Applications
The primary alternatives to this compound in the synthesis of xanthene (fluoresceins and rhodamines) and anthraquinone (B42736) dyes are phthalic anhydride (B1165640) and its derivatives. These compounds offer a versatile and cost-effective entry point to a wide array of colorful and fluorescent molecules.
-
Phthalic Anhydride: A widely used precursor for the synthesis of fluorescein (B123965), rhodamine, and anthraquinone dyes. It readily undergoes Friedel-Crafts acylation with phenols and aromatic amines.
-
Trimellitic Anhydride: This anhydride contains an additional carboxylic acid group, making it ideal for synthesizing carboxy-functionalized dyes, such as carboxy-rhodamines, which are valuable for bioconjugation.
-
Phthalaldehydic Acids: These reagents are particularly advantageous in the synthesis of rhodamine dyes as they possess only one reactive site for condensation, leading to the formation of a single isomer and eliminating the need for tedious separation of regioisomers.[1][2]
-
Aminobenzoic Acid Derivatives: Compounds like 2-(2-aminobenzoyl)benzoic acid are crucial intermediates in the synthesis of high-performance pigments such as quinacridones.
Comparative Performance Data
The choice of reagent significantly impacts the outcome of the dye synthesis. The following tables summarize quantitative data for the synthesis of representative dyes using this compound and its alternatives.
| Reagent | Dye Synthesized | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| This compound | Anthraquinone | - | HPW/SiO2 | 220 | 2 | 90.3 | Direct precursor to anthraquinone. |
| Phthalic Anhydride | Fluorescein | Resorcinol (B1680541) | H2SO4 | 180-200 | 0.5 | ~30-98 | Readily available, versatile for various dyes.[3] |
| Quinizarin | p-Chlorophenol, Boric Acid | H2SO4 | 200 | 3.5 | 68-74 | Established industrial process.[4] | |
| Trimellitic Anhydride | 5(6)-Carboxy-rhodamine 110 | 3-Aminophenol | Microwave irradiation | - | - | High | Introduces a carboxylic acid handle for conjugation. |
| Phthalaldehydic Acids | Functionalized Tetramethylrhodamines | 3-Dimethylaminophenol (B24353) | p-Toluene sulfonic acid, Chloranil (B122849) | - | - | 50-58 | Produces single, isomerically pure products. |
| 2,5-Dianilino-terephthalic acid | Quinacridone | - | Polyphosphoric acid | 85-120 | 8 | 93 | Synthesis of high-performance pigments. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of dyes. The following are representative procedures for the synthesis of key dyes using the discussed reagents.
Protocol 1: Synthesis of Anthraquinone from this compound
This protocol describes the dehydration of this compound to form anthraquinone using a solid acid catalyst.
Materials:
-
This compound (BBA)
-
Supported phosphotungstic acid (HPW)/SiO2 catalyst
Procedure:
-
A mixture of this compound and the HPW/SiO2 catalyst (mass ratio 1:1) is heated to 220°C in a reactor.[5]
-
The reaction is maintained at this temperature for 2 hours.[5]
-
The product, anthraquinone, is isolated and purified.
Expected Yield: Approximately 90.3%.[5]
Protocol 2: Synthesis of Fluorescein from Phthalic Anhydride
This procedure details the classic synthesis of fluorescein via the Friedel-Crafts reaction of phthalic anhydride and resorcinol.
Materials:
-
Phthalic anhydride
-
Resorcinol
-
Concentrated sulfuric acid
Procedure:
-
In a large test tube or small Erlenmeyer flask, add 0.3 g of resorcinol and 0.2 g of ground phthalic anhydride.[5]
-
Carefully add 6 drops of concentrated H2SO4 to the mixture and stir briefly.[5]
-
Place the reaction vessel in a preheated oil bath at 180-200°C for 30 minutes.[5]
-
After cooling, the crude product is dissolved in dilute sodium hydroxide (B78521) solution and then precipitated by the addition of dilute hydrochloric acid.[3]
-
The resulting orange solid is collected by filtration, washed with water, and dried.
Expected Yield: Yields can vary significantly, from approximately 30% to as high as 98% with optimized and microwave-assisted methods.[3]
Protocol 3: Synthesis of Quinizarin from Phthalic Anhydride
This protocol describes the synthesis of the anthraquinone dye quinizarin.
Materials:
-
p-Chlorophenol
-
Phthalic anhydride
-
Crystallized boric acid
-
95% Sulfuric acid
Procedure:
-
In a round-bottomed flask, thoroughly mix 115 g of p-chlorophenol, 300 g of phthalic anhydride, 50 g of crystallized boric acid, and 2 kg of 95% sulfuric acid.[4]
-
Heat the mixture in an oil bath, gradually raising the temperature to 200°C over 30-45 minutes.[4]
-
Maintain the reaction at 200°C for 3.5 hours.[4]
-
After cooling, pour the reaction mixture into cold water with stirring and filter the precipitate.
-
The precipitate is purified by boiling in water, followed by treatment with potassium hydroxide solution, and finally reprecipitation with carbon dioxide and treatment with hydrochloric acid to yield pure quinizarin.[4]
Expected Yield: 68-74% of the theoretical amount.[4]
Protocol 4: Synthesis of Isomerically Pure Functionalized Tetramethylrhodamine (B1193902) from Phthalaldehydic Acid
This method avoids the formation of regioisomers, a common issue in rhodamine synthesis.
Materials:
-
Functionalized phthalaldehydic acid
-
3-Dimethylaminophenol
-
p-Toluene sulfonic acid (catalyst)
-
Chloranil (oxidant)
Procedure:
-
The functionalized phthalaldehydic acid is reacted with 3 equivalents of 3-dimethylaminophenol in the presence of a catalytic amount of p-toluene sulfonic acid to form a diphenol intermediate.[1]
-
The intermediate is then oxidized in situ using chloranil to yield the desired functionalized tetramethylrhodamine as a single isomer.[1]
-
The product is isolated and purified using silica (B1680970) gel chromatography.
Expected Yield: 50-58% for various functionalized tetramethylrhodamines.[1]
Visualization of Synthesis Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows described in this guide.
Conclusion
While this compound remains a valuable precursor, particularly for anthraquinone synthesis, a variety of alternative reagents offer significant advantages for the synthesis of other important dye classes. Phthalic anhydride is a versatile and economical starting material for a broad range of dyes. For the synthesis of functionalized rhodamines for biological applications, trimellitic anhydride and phthalaldehydic acids provide superior control over the final product's structure and purity. The choice of reagent should be guided by the desired dye structure, required purity, and the specific application. The experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions and to develop novel and efficient synthetic routes to a wide array of functional dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescein Derivative: Synthesis and Significance of 2-(7,8-Dihydro-10-Methyl-3,8-Dioxo-3H-Benzo[B]Xanthen-12-Yl) Benzoic Acid - IJPRS [ijprs.com]
- 4. CN106045840A - Synthetic process of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Review of Synthetic Methods for Substituted 2-Benzoylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-benzoylbenzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and functional materials.[1] Their unique bifunctional structure, containing both a carboxylic acid and a ketone, allows for diverse chemical transformations, making them valuable precursors for complex molecular architectures such as anthraquinones, benzodiazepines, and other heterocyclic systems.[2] This guide provides a comparative analysis of the most common synthetic methodologies for preparing substituted 2-benzoylbenzoic acids, with a focus on experimental data, detailed protocols, and reaction workflows to aid researchers in selecting the optimal method for their specific needs.
Core Synthetic Methodologies: A Comparative Overview
The synthesis of substituted 2-benzoylbenzoic acids can be broadly categorized into several key strategies. The classical and most widely employed method is the Friedel-Crafts acylation. Other significant approaches include Grignard reactions, directed ortho-metalation, a modern base-promoted aerobic cascade reaction, and synthesis from substituted 3,3-diphenylphthalides. Each method presents distinct advantages and limitations regarding substrate scope, reaction conditions, and overall efficiency.
Data Presentation: A Comparative Analysis of Synthetic Methods
The following table summarizes the quantitative data for the synthesis of various substituted 2-benzoylbenzoic acids using different methodologies, providing a clear comparison of their performance.
| Method | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | Phthalic anhydride (B1165640), Benzene | 2-Benzoylbenzoic acid | AlCl₃ | Benzene (excess) | reflux | 1 | 74-88 | [2] |
| Phthalic anhydride, Toluene | 2-(4-Methylbenzoyl)benzoic acid | AlCl₃ | Toluene (excess) | 40 | 0.17 | ~95 | [1] | |
| Phthalic anhydride, Anisole | 2-(4-Methoxybenzoyl)benzoic acid | AlCl₃ | Anisole (excess) | 15 | 0.17 | high | [1] | |
| Phthalic anhydride, Benzene | This compound | Phosphotungstic acid | Benzene (excess) | 130 | 2 | 7.6 | ||
| Phthalic anhydride, Benzene | This compound | [Emim]Br-AlCl₃ | Ionic Liquid | 80 | 4 | 17.8 | ||
| Grignard Reaction | Bromobenzene (B47551), CO₂ (dry ice) | Benzoic acid (for comparison) | Mg, Diethyl ether | Diethyl ether | reflux | - | low | [3] |
| Substituted aryl bromides, CO₂ (dry ice) | Substituted benzoic acids | Mg, THF | THF | - | - | up to 82 | [4] | |
| Directed Ortho-metalation | 2-Methoxybenzoic acid, Electrophile (e.g., I₂) | 2-Methoxy-6-iodobenzoic acid | s-BuLi/TMEDA | THF | -78 | - | - | [5][6] |
| Benzoic acid, Electrophile (e.g., MeI) | 2-Methylbenzoic acid | s-BuLi/TMEDA | THF | -90 to -78 | - | - | [7] | |
| Base-Promoted Cascade | N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide | 2-(2-Aminobenzoyl)benzoic acid | KOtBu | DMSO | 100 | 4 | 69 | [8] |
| N-butyl-2-fluorobenzamide | 2-(Butylamino)benzoylbenzoic acid | KOtBu | DMSO | 100 | 4 | 83 | [9] | |
| 2-Fluoro-N-(4-methoxybenzyl)benzamide | 2-((4-Methoxybenzyl)amino)benzoyl)benzoic acid | KOtBu | DMSO | 100 | 4 | 72 | [9] | |
| From Diphenylphthalides | 6-(Dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]phthalide (Crystal Violet Lactone) | 5-(Dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | Acetic acid/Water | Acetic acid/Water | reflux | 48-68 | high | [10] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Friedel-Crafts Acylation
This classical method involves the electrophilic acylation of an aromatic ring with a carboxylic acid anhydride or acyl halide in the presence of a Lewis acid catalyst.
Protocol for the Synthesis of this compound:
-
Reaction Setup: Equip a 500 mL round-bottomed flask with a reflux condenser. Connect the top of the condenser to a gas trap to collect the liberated hydrogen chloride.
-
Reagent Addition: To the flask, add 5 g of phthalic anhydride, 25 mL of benzene, and 10 g of anhydrous aluminum chloride.
-
Reaction: Heat the mixture in a water bath for approximately one hour. The flask and condenser must be dry.
-
Work-up: After the reaction is complete, cool the flask and cautiously add a small amount of water dropwise. Once the initial vigorous reaction subsides, add 20 mL of water followed by 25 mL of concentrated hydrochloric acid to dissolve the aluminum salts.
-
Purification: Distill off the excess benzene. Cool the remaining mixture and filter the crude product. Dissolve the solid in a warm 10% sodium carbonate solution, treat with activated charcoal, and filter while hot. Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the this compound. The product can be further purified by recrystallization from a benzene/ligroin mixture to yield 17-20 grams (74-88%) of anhydrous this compound.[2]
Grignard Reaction
This method utilizes the reaction of a Grignard reagent, formed from an aryl halide and magnesium, with carbon dioxide (dry ice) to produce the corresponding carboxylic acid.
Protocol for the Synthesis of a Substituted Benzoic Acid:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of the substituted bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.
-
Carboxylation: Pour the Grignard solution over an excess of crushed dry ice in a separate beaker.
-
Work-up: After the excess dry ice has sublimed, slowly add dilute hydrochloric acid to the mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract the benzoic acid product into an aqueous sodium hydroxide (B78521) solution. Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the substituted benzoic acid. Collect the product by vacuum filtration and recrystallize from water.[11][12]
Directed Ortho-metalation
This technique allows for the regioselective functionalization of aromatic rings by using a directing group to guide a strong base to deprotonate the ortho position.
General Protocol for Ortho-Substitution of a Benzoic Acid:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the substituted benzoic acid in anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the solution to -90 °C. Add a solution of sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) dropwise.
-
Electrophilic Quench: After stirring for a specified time, add the desired electrophile (e.g., methyl iodide, dimethyl disulfide) at -78 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.[7]
Base-Promoted Aerobic Cascade Reaction
This modern approach offers a one-pot synthesis with high atom economy.
Protocol for the Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives:
-
Reaction Setup: In a reaction vial, combine the N-substituted-2-halobenzamide (0.25 mmol), potassium tert-butoxide (0.75 mmol), and water (2.5 mmol) in dimethyl sulfoxide (B87167) (DMSO) (1 mL).
-
Reaction: Stir the mixture in a pre-heated oil bath at 100 °C under an air atmosphere for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add 1 M HCl (1 mL) and ethyl acetate (B1210297) (10 mL).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by silica (B1680970) gel column chromatography.[8]
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the logical relationship between the different synthetic methods.
Caption: General experimental workflow for the synthesis of substituted 2-benzoylbenzoic acids.
Caption: Logical relationship of synthetic methods to the target compounds.
Conclusion
The synthesis of substituted 2-benzoylbenzoic acids can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
-
Friedel-Crafts acylation remains a robust and high-yielding method, particularly for industrial applications, though the use of stoichiometric Lewis acids can be a drawback.
-
Grignard reactions offer a reliable way to introduce the carboxylic acid functionality, but require strictly anhydrous conditions.
-
Directed ortho-metalation provides excellent regiocontrol for the synthesis of specifically substituted analogs that may be difficult to access through other means.
-
The base-promoted aerobic cascade reaction represents a significant advancement, offering a more environmentally friendly and efficient one-pot procedure for certain substituted products.
-
Synthesis from substituted 3,3-diphenylphthalides is a viable route when these specific precursors are readily available.
By understanding the nuances of each method presented in this guide, researchers can make informed decisions to efficiently synthesize the substituted this compound derivatives required for their scientific endeavors.
References
- 1. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 2. prepchem.com [prepchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 7. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]
- 11. mason.gmu.edu [mason.gmu.edu]
- 12. docsity.com [docsity.com]
Safety Operating Guide
Proper Disposal of 2-Benzoylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling, spill management, and environmentally responsible disposal of 2-benzoylbenzoic acid, ensuring the safety of laboratory personnel and compliance with regulations.
This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and mitigating environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to implement the following safety measures. This compound is known to cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory. Inspect gloves before each use and employ proper removal techniques to prevent skin contact.[2][4]
-
Eye Protection: Safety glasses equipped with side shields or chemical safety goggles must be worn.[2]
-
Protective Clothing: A laboratory coat is required to protect against accidental skin exposure.[2]
-
Respiratory Protection: In instances where dust generation is a risk, a NIOSH-approved respirator should be used.[2]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Care should be taken to avoid the generation of dust from the solid compound.[2][5]
Hazard and Toxicity Summary
The following table provides a summary of key toxicological data for this compound for easy reference.
| Toxicity Data | Value |
| Acute Oral Toxicity (LD50) - Mouse | 880 mg/kg[3] |
| Acute Oral Toxicity (LD50) - Rat | 4600 mg/kg[1] |
Spill Response Protocol
In the event of a small spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Ensure Proper PPE: Before addressing the spill, confirm that you are wearing the appropriate PPE as outlined in Section 1.
-
Containment: Prevent the further spread of the spilled material.
-
Cleanup: Carefully sweep up the solid substance, taking care to avoid creating airborne dust.[2][5][6] To aid in this, the material may be lightly moistened with water.
-
Waste Collection: Transfer the collected material into a clearly labeled and sealable container designated for chemical waste.[1][2][5]
-
Decontamination: Thoroughly clean the affected area with soap and water.[2]
Approved Disposal Procedures
The appropriate disposal method for this compound depends on whether the waste is in solid or aqueous form.
Disposal of Solid Waste and Contaminated Materials
This is the standard and recommended disposal route for solid this compound and any materials that have come into contact with it, such as weighing paper, gloves, and paper towels.
Experimental Protocol:
-
Waste Segregation and Collection: Collect all solid this compound waste and contaminated items in a designated, durable, and sealable container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated location, segregated from incompatible substances like strong oxidizing agents and strong bases.[2][6]
-
Professional Disposal: The waste must be disposed of through a licensed and certified chemical waste management company.[2][3][5][7] The preferred method of disposal is incineration in a chemical incinerator that is equipped with an afterburner and a scrubber.[5]
Laboratory Neutralization of Aqueous Solutions
For dilute aqueous solutions of this compound, a neutralization step can be performed by trained personnel in a controlled laboratory setting prior to final disposal.
Experimental Protocol:
-
Setup: Conduct this procedure in a chemical fume hood. Place the aqueous solution of this compound into a suitable reaction vessel.
-
Neutralization: While continuously stirring, slowly add a 10% solution of sodium carbonate.[1] Monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue the addition of the sodium carbonate solution until a neutral pH of 7 is achieved.
-
Disposal of Neutralized Solution: The resulting neutralized solution may be permissible for drain disposal, provided it is free of other hazardous contaminants and that such disposal is in accordance with institutional and local environmental regulations. It is critical to consult and adhere to your local wastewater disposal regulations before proceeding.
Disposal Decision Workflow
The diagram below outlines the logical steps for determining the correct disposal path for this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Benzoylbenzoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Benzoylbenzoic Acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 85-52-9[1] |
| Molecular Formula | C14H10O3[2] |
| Molecular Weight | 226.23 g/mol |
| Appearance | Off-white to beige powder/crystalline powder[2][3][4][5] |
| Melting Point | 126-129 °C[4] |
| Boiling Point | 257-265 °C |
| Solubility | Very soluble in alcohol and ether; soluble in hot benzene.[2] |
Hazard Identification and Classification
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2[1][6] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2[1][6] |
| H335: May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1][4] |
| May be harmful if swallowed | Acute Oral Toxicity, Category 5[5] |
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal techniques.[4][7] | To prevent skin contact and irritation.[1][3][6] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[3][7][8] | To protect eyes from dust particles and splashes, preventing serious irritation.[1][3][6] |
| Skin and Body Protection | Lab coat or other protective clothing to prevent skin exposure.[3][7][8] | To minimize the risk of skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved N95 (US) or P1 (EN 143) dust mask if dust formation is likely.[4] Work in a well-ventilated area, preferably under a chemical fume hood.[3][7] | To prevent inhalation of dust, which can cause respiratory tract irritation.[1][3][4] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of your research.
Step 1: Preparation and Engineering Controls
-
Ensure a well-ventilated work area. A chemical fume hood is highly recommended.[3][7]
-
Locate the nearest safety shower and eyewash station before beginning work.[1]
-
Have all necessary PPE readily available and in good condition.
Step 2: Handling the Chemical
Step 3: Storage
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
This compound should be treated as hazardous chemical waste.
Disposal Procedure:
-
Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, clean, dry, and closed container.[3]
-
-
Labeling:
-
Clearly label the waste container with its contents ("Hazardous Waste: this compound").
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for disposal through a licensed and approved waste disposal company.[7]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not dispose of this compound down the drain or in regular trash.[1][7]
-
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1][3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][3] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3] |
Spill Response
-
Evacuate the immediate area.
-
Ventilate the area of the spill.
-
Wear appropriate PPE as outlined above.
-
Contain the spill. Carefully sweep up the solid material, avoiding dust generation.[1][3]
-
Collect the spilled material into a suitable, closed container for disposal.[1][3]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Visual Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(85-52-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
